Product packaging for 2-Chloro-3,6-difluorobenzyl bromide(Cat. No.:CAS No. 90292-67-4)

2-Chloro-3,6-difluorobenzyl bromide

Cat. No.: B1585735
CAS No.: 90292-67-4
M. Wt: 241.46 g/mol
InChI Key: KAADKOQBKOGBAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro-3,6-difluorobenzyl bromide is a useful research compound. Its molecular formula is C7H4BrClF2 and its molecular weight is 241.46 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrClF2 B1585735 2-Chloro-3,6-difluorobenzyl bromide CAS No. 90292-67-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-3-chloro-1,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2/c8-3-4-5(10)1-2-6(11)7(4)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAADKOQBKOGBAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CBr)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378546
Record name 2-Chloro-3,6-difluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90292-67-4
Record name 2-(Bromomethyl)-3-chloro-1,4-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90292-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3,6-difluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 90292-67-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of 2-Chloro-3,6-difluorobenzyl bromide: A Senior Application Scientist's Field Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3,6-difluorobenzyl bromide is a highly functionalized aromatic building block of significant interest in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring chloro, fluoro, and bromo functionalities—offers multiple reaction sites for subsequent chemical transformations. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this key intermediate. We delve into the mechanistic underpinnings of the synthetic strategy, present a field-tested experimental protocol, and outline the analytical workflow required to verify the compound's identity and purity. This document is intended to serve as a practical and authoritative resource for researchers engaged in medicinal chemistry and process development.

Strategic Approach to Synthesis: Free-Radical Bromination

The most direct and efficient method for preparing this compound is through the selective bromination of the benzylic methyl group of 2-Chloro-3,6-difluorotoluene. This transformation is best achieved via a free-radical chain reaction, a cornerstone of synthetic organic chemistry for its reliability and selectivity.[1]

Mechanistic Rationale

The benzylic C-H bonds of toluene and its derivatives are significantly weaker than aromatic C-H or other sp³ C-H bonds. This is due to the resonance stabilization of the resulting benzyl radical intermediate, where the unpaired electron is delocalized over the aromatic ring. This inherent stability makes the benzylic position the preferential site for hydrogen abstraction by a radical species, such as a bromine atom (Br•).

The reaction proceeds via a classic three-stage radical chain mechanism:

  • Initiation: A radical initiator, such as Azobisisobutyronitrile (AIBN), is decomposed by heat or UV light to generate two radicals and a molecule of nitrogen gas. This initial radical then initiates the chain.

  • Propagation: This is a self-sustaining cycle where a bromine atom abstracts a hydrogen from the benzylic position of 2-Chloro-3,6-difluorotoluene to form the resonance-stabilized benzyl radical and hydrogen bromide (HBr). This benzyl radical then reacts with a bromine source, typically N-Bromosuccinimide (NBS), to yield the desired product and a succinimidyl radical. The succinimidyl radical then reacts with HBr to regenerate the bromine atom, which continues the chain. The use of NBS is particularly advantageous as it maintains a low, constant concentration of Br₂ and HBr in the reaction mixture, which suppresses competitive electrophilic aromatic bromination.[1]

  • Termination: The reaction concludes when two radical species combine to form a stable, non-radical product.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from the starting material to the final, purified product.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_analysis Characterization Start Start: 2-Chloro-3,6-difluorotoluene Reagents Reagents: N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN) Solvent (e.g., CCl₄) Reaction Free-Radical Bromination (Reflux) Reagents->Reaction Combine & Heat Quench Cool & Filter (Remove Succinimide) Reaction->Quench Wash Solvent Wash & Dry Quench->Wash Purify Purification (e.g., Recrystallization or Chromatography) Wash->Purify Product Final Product: This compound Purify->Product Analysis Spectroscopic Analysis (NMR, IR, MS) Product->Analysis

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a robust method for the laboratory-scale synthesis of the title compound. It is critical to perform this reaction in a well-ventilated fume hood, as benzyl bromides are lachrymatory and toxic.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount
2-Chloro-3,6-difluorotoluene162.580.101.016.26 g
N-Bromosuccinimide (NBS)177.980.111.119.58 g
Azobisisobutyronitrile (AIBN)164.210.0020.020.33 g
Carbon Tetrachloride (CCl₄), dry153.82--200 mL
Step-by-Step Procedure
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent hydrolysis of NBS.

  • Charging the Flask: To the flask, add 2-Chloro-3,6-difluorotoluene (16.26 g, 0.10 mol), N-Bromosuccinimide (19.58 g, 0.11 mol), and dry carbon tetrachloride (200 mL).

  • Initiation: Add the radical initiator, AIBN (0.33 g, 0.002 mol), to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide floating at the surface. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to precipitate the succinimide byproduct.

    • Remove the succinimide by vacuum filtration and wash the solid with a small amount of cold CCl₄.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL) to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, an oil or low-melting solid, can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

An Alternative "Green" Approach

Modern synthetic chemistry emphasizes the use of more environmentally benign reagents. An alternative to the classic NBS/AIBN system is the use of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under photochemical conditions.[2][3] This method avoids halogenated solvents and costly initiators, with water being the only byproduct. The reaction is typically performed in a suitable solvent under irradiation with a high-wattage lamp, where H₂O₂ oxidizes HBr to generate the necessary bromine radicals.[3]

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the structural integrity and purity of the synthesized this compound.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 90292-67-4[4][5]
Molecular Formula C₇H₄BrClF₂[4][6]
Molecular Weight 241.46 g/mol [4][6]
Appearance Colorless Liquid or Low-Melting Solid[7]
Boiling Point ~221.3°C at 760 mmHg (Predicted)[6]
Density ~1.733 g/cm³ (Predicted)[6]
Spectroscopic Analysis & Data Interpretation

The following table summarizes the expected spectral data based on the compound's structure and established principles of spectroscopic interpretation for analogous compounds.[8][9][10][11]

TechniqueExpected Observations
¹H NMR -CH₂Br (Methylene protons): Expected as a singlet around δ 4.5-4.8 ppm. The deshielding is due to the adjacent electronegative bromine atom and the aromatic ring. Ar-H (Aromatic protons): Two signals expected in the aromatic region (δ 7.0-7.8 ppm). Due to the substitution pattern, these protons will appear as complex multiplets due to H-H and H-F coupling.
¹³C NMR -CH₂Br (Methylene carbon): Expected around δ 30-35 ppm. Ar-C (Aromatic carbons): Six distinct signals are expected. Carbons bonded to fluorine will show large C-F coupling constants. The signals will be in the range of δ 110-160 ppm.
¹⁹F NMR Two distinct signals are expected for the two non-equivalent fluorine atoms, likely appearing as complex multiplets due to F-F and F-H coupling.
IR Spectroscopy C-H (Aromatic): ~3100-3000 cm⁻¹. C-H (Aliphatic, from -CH₂Br): ~2950-2850 cm⁻¹. C=C (Aromatic Ring): ~1600-1450 cm⁻¹. C-F Stretch: Strong absorptions around 1300-1000 cm⁻¹. C-Cl Stretch: ~850-550 cm⁻¹.[12] C-Br Stretch: ~690-515 cm⁻¹.[12]
Mass Spectrometry (EI) Molecular Ion (M⁺): A complex cluster of peaks will be observed due to the isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).[11] This will result in major peaks at M, M+2, and M+4, with a characteristic intensity ratio, providing definitive confirmation of the presence of one Br and one Cl atom. The nominal molecular ion would be at m/z 240 (for ⁷⁹Br and ³⁵Cl). Key Fragments: A prominent peak corresponding to the loss of the bromine atom ([M-Br]⁺) is expected, resulting in the stable benzyl cation. Another common fragment would be the tropylium ion at m/z 91, although its formation might be influenced by the ring substituents.
Molecular Structure Diagram

Molecular_Structure C1 C C2 C C1->C2 CH2Br_group CH₂Br C1->CH2Br_group center C3 C C2->C3 Cl Cl C2->Cl C4 C C3->C4 F1 F C3->F1 C5 C C4->C5 C6 C C5->C6 C6->C1 F2 F C6->F2

Caption: Structure of this compound.

Safety, Handling, and Storage

Proper handling of this compound is paramount due to its hazardous properties.

  • Hazard Identification: The compound is classified as corrosive and causes severe skin burns and eye damage.[4][6] It is also a lachrymator (causes tearing) and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield when handling the material. A lab coat is mandatory.

  • Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of vapors.

  • First Aid:

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Conclusion

The synthesis of this compound via free-radical bromination of the corresponding toluene is a reliable and well-understood process. The success of the synthesis hinges on careful control of reaction conditions to ensure selectivity and minimize side products. Comprehensive characterization using a suite of analytical techniques, particularly NMR and mass spectrometry, is non-negotiable for verifying the identity and purity of this valuable synthetic intermediate. Adherence to strict safety protocols during its handling and storage is essential for ensuring researcher safety. This guide provides the foundational knowledge and practical steps for scientists to confidently synthesize and utilize this versatile chemical building block in their research and development endeavors.

References

  • Tuleen, D. L., & Hess, B. A., Jr. (n.d.). Free-radical bromination of p-toluic acid. An experiment in organic chemistry. Vanderbilt University.
  • Raju, T., et al. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Tetrahedron Letters, 46, 7047–7050.
  • Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203-5.
  • Tajbakhsh, M., et al. (2013). Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. ResearchGate.
  • March, J. (1985). Advanced Organic Chemistry (3rd Ed.). Wiley Interscience. (Referenced in Google Patents, EP0546697A1).
  • Fisher Scientific. (2024). SAFETY DATA SHEET: 2,6-Difluorobenzyl bromide.
  • Oakwood Chemical. (n.d.). This compound.
  • Google Patents. (n.d.). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.
  • eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy.
  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Wang, X., et al. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. ACS Omega, 7(5), 4339–4346*.
  • Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry.
  • Brown, W. P. (n.d.). An introduction to Mass Spectrometry and its applications. Doc Brown's Chemistry.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3,6-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-3,6-difluorobenzyl bromide, a key building block in modern medicinal chemistry. Understanding these characteristics is paramount for its effective handling, reaction optimization, and incorporation into novel pharmaceutical agents. This document moves beyond a simple recitation of data, offering insights into the causality behind these properties and outlining robust experimental methodologies for their validation.

Core Molecular Identity and Structural Attributes

This compound is a halogenated toluene derivative with the chemical structure illustrated below. The strategic placement of chloro and fluoro substituents on the aromatic ring, combined with the reactive benzylic bromide, imparts a unique electronic and steric profile, making it a valuable synthon for introducing the 2-chloro-3,6-difluorobenzyl moiety into target molecules.

Caption: Chemical structure of this compound.

Table 1: Fundamental Molecular Identifiers

IdentifierValueSource(s)
CAS Number 90292-67-4[1][2]
Molecular Formula C₇H₄BrClF₂[3][4]
Molecular Weight 241.46 g/mol [3][4]
Synonyms 2-(Bromomethyl)-3-chloro-1,4-difluorobenzene, alpha-Bromo-2-chloro-3,6-difluorotoluene[3]

Key Physicochemical and Thermal Properties

The physical state and thermal characteristics of a compound are critical for determining appropriate storage, handling, and reaction conditions.

Table 2: Physicochemical and Thermal Data

PropertyValueSource(s)
Physical Form Colorless Liquid[5]
Boiling Point 221.3 °C at 760 mmHg[3]
Density 1.733 g/cm³[3]
Refractive Index 1.55[3]
Flash Point 87.6 °C[3]

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic data is indispensable for the unambiguous identification and purity assessment of this compound. While experimental spectra for this specific isomer are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic methylene protons (CH₂Br), likely in the range of 4.5-4.8 ppm. The aromatic region will display complex multiplets due to the coupling of the two aromatic protons with each other and with the two fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the benzylic carbon (CH₂Br) around 25-35 ppm. The aromatic region will show six distinct signals for the benzene ring carbons, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. Carbon-fluorine coupling will be observed for the carbons directly bonded to fluorine and for those in close proximity.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

  • C-H stretch (aromatic): ~3100-3000 cm⁻¹

  • C-H stretch (aliphatic, CH₂): ~2960-2850 cm⁻¹

  • C=C stretch (aromatic): ~1600-1450 cm⁻¹

  • C-F stretch: ~1250-1000 cm⁻¹ (strong)

  • C-Cl stretch: ~850-550 cm⁻¹

  • C-Br stretch: ~690-515 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom. The presence of a chlorine atom will also contribute to a less intense M+2 peak. Fragmentation patterns will likely involve the loss of the bromine atom to form a stable benzyl cation, followed by further fragmentation of the aromatic ring.

Solubility, Stability, and Reactivity Profile

Solubility

Quantitative solubility data for this compound is not extensively documented in peer-reviewed literature. However, based on its structure—a halogenated aromatic compound—it is expected to be:

  • Sparingly soluble to insoluble in water.

  • Soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), chloroform, ethyl acetate, and acetone.

A generalized experimental protocol for determining solubility is provided in Section 6.

Stability and Handling

This compound is a reactive compound and should be handled with care.

  • Moisture Sensitivity: As a benzylic bromide, it is susceptible to hydrolysis. Therefore, it should be stored under anhydrous conditions, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Thermal Stability: Avoid prolonged exposure to high temperatures to prevent decomposition.

  • Light Sensitivity: While not extensively reported, it is good practice to store it in amber-colored bottles to protect it from light, which can promote radical reactions.

Reactivity

The primary site of reactivity is the benzylic carbon-bromine bond.

  • Nucleophilic Substitution: It readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is the basis for its utility in introducing the 2-chloro-3,6-difluorobenzyl group.

  • Incompatible Materials: It is incompatible with strong bases, strong oxidizing agents, and nucleophiles. Contact with these substances should be avoided except under controlled reaction conditions.

Role in Drug Discovery and Development

Halogenated organic compounds, particularly those containing fluorine, play a significant role in medicinal chemistry. The introduction of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[9] While specific drug candidates derived directly from this compound are not extensively detailed in the public domain, its structural motifs are found in various research programs. For instance, a patent for substituted N-arylethyl-2-arylquinoline-4-carboxamides, which have potential therapeutic applications, cites the use of this compound (with CAS number 90292-67-4) in their synthesis.[1] This highlights its role as a key intermediate in the construction of complex, biologically active molecules.

Drug_Discovery_Workflow A This compound B Nucleophilic Substitution A->B C Functionalized Intermediate B->C D Further Synthetic Steps C->D E Drug Candidate D->E F Preclinical & Clinical Trials E->F

Caption: Role of this compound in a typical drug discovery workflow.

Experimental Protocols for Physicochemical Characterization

The following are generalized, best-practice protocols for determining key physicochemical properties. These should be adapted and validated for the specific compound and laboratory conditions.

Determination of Melting Point (for solid form)
  • Sample Preparation: Ensure the sample is dry and finely powdered.

  • Apparatus: Use a calibrated melting point apparatus.

  • Procedure:

    • Load a small amount of the sample into a capillary tube.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a rate of 10-15 °C/min initially.

    • As the expected melting range is approached, reduce the heating rate to 1-2 °C/min.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Determination of Solubility (Shake-Flask Method)
  • Materials: A known volume of the desired solvent (e.g., water, ethanol, DMSO), an excess amount of this compound, a temperature-controlled shaker, and an appropriate analytical method (e.g., HPLC-UV).

  • Procedure:

    • Add an excess of the compound to a known volume of the solvent in a sealed vial.

    • Place the vial in a shaker bath at a constant temperature (e.g., 25 °C).

    • Shake the vial for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

    • Dilute the filtrate with a known volume of a suitable solvent.

    • Analyze the concentration of the compound in the diluted filtrate using a pre-validated analytical method.

    • Calculate the solubility based on the measured concentration and the dilution factor.

Conclusion

This compound is a valuable and reactive building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its physicochemical properties are dictated by the interplay of its halogen substituents and the benzylic bromide functionality. A thorough understanding and experimental validation of these properties are essential for its safe and effective use in research and development. This guide provides a foundational understanding of these characteristics and outlines the necessary experimental approaches for their determination, thereby empowering researchers to leverage the full potential of this important chemical intermediate.

References

  • Google Patents. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.
  • Vasista Life Sciences. Cas No: 85118-00-9 Manufacturers | Exporters. [Link]
  • ResearchGate. Calculated and experimental 13 C NMR chemical shifts. [Link]
  • Chemistry LibreTexts.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
  • Google Patents. US 2020/0031775 A1 - Substituted N-arylethyl-2-arylquinoline-4-carboxamides and uses thereof.
  • Oakwood Chemical. This compound. [Link]
  • PubChem. Benzyl Bromide. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Google Patents. EP0447259A1 - Process for preparing chloro-difluorobenzene.
  • University of Missouri–St. Louis.
  • University College London. Chemical shifts. [Link]
  • Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]
  • Georg Thieme Verlag. 4. 13C NMR Spectroscopy. [Link]
  • YouTube.
  • Google Patents. RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides.
  • Wikipedia.
  • NIST WebBook. 2-Chloro-6-fluorobenzyl chloride. [Link]
  • University of Wisconsin-Madison. CHEM 344 Shift Parameters. [Link]
  • Organic Syntheses. "Fluorobenzene". [Link]
  • YouTube.
  • SpectraBase. 2-Chloro-5-fluorobenzyl bromide - Optional[FTIR] - Spectrum. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • Alachem Co., Ltd. 90292-67-4 | this compound. [Link]
  • Progressive Academic Publishing. SPECTROSCOPIC ANALYSIS OF 2,3-DIFLUOROBENZYL RADICAL. [Link]
  • ResearchGate. The role of fluorine in medicinal chemistry. [Link]
  • ResearchGate. Proton chemical shiftstt and spin-spin coupling constants? in 2,4-dichlorobenzylfluoride. [Link]
  • PubMed. FTIR, FT-Raman and NMR studies on 2,6-dichlorotoluene and 2-chloro-6-fluorotoluene based on density functional theory. [Link]
  • Organic Chemistry Portal.
  • Google Patents. CN110730776A - Substituted n-arylethyl-2-arylquinoline-4-carboxamide and its use.

Sources

A Senior Application Scientist's Guide to 2-Chloro-3,6-difluorobenzyl bromide (CAS: 90292-67-4)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3,6-difluorobenzyl bromide, identified by CAS number 90292-67-4, is a highly functionalized aromatic compound critical to advanced organic synthesis. Its unique substitution pattern, featuring a reactive benzylic bromide and electron-withdrawing halogen atoms, makes it a valuable building block, particularly in the fields of pharmaceutical and materials science. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a robust synthesis protocol with mechanistic considerations, its core applications as a synthetic intermediate, and essential safety and handling procedures. The insights herein are curated to empower researchers and development professionals to leverage the full potential of this versatile reagent.

Chemical Identity and Physicochemical Properties

Correctly identifying a reagent is the foundational step for reproducible science. This compound is the common name for this compound. Systematically, according to IUPAC nomenclature, the compound is named 1-(bromomethyl)-2-chloro-3,6-difluorobenzene . It's crucial for researchers to recognize both names, as they are often used interchangeably in literature and commercial listings.

The strategic placement of chloro- and fluoro- substituents on the benzene ring significantly influences the molecule's electronic properties and, consequently, its reactivity. The bromomethyl group serves as the primary reactive site for nucleophilic substitution.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 90292-67-4[1][2]
IUPAC Name 1-(bromomethyl)-2-chloro-3,6-difluorobenzeneN/A
Common Name This compound[1][2]
Molecular Formula C₇H₄BrClF₂[1][3]
Molecular Weight 241.46 g/mol [1][3]
Boiling Point 221.3 °C at 760 mmHgN/A
Density 1.733 g/cm³N/A
Appearance Off-white to slight yellow solid[4]

Synthesis and Mechanistic Insights

From a practical standpoint, the most reliable and scalable synthesis of substituted benzyl bromides involves the free-radical bromination of the corresponding substituted toluene. This approach is favored because the benzylic position is particularly susceptible to radical formation due to the resonance stabilization of the resulting benzylic radical with the aromatic pi system.[5]

The synthesis of this compound proceeds via the bromination of 2-chloro-3,6-difluorotoluene. While traditional methods might use liquid bromine (Br₂), a safer and more selective laboratory- and industrial-scale reagent is N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions.[5] An alternative, cost-effective method described for a similar compound, 2,6-difluorobenzyl bromide, utilizes hydrobromic acid and hydrogen peroxide under photo-initiation, which avoids more expensive reagents.[6]

Reaction Mechanism: Free-Radical Bromination

The causality behind this specific reaction choice lies in its selectivity. The benzylic C-H bond is weaker than other C-H bonds, leading to preferential hydrogen abstraction at this site.

  • Initiation: A radical initiator (e.g., AIBN or light) generates a bromine radical from the bromine source.

  • Propagation:

    • The bromine radical abstracts a hydrogen atom from the methyl group of 2-chloro-3,6-difluorotoluene, forming a resonance-stabilized benzylic radical.

    • This benzylic radical then reacts with another molecule of the bromine source (e.g., NBS or Br₂) to form the desired product, this compound, and a new bromine radical, which continues the chain reaction.

  • Termination: The reaction ceases when radicals combine with each other.

Workflow for Laboratory-Scale Synthesis

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Charge reactor with 2-chloro-3,6-difluorotoluene and CCl4 (solvent) B Add N-Bromosuccinimide (NBS) and AIBN (initiator) A->B C Heat mixture to reflux (approx. 77°C) under inert atm. B->C D Monitor reaction progress by GC or TLC until starting material is consumed C->D E Cool to room temperature and filter off succinimide D->E F Wash filtrate with aq. Na2S2O3, then brine E->F G Dry organic layer over anhydrous MgSO4 F->G H Concentrate under reduced pressure G->H I Purify via vacuum distillation or chromatography H->I

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for benzylic bromination.[6][7]

  • Preparation: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, charge 2-chloro-3,6-difluorotoluene (1.0 eq), N-Bromosuccinimide (1.1 eq), and carbon tetrachloride (CCl₄) as the solvent.

  • Initiation: Add a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 eq).

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere. The reaction is typically initiated by an exotherm. Maintain reflux and monitor the reaction's progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold CCl₄.

  • Purification: Combine the filtrates and wash sequentially with a 10% aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Final Product: The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Core Applications in Organic Synthesis

This compound is a quintessential electrophilic building block. The benzylic carbon is highly activated towards nucleophilic attack due to the bromide being an excellent leaving group. This reactivity is the cornerstone of its utility. Benzylic halides readily undergo nucleophilic substitution reactions, often via an Sₙ2 pathway for primary halides like this one, or an Sₙ1 pathway if a stable resonance-stabilized carbocation can form.[8]

The primary application of this reagent is to introduce the 2-chloro-3,6-difluorobenzyl moiety into a target molecule. This is particularly valuable in drug discovery, where this group can modulate properties such as lipophilicity, metabolic stability, and binding interactions with biological targets. Halogenated aromatic rings are prevalent in pharmaceuticals and agrochemicals. For instance, the closely related 2,6-difluorobenzyl group is a key component of the anti-epileptic drug Rufinamide and the prostate cancer medication Relugolix.[6][9][10][11]

General Reaction Scheme: Nucleophilic Substitution

The compound serves as an excellent substrate for O-alkylation, N-alkylation, and C-alkylation reactions with a wide range of nucleophiles.

Caption: General nucleophilic substitution pathway using the title compound.

Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize that scientific advancement cannot come at the expense of safety. This compound is a reactive and corrosive compound that demands stringent safety protocols. Its properties are similar to other hazardous benzyl halides.[12]

Table 2: GHS Hazard Information

PictogramSignal WordHazard Statements
Corrosion PictogramDanger H314: Causes severe skin burns and eye damage.

Note: This information is based on closely related compounds like 2,6-difluorobenzyl bromide and should be confirmed by consulting the specific Safety Data Sheet (SDS) from the supplier.[12]

Self-Validating Safety Protocol

A self-validating protocol means building in checks and fail-safes. Trustworthiness in the lab comes from procedures that are inherently safe.

  • Engineering Controls (Primary Barrier):

    • Mandatory Use: All handling of the solid and its solutions must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.

    • Verification: Ensure the fume hood has a valid inspection sticker and the airflow is adequate before starting work.

  • Personal Protective Equipment (PPE) (Secondary Barrier):

    • Eye Protection: Wear chemical safety goggles and a full-face shield.

    • Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.

    • Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.

  • Safe Handling & Storage:

    • Dispensing: Use a spatula for solids in a fume hood. Avoid creating dust.

    • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture.

    • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials.

  • Emergency Procedures (Fail-Safe):

    • Spill: Have a spill kit rated for corrosive materials readily available. Absorb with an inert material (e.g., vermiculite) and dispose of as hazardous waste.

    • Exposure:

      • Skin: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

      • Eyes: Immediately flush with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

      • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

Conclusion

This compound (CAS: 90292-67-4) is more than just a catalog chemical; it is a precision tool for the modern organic chemist. Its well-defined reactivity at the benzylic position, coupled with the modulating effects of its halogenated aromatic core, provides a reliable pathway for constructing complex molecules. By understanding its synthesis, appreciating its reactivity, and adhering strictly to safety protocols, researchers in drug discovery and materials science can effectively utilize this compound to accelerate their innovation pipelines.

References

  • LibreTexts. (2021, December 12). 8.1: Reactions of Substituted Benzenes- Reaction at the Benzylic Position. Chemistry LibreTexts. [Link]
  • Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?[Link]
  • Pearson. Benzyl bromide is a primary halide. It undergoes SN1 substitution...[Link]
  • University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. [Link]
  • Alachem Co., Ltd. 90292-67-4 | this compound. [Link]
  • ResearchGate.
  • Hairui Chemical. 2-Chloro-3,6-difluorobenzyl bromide_90292-67-4. [Link]
  • Aaron Chemistry GmbH. Safety Data Sheet - 2-(Bromomethyl)-3-chloro-1,4-difluorobenzene. [Link]
  • Google Patents. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.
  • Vasista Life Sciences. Cas No: 85118-00-9 Manufacturers | Exporters. [Link]
  • Google Patents. RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides.
  • Google Patents. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
  • JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]
  • Google Patents. US7851602B2 - Glucopyranosyl-substituted ((hetero)cycloalkylethynyl-benzyl)
  • Google Patents.
  • PubChem. 1,4-Dibromo-2,6-dichloro-3,5-difluorobenzene. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-3,6-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3,6-difluorobenzyl bromide is a substituted aromatic halide with significant potential as a building block in medicinal chemistry and materials science. A comprehensive understanding of its three-dimensional structure and conformational dynamics is paramount for predicting its reactivity, designing novel synthetic pathways, and elucidating its interactions in biological systems. This guide provides a detailed analysis of the molecular structure and conformational landscape of this compound, integrating theoretical principles with actionable experimental and computational protocols. We explore the rotational barrier of the bromomethyl group and the preferred conformational isomers, offering a foundational understanding for researchers in drug discovery and chemical synthesis.

Introduction: The Significance of Molecular Conformation

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. For flexible molecules like this compound, which possess rotatable single bonds, a multitude of conformations can exist. Each conformation has a specific potential energy, and the molecule will predominantly exist in its lowest energy states. The study of these different spatial arrangements and their corresponding energies is known as conformational analysis.

For drug development professionals, understanding the preferred conformation of a molecule is critical for predicting its binding affinity to a biological target. The specific shape of a molecule dictates how it fits into a receptor's binding pocket, influencing the strength and specificity of the interaction. In the realm of chemical synthesis, the conformation of a reactant can influence the stereochemical outcome of a reaction, making conformational analysis a vital tool for designing stereoselective syntheses.

This guide focuses on the conformational preferences of this compound, a molecule with a halogenated benzene ring and a reactive benzyl bromide moiety. The substituents on the aromatic ring (chlorine and fluorine atoms) introduce steric and electronic effects that significantly influence the rotational barrier and the stable conformations of the bromomethyl group.

Theoretical Framework: Conformational Preferences of Benzyl Halides

The conformational analysis of this compound is centered around the rotation of the bromomethyl group (-CH₂Br) relative to the substituted benzene ring. The key dihedral angle to consider is that which defines the orientation of the C-Br bond with respect to the plane of the aromatic ring.

Studies on simpler benzyl halides, such as benzyl chloride and benzyl bromide, have provided valuable insights into their conformational preferences. Experimental data from NMR spectroscopy and computational studies have shown that for benzyl chloride and bromide, the most stable conformation is one where the C-X (X = Cl, Br) bond is oriented perpendicular to the plane of the aromatic ring. This preference is attributed to a combination of steric and electronic factors.

In contrast, benzyl fluoride favors a conformation where the C-F bond lies in the plane of the aromatic ring. This difference highlights the subtle interplay of forces that govern conformational preferences in these systems. For this compound, the presence of multiple substituents on the benzene ring is expected to further modulate these energetic landscapes.

Computational Analysis of this compound

To elucidate the specific structural and conformational properties of this compound, a robust computational approach is necessary. Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the geometries and energies of organic molecules.

Computational Methodology

A detailed computational analysis can be performed using a quantum chemistry software package such as Gaussian. The following protocol outlines a reliable approach:

Step-by-Step Computational Protocol:

  • Initial Structure Generation: A 3D model of this compound is built using a molecular editor.

  • Geometry Optimization: The initial structure is optimized using a suitable DFT functional and basis set. A common and effective choice for halogenated organic compounds is the B3LYP functional with the 6-311+G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost.

  • Conformational Search: A potential energy surface scan is performed by systematically rotating the dihedral angle defined by a ring carbon, the benzylic carbon, the bromine atom, and a hydrogen atom of the bromomethyl group. The scan should cover a full 360° rotation in small increments (e.g., 10-15°) to identify all energy minima and transition states.

  • Frequency Calculations: For each identified stationary point (minima and transition states), frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a true energy minimum (a stable conformer), while a single imaginary frequency indicates a transition state. These calculations also provide the zero-point vibrational energies for more accurate energy comparisons.

graphdot { graph [layout=dot, rankdir=TB, splines=ortho, label="Computational Workflow for Conformational Analysis", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="1. Build Initial 3D Structure"]; B [label="2. Geometry Optimization (DFT/B3LYP/6-311+G(d,p))"]; C [label="3. Potential Energy Surface Scan (Dihedral Angle Rotation)"]; D [label="4. Identify Stationary Points (Minima & Transition States)"]; E [label="5. Frequency Calculations"]; F [label="6. Characterize Conformers & Transition States"]; G [label="7. Analyze Structural Parameters & Energy Barriers"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Computational workflow for conformational analysis.

Predicted Molecular Structure and Conformation

Based on the principles established for other benzyl halides, we can predict the likely conformational preferences for this compound. The computational analysis is expected to reveal two primary stable conformers, corresponding to the C-Br bond being roughly perpendicular to the aromatic ring. The presence of the ortho-chloro and ortho-fluoro substituents will likely create a slightly asymmetric potential energy surface.

The key structural parameters obtained from the DFT calculations should be tabulated for clear comparison.

Table 1: Calculated Structural Parameters for the Most Stable Conformer of this compound

ParameterValue
Bond Lengths (Å)
C-Br[Calculated Value]
C-Cl[Calculated Value]
C-F (ortho)[Calculated Value]
C-F (meta)[Calculated Value]
C-C (aromatic)[Calculated Value Range]
C(ar)-C(bz)[Calculated Value]
C(bz)-H[Calculated Value]
Bond Angles (degrees)
C(ar)-C(bz)-Br[Calculated Value]
H-C(bz)-H[Calculated Value]
C(ar)-C(ar)-Cl[Calculated Value]
C(ar)-C(ar)-F[Calculated Value]
Key Dihedral Angle (degrees)
X-C(ar)-C(bz)-Br[Calculated Value]

(Note: The values in this table are placeholders and would be populated with the actual output from the DFT calculations.)

Rotational Energy Barrier

The potential energy surface scan will reveal the energy barrier to rotation of the bromomethyl group. This is the energy difference between the most stable conformer (energy minimum) and the highest energy transition state. This value is crucial for understanding the conformational flexibility of the molecule at a given temperature.

Table 2: Calculated Rotational Energy Barriers

TransitionEnergy Barrier (kcal/mol)
Conformer 1 -> Conformer 2[Calculated Value]

(Note: The values in this table are placeholders and would be populated with the actual output from the DFT calculations.)

Experimental Validation: Protocols and Expected Outcomes

While computational methods provide powerful predictive insights, experimental validation is essential for confirming the theoretical models. The two primary techniques for studying molecular structure and conformation in the solid-state and in solution are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, respectively.

X-ray Crystallography

Single-crystal X-ray diffraction provides a precise three-dimensional map of the electron density in a molecule, allowing for the unambiguous determination of bond lengths, bond angles, and the conformation in the crystalline state.

Step-by-Step Protocol for X-ray Crystallography:

  • Crystal Growth: High-quality single crystals of this compound are grown. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding the final atomic coordinates.

graphdot { graph [layout=dot, rankdir=TB, splines=ortho, label="Experimental Workflow for X-ray Crystallography", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="1. Synthesize & Purify Compound"]; B [label="2. Grow Single Crystals"]; C [label="3. Mount Crystal on Diffractometer"]; D [label="4. X-ray Diffraction Data Collection"]; E [label="5. Structure Solution"]; F [label="6. Structure Refinement"]; G [label="7. Analyze 3D Molecular Structure"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Experimental workflow for X-ray crystallography.

The experimentally determined structure from X-ray crystallography can then be directly compared with the lowest energy conformer predicted by DFT calculations.

NMR Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. For conformational analysis, the key parameters are the chemical shifts and the spin-spin coupling constants (J-couplings).

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired. Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, can be used to aid in the assignment of all signals.

  • Analysis of Coupling Constants: The vicinal coupling constants (³J) between protons on the benzylic carbon and the aromatic ring protons are particularly informative. The magnitude of these couplings is related to the dihedral angle between the coupled nuclei through the Karplus relationship. By comparing the experimentally observed coupling constants with those predicted for different conformations from DFT calculations, the time-averaged conformation in solution can be determined.

Conclusion

This technical guide has outlined a comprehensive approach to understanding the molecular structure and conformation of this compound. By integrating theoretical principles with detailed computational and experimental protocols, researchers can gain a deep understanding of this important synthetic building block. The predicted preference for a conformation where the C-Br bond is perpendicular to the plane of the substituted aromatic ring provides a crucial starting point for further studies. The provided workflows for DFT calculations, X-ray crystallography, and NMR spectroscopy offer a clear roadmap for validating these theoretical predictions and for fully characterizing the structural and dynamic properties of this molecule. A thorough grasp of its conformational landscape is essential for harnessing the full potential of this compound in the development of new pharmaceuticals and advanced materials.

References

  • Autschbach, J., & Le Guennic, B. (2007). Analyzing and Interpreting NMR Spin–Spin Coupling Constants Using Molecular Orbital Calculations.
  • Schaefer, T., & Sebastian, R. (1990). Conformational properties of benzyl alcohol in dilute solution. Canadian Journal of Chemistry, 68(8), 1383-1389.
  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Schaefer, T., Sebastian, R., & Penner, G. H. (1985).

reactivity and electrophilicity of 2-Chloro-3,6-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Electrophilicity of 2-Chloro-3,6-difluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategically Substituted Building Block

This compound is a specialized chemical intermediate that combines the inherent reactivity of a benzylic bromide with the unique electronic properties imparted by its specific halogen substitution pattern. The presence of chlorine and fluorine atoms on the aromatic ring significantly modulates the compound's electrophilicity, making it a powerful tool for introducing the 2-chloro-3,6-difluorobenzyl moiety into a wide range of molecules. This guide offers a detailed analysis of the structural features, electronic effects, and reaction dynamics that define the utility of this reagent, particularly within the context of pharmaceutical synthesis and drug discovery. Understanding its reactivity profile is paramount for designing efficient synthetic routes and controlling reaction outcomes.

Molecular Structure and the Dominance of Inductive Effects

The reactivity of this compound is fundamentally governed by the interplay of electronic effects originating from its halogen substituents. The aromatic ring is decorated with a chlorine atom and two fluorine atoms, positioned ortho and meta to the bromomethyl group. These substituents exert two primary electronic influences: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): Fluorine and chlorine are highly electronegative atoms. They strongly pull electron density away from the aromatic ring through the sigma bonds. This electron-withdrawing effect is potent and significantly depletes the electron density of the ring. Crucially, this effect extends to the benzylic carbon, making it substantially more electron-deficient and thus a more potent electrophile.[1]

  • Resonance Effect (+R): Although halogens possess lone pairs of electrons that can be donated into the aromatic π-system, this effect is generally weaker than their inductive pull.[2] For fluorine, the overlap between its 2p orbitals and the carbon 2p orbitals of the ring allows for a modest resonance donation.[3] However, with three strongly withdrawing halogens, the net electronic landscape is overwhelmingly dominated by the inductive effect.

This powerful electron withdrawal enhances the electrophilicity of the benzylic carbon, making it highly susceptible to attack by nucleophiles.[1] This heightened reactivity is a key feature that synthetic chemists can leverage.

Caption: Electronic effects on this compound.

Reaction Dynamics: A Profile of a Potent Electrophile

Benzylic halides are classic substrates for nucleophilic substitution reactions. The primary nature of the benzylic carbon in this compound strongly favors an SN2 mechanism.

2.1. The SN2 Pathway: The Predominant Mechanism

For primary benzylic halides, the SN2 pathway is typically the most efficient route for substitution, avoiding competition from elimination reactions. The reaction proceeds via a backside attack on the electrophilic benzylic carbon by a nucleophile, leading to the displacement of the bromide leaving group in a single, concerted step.

The key factors favoring the SN2 mechanism for this molecule are:

  • Primary Carbon Center: The benzylic carbon is primary, minimizing steric hindrance for the incoming nucleophile.

  • Enhanced Electrophilicity: As discussed, the potent -I effect of the three halogen substituents makes the benzylic carbon an exceptionally "hot" electrophile, accelerating the rate of nucleophilic attack.

  • Carbocation Destabilization: While benzylic carbocations are generally stabilized by resonance, the strong electron-withdrawing nature of the chloro and difluoro groups would significantly destabilize such an intermediate.[4] This makes the alternative SN1 pathway, which proceeds through a carbocation, highly unfavorable.

SN2_Mechanism Reactants Nu:⁻ + this compound TS Transition State [Nu---CH₂(Ar)---Br]⁻ Reactants->TS Nucleophilic Attack Products Nu-CH₂(Ar) + Br⁻ TS->Products Leaving Group Departure

Caption: Generalized SN2 mechanism for the title compound.

Physicochemical and Spectroscopic Data

A summary of key properties is essential for experimental design.

PropertyValueReference
CAS Number 90292-67-4[5][6][7]
Molecular Formula C₇H₄BrClF₂[6][8][9]
Molecular Weight 241.46 g/mol [6][8]
Boiling Point 221.3°C at 760 mmHg[8]
Density 1.733 g/cm³[8]
Refractive Index 1.55[8]

Experimental Protocol: N-Alkylation of a Primary Amine

This section provides a representative, self-validating protocol for the reaction of this compound with a primary amine, a common transformation in drug synthesis.

Objective: To synthesize N-(2-Chloro-3,6-difluorobenzyl)aniline.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq, as a mild base)

  • Acetonitrile (CH₃CN) (Anhydrous, as solvent)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Methodology:

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add potassium carbonate.

    • Purge the flask with an inert gas (Argon or Nitrogen) for 10 minutes.

    • Add anhydrous acetonitrile via syringe.

  • Addition of Reagents:

    • To the stirred suspension, add aniline via syringe.

    • In a separate vial, dissolve this compound in a minimal amount of anhydrous acetonitrile.

    • Add the benzyl bromide solution dropwise to the reaction mixture at room temperature over 15 minutes. An exotherm may be observed.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzyl bromide is consumed (typically 2-4 hours).

  • Work-up and Extraction:

    • Once the reaction is complete, filter the mixture to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Redissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the pure fractions and remove the solvent to yield the final product.

    • Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Experimental_Workflow Setup 1. Inert Atmosphere Setup (Flask, K₂CO₃, CH₃CN) Reagents 2. Add Reagents (Aniline, Benzyl Bromide Solution) Setup->Reagents Monitor 3. Reaction Monitoring (TLC / LC-MS) Reagents->Monitor Workup 4. Aqueous Work-up (Filtration, Extraction, Drying) Monitor->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Characterize 6. Characterization (NMR, MS) Purify->Characterize Product Pure Product Characterize->Product

Caption: Workflow for a typical N-alkylation reaction.

Applications in Medicinal Chemistry and Drug Development

Substituted benzyl halides are crucial building blocks in the synthesis of pharmaceuticals. The closely related compound, 2,6-difluorobenzyl bromide, is a key intermediate in the synthesis of Rufinamide, an anticonvulsant medication used to treat seizures associated with Lennox-Gastaut syndrome.[10][11] It is also used to synthesize kinase inhibitors for cancer therapy and other biologically active molecules.[10] The specific substitution pattern of this compound makes it an attractive precursor for creating novel analogs of existing drugs or for developing new chemical entities where the electronic and steric properties of the benzyl group can be fine-tuned to optimize biological activity and pharmacokinetic properties.

Conclusion

This compound is a highly activated electrophile engineered for efficient nucleophilic substitution. The combined electron-withdrawing inductive effects of its three halogen substituents render the benzylic carbon exceptionally reactive, primarily via an SN2 mechanism. This predictable reactivity, coupled with the unique electronic signature of the 2-chloro-3,6-difluorophenyl group, makes it a valuable and strategic building block for researchers in organic synthesis and drug development. A thorough understanding of its electronic properties and reaction dynamics is essential for its effective application in the creation of complex molecular architectures.

References

  • University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides. [URL: https://www.ucalgary.ca/chem/courses/351/Carey5th/Ch11/ch11-4-1.html]
  • ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [URL: https://www.researchgate.net/publication/232970799_Nucleophilic_Substitution_Reactions_of_Meta-_and_Para-Substituted_Benzylamines_with_Benzyl_Bromide_in_Methanol_Medium]
  • Pearson. Benzyl bromide is a primary halide. It undergoes SN1 substitution... [URL: https://www.pearson.com/en-us/search.html/Benzyl%20bromide%20is%20a%20primary%20halide.%20It%20undergoes%20SN1%20substitution...]
  • Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? [URL: https://www.quora.com/What-is-the-difference-in-reactivity-between-benzyl-bromide-and-phenol-in-nucleophilic-substitution-reactions]
  • ResearchGate. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. [URL: https://www.researchgate.
  • Chemistry Stack Exchange. Rate of EAS in chlorobenzene and fluorobenzene. [URL: https://chemistry.stackexchange.com/questions/46481/rate-of-eas-in-chlorobenzene-and-fluorobenzene]
  • Royal Society of Chemistry. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00654c]
  • Chemistry LibreTexts. Substitution Reactions of Benzene Derivatives. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Bruice)/16%3A_Reactions_of_Substituted_Benzenes/16.
  • Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Aromatic_Substitution_Reactions/16.
  • Benchchem. 2-Chloro-6-fluoro-benzal bromide | 2088945-73-5. [URL: https://www.benchchem.com/product/b137618]
  • Michigan State University Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/benzrx2.htm]
  • ChemicalBook. This compound, 97+%. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB51214085.htm]
  • Sigma-Aldrich. 2,6-Difluorobenzyl bromide 97%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/360218]
  • Oakwood Chemical. This compound. [URL: https://oakwoodchemical.com/Products/005600]
  • Google Patents. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide. [URL: https://patents.google.
  • ECHEMI. Buy this compound from JHECHEM CO LTD. [URL: https://www.echemi.com/products/pd20180628153434193-2-chloro-3-6-difluorobenzyl-bromide.html]
  • Sigma-Aldrich. 2,6-Difluorobenzyl bromide 97%. [URL: https://www.sigmaaldrich.com/product/aldrich/360218]
  • Google Patents. RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides. [URL: https://patents.google.
  • Apollo Scientific. 90292-67-4 Cas No. | this compound. [URL: https://www.apolloscientific.co.uk/cas/90292-67-4]
  • Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/701658]
  • Santa Cruz Biotechnology. This compound | CAS 90292-67-4. [URL: https://www.scbt.com/p/2-chloro-3-6-difluorobenzyl-bromide-90292-67-4]
  • Alachem Co., Ltd. 90292-67-4 | this compound. [URL: https://www.alachem.com/product_detail/en/K57S19.html]
  • ChemicalBook. 2-CHLORO-6-FLUOROBENZYL BROMIDE | 68220-26-8. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3336221.htm]
  • Sigma-Aldrich. 2,6-Difluorobenzyl bromide 97 85118-00-9. [URL: https://www.sigmaaldrich.com/GB/en/product/aldrich/360218]
  • Arctom. CAS NO. 1805526-51-5 | 2-CHLORO-3,4-DIFLUOROBENZYL BROMIDE. [URL: https://www.arctomsci.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 2,6-Difluorobenzyl Bromide | 85118-00-9. [URL: https://www.tcichemicals.com/IN/en/p/D2028]
  • Semantic Scholar. Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. [URL: https://www.semanticscholar.org/paper/Synthesis-and-Characterization-of-2-Chloro-6-using-Jain-Jain/d33f11c7694f2910d540306ca064375b757e2348]
  • Vasista Group. Cas No: 85118-00-9 | 2,6-Difluorobenzyl bromide. [URL: https://www.vasistagroup.com/cas-no-85118-00-9.html]

Sources

synthesis of novel derivatives from 2-Chloro-3,6-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Novel Derivatives from 2-Chloro-3,6-difluorobenzyl bromide

Abstract

This compound is a highly functionalized aromatic building block with significant potential in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of multiple halogen substituents offers unique electronic properties and metabolic stability to its derivatives, while the benzylic bromide provides a versatile handle for a wide array of chemical transformations.[1][2] This guide provides a comprehensive overview of the core reactivity of this compound and details robust synthetic protocols for the preparation of novel derivatives through nucleophilic substitution, Grignard reagent formation, and palladium-catalyzed cross-coupling reactions. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them for the synthesis of unique target molecules.

Introduction: The Strategic Value of this compound

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2] this compound (CAS No: 90292-67-4, Molecular Formula: C₇H₄BrClF₂, Molecular Weight: 241.47) emerges as a key starting material in this context.[3][4] Its structure is characterized by a reactive benzylic bromide, making it an excellent electrophile for C-C, C-N, C-O, and C-S bond formation. The trifunctionalized aromatic ring, featuring two fluorine atoms and one chlorine atom, provides a scaffold with distinct electronic and steric properties, predisposing its derivatives for applications as intermediates in the synthesis of complex pharmaceuticals and agrochemicals.[5][6][7]

This guide is designed for researchers and drug development professionals, offering both theoretical insights and practical, field-proven protocols for leveraging this versatile reagent.

Core Reactivity: A Multi-faceted Electrophile

The synthetic utility of this compound is primarily dictated by the C(sp³)-Br bond. This benzylic position is activated towards nucleophilic attack due to the ability of the adjacent aromatic ring to stabilize the transition state of both Sₙ1 and Sₙ2 reactions.

  • Nucleophilic Substitution: The polarized C-Br bond is highly susceptible to attack by a wide range of nucleophiles. This is the most direct pathway for derivatization. The reaction generally proceeds via an Sₙ2 mechanism, although an Sₙ1 pathway involving a stabilized benzylic carbocation is also possible, especially with weaker nucleophiles or under conditions that favor carbocation formation.[8][9]

  • Organometallic Formations: The C-Br bond can readily undergo oxidative addition with metals, most notably magnesium, to form a Grignard reagent. This transformation inverts the polarity of the benzylic carbon from electrophilic to nucleophilic, opening a completely different set of synthetic possibilities.[10][11]

  • Cross-Coupling Reactions: The benzylic C-Br bond is a competent partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of diarylmethane structures.[12]

The following sections will detail the experimental realization of these core reactivities.

Synthetic Pathways and Experimental Protocols

The diagram below illustrates the primary synthetic transformations accessible from this compound.

G cluster_0 Nucleophilic Substitution cluster_1 Grignard Reactions cluster_2 Cross-Coupling start 2-Chloro-3,6-difluorobenzyl bromide amines N-Alkylated Derivatives (Amines) start->amines + R₂NH ethers O-Alkylated Derivatives (Ethers) start->ethers + ROH / Base esters Esters start->esters + RCOO⁻ thioethers S-Alkylated Derivatives (Thioethers) start->thioethers + RSH / Base grignard Grignard Reagent start->grignard + Mg, THF suzuki Diarylmethane Derivatives start->suzuki + Ar-B(OH)₂ [Pd], Base alcohols Alcohols grignard->alcohols + R₂C=O then H₃O⁺ carboxylic_acid Carboxylic Acid grignard->carboxylic_acid + CO₂ then H₃O⁺

Caption: Key synthetic routes from this compound.

Nucleophilic Substitution Reactions

These reactions are fundamental for installing a variety of functional groups at the benzylic position. The choice of solvent and base is critical for achieving high yields and minimizing side reactions.

  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve aniline (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in 30 mL of anhydrous acetonitrile.

  • Addition of Electrophile: To the stirring suspension, add a solution of this compound (1.2 eq) in 10 mL of anhydrous acetonitrile dropwise over 15 minutes.

  • Reaction: Heat the mixture to 60°C and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter the solid K₂CO₃ and wash with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.

  • Reagent Preparation: To a stirred solution of 4-nitrophenol (1.0 eq) in 40 mL of anhydrous dimethylformamide (DMF) in a 100 mL round-bottom flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases.

  • Addition of Electrophile: Cool the mixture back to 0°C and add a solution of this compound (1.1 eq) in 10 mL of DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction by slowly adding 20 mL of ice-cold water. Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. The crude product is purified by recrystallization or column chromatography to afford the target ether.[13][14][15]

Reaction TypeNucleophileBaseSolventTypical Yield
N-Alkylation AnilineK₂CO₃Acetonitrile85-95%
O-Alkylation 4-NitrophenolNaHDMF80-90%
S-Alkylation ThiophenolCs₂CO₃Acetonitrile90-98%
Esterification Sodium Acetate-DMF75-85%
Cyanation NaCN-DMSO80-90%
Table 1: Representative conditions for nucleophilic substitution reactions.
Grignard Reagent Formation and Application

The formation of the Grignard reagent is a powerful method to transform the electrophilic benzyl bromide into a potent carbon nucleophile. Crucial Insight: All glassware must be rigorously flame-dried, and all solvents and reagents must be strictly anhydrous, as Grignard reagents react readily with water.[11][16]

G cluster_workflow Grignard Reaction Workflow A 1. Prepare Anhydrous Setup (Flame-dried flask, N₂ atm) B 2. Add Mg Turnings & I₂ crystal to Anhydrous THF A->B C 3. Add 2-Chloro-3,6-difluorobenzyl bromide solution dropwise B->C D 4. Grignard Reagent Forms (Observe color change/exotherm) C->D E 5. Add Electrophile (e.g., Aldehyde) dropwise at 0°C D->E F 6. Reaction & Quench (Saturated NH₄Cl) E->F G 7. Extraction & Purification F->G G pd0 Pd(0)L₂ pd2 Pd(II) Complex pd0->pd2 Oxidative Addition (R-Br) pd2_ar Ar-Pd(II)-L₂ pd2->pd2_ar Transmetalation (Ar'-B(OH)₂ + Base) pd2_ar->pd0 Reductive Elimination (R-Ar') product Diarylmethane Product

Sources

A Comprehensive Technical Guide to 2-Chloro-3,6-difluorobenzyl bromide: Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of 2-Chloro-3,6-difluorobenzyl bromide (CAS No: 90292-67-4), a halogenated aromatic compound of significant interest to researchers in synthetic chemistry and drug development. We will move beyond a simple recitation of facts to explore the causality behind its reactivity, its strategic importance as a synthetic building block, and the practical considerations for its use in a laboratory setting. This document is intended for professionals who require a deep, functional understanding of this versatile reagent.

Section 1: Core Physicochemical Characteristics

This compound is a substituted toluene derivative where the benzylic methyl group is brominated, and the aromatic ring is functionalized with one chlorine and two fluorine atoms. This specific substitution pattern is not arbitrary; it is designed to impart a unique combination of steric and electronic properties, making it a valuable synthon for introducing the 2-chloro-3,6-difluorobenzyl moiety into target molecules.

The presence of multiple halogens significantly influences the molecule's lipophilicity, metabolic stability, and potential for specific intermolecular interactions, such as halogen bonding, within a biological target.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 90292-67-4[1][2][3]
Molecular Formula C₇H₄BrClF₂[1][2][4]
Molecular Weight 241.46 g/mol [1][4]
Synonyms 2-(Bromomethyl)-3-chloro-1,4-difluorobenzene, alpha-Bromo-2-chloro-3,6-difluorotoluene[1][5]
Boiling Point 221.3°C at 760 mmHg[1]
Density 1.733 g/cm³[1]
Flash Point 87.6°C[1]
Appearance Colorless Liquid[5]

Section 2: Synthesis and Chemical Reactivity

A thorough understanding of how a reagent is synthesized and how it behaves chemically is fundamental to its effective application. The reactivity of this compound is dominated by the lability of the benzylic bromide.

Principles of Synthesis

The most common and industrially scalable method for synthesizing benzyl bromides is through the free-radical bromination of the corresponding toluene precursor. In this case, 2-Chloro-3,6-difluorotoluene would serve as the starting material.

The core of this reaction is the selective substitution of a hydrogen atom on the benzylic methyl group. This selectivity is achieved because the benzylic C-H bond is significantly weaker than the aromatic C-H bonds. Furthermore, the intermediate benzylic radical is resonance-stabilized by the aromatic ring, making it the favored site of radical formation.

A typical laboratory-scale synthesis would involve a bromine source, such as N-Bromosuccinimide (NBS), and a radical initiator, like azobisisobutyronitrile (AIBN), in a non-polar solvent under thermal or photochemical conditions. An alternative, cost-effective approach utilizes hydrobromic acid and hydrogen peroxide under photo-irradiation to generate bromine in situ.[6]

Synthesis_Workflow Precursor 2-Chloro-3,6-difluorotoluene Reaction Free-Radical Bromination Precursor->Reaction Reagents Bromine Source (e.g., NBS) Radical Initiator (e.g., AIBN) Reagents->Reaction Solvent Non-polar Solvent (e.g., CCl4) Solvent->Reaction Conditions Heat or UV Light Conditions->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Core Reactivity: The Benzyl Bromide Moiety

The primary utility of this compound stems from its nature as a potent electrophile. The carbon atom of the bromomethyl group (-CH₂Br) is highly susceptible to nucleophilic attack. The bromide ion is an excellent leaving group, facilitating substitution reactions. This makes this compound an ideal reagent for alkylating a wide variety of nucleophiles, including amines, thiols, alcohols, and carbanions, typically via an SN2 mechanism. This reactivity is the cornerstone of its application in building more complex molecules.

Reactivity_Diagram cluster_reaction SN2 Reaction reagent This compound C₇H₄BrClF₂ product Alkylated Product C₇H₄ClF₂-CH₂-Nu reagent->product Forms leaving_group Br⁻ reagent->leaving_group Releases nucleophile Nucleophile (e.g., R-NH₂, R-SH, R-O⁻) nucleophile->reagent Attack

Caption: General SN2 reactivity of this compound.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

Halogenated building blocks are indispensable in modern medicinal chemistry. The specific substitution pattern of this compound allows it to serve as a "designer" fragment for lead optimization and the development of new chemical entities.

A Strategic Building Block

The introduction of the 2-chloro-3,6-difluorobenzyl group can profoundly and strategically alter a molecule's pharmacological profile:

  • Metabolic Blocking: Fluorine atoms, particularly on an aromatic ring, can block sites susceptible to metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Enhanced Binding Affinity: The highly polarized C-F bond can engage in favorable dipole-dipole or hydrogen bond-like interactions with protein targets. The chlorine atom can participate in halogen bonding, a specific and increasingly recognized non-covalent interaction.

  • Modulation of Physicochemical Properties: The halogens increase lipophilicity (logP), which can enhance membrane permeability. They also modulate the electronic nature of the aromatic ring.

Case Study by Analogy: Rufinamide Synthesis

While specific, publicly documented applications for this compound are emerging, its utility can be powerfully illustrated by examining its close structural analog, 2,6-difluorobenzyl bromide. This analog is a key intermediate in the synthesis of Rufinamide , an anti-epileptic drug used to treat seizures associated with Lennox-Gastaut syndrome.[7][8]

In the synthesis of Rufinamide, 2,6-difluorobenzyl bromide is used to alkylate a pre-formed triazole ring, demonstrating the classic electrophilic nature of the benzyl bromide in action.[6] The 2,6-difluoro substitution pattern is critical for the final drug's activity and safety profile. The use of this compound would be a logical next step for chemists aiming to create novel Rufinamide analogs with potentially modified properties.

Rufinamide_Synthesis_Step Triazole 1H-1,2,3-triazole- 4-carboxamide Reaction N-Alkylation (SN2 Reaction) Triazole->Reaction BenzylBromide 2,6-Difluorobenzyl Bromide (Analog) BenzylBromide->Reaction Base Base (e.g., NaH) Base->Reaction Deprotonates Triazole Rufinamide Rufinamide Reaction->Rufinamide

Caption: Key alkylation step in Rufinamide synthesis using a structural analog.

Section 4: Safety and Handling Protocols

This compound is a hazardous chemical that requires strict handling protocols. Its reactivity makes it corrosive and an irritant.

Table 2: Hazard Identification and Safety Information

CategoryInformationSource(s)
GHS Pictograms GHS05 (Corrosion)[2]
Signal Word Danger[2]
Hazard Statements H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage.[2]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Mandatory Laboratory Procedures
  • Engineering Controls: All manipulations must be conducted inside a certified chemical fume hood to prevent inhalation of vapors. An emergency eyewash station and safety shower must be immediately accessible.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles and a full-face shield are required.[9]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for tears or pinholes before use.

    • Skin and Body Protection: A flame-retardant lab coat must be worn and fully fastened. Ensure no skin is exposed.

  • Handling: Use only in a well-ventilated area.[10] Avoid contact with skin, eyes, and clothing.[9] This compound is a lachrymator (causes tears) and should be handled with extreme care.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[9] Keep the container tightly closed.[10] Some related compounds are moisture-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[9]

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Dispose of contents/container in accordance with local, regional, and national regulations.

Conclusion

This compound is more than a simple chemical; it is a highly functionalized and reactive tool for molecular construction. Its value lies in the strategic placement of its halogen atoms and the reliable reactivity of its benzylic bromide group. For medicinal chemists and drug development professionals, it represents an opportunity to synthesize novel compounds with potentially enhanced pharmacological properties, building upon established scaffolds or exploring new chemical space. A comprehensive understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the laboratory.

References

  • Fisher Scientific. SAFETY DATA SHEET: 2,6-Difluorobenzyl bromide. [Link]
  • Oakwood Chemical. This compound. [Link]
  • Google Patents. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.
  • Alachem Co., Ltd. 90292-67-4 | this compound. [Link]
  • Vasista Life Sciences. Cas No: 85118-00-9 Manufacturers | Exporters. [Link]
  • Google Patents. RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides.

Sources

An In-Depth Technical Guide to Quantum Chemical Calculations on 2-Chloro-3,6-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Computational Microscope in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the ability to predict molecular properties and reactivity with high fidelity is not merely an academic exercise; it is a critical component of the rational design pipeline. 2-Chloro-3,6-difluorobenzyl bromide, a halogenated aromatic compound, serves as a versatile building block in the synthesis of various pharmacologically active agents. Its reactivity, governed by the intricate interplay of its electronic and steric features, makes it an ideal candidate for investigation using the powerful lens of quantum chemistry. This guide provides a comprehensive, in-depth exploration of the application of quantum chemical calculations to elucidate the structural, electronic, and reactive properties of this important molecule. As a senior application scientist, my objective is to not only present a series of protocols but to instill a deeper understanding of the causality behind the methodological choices, thereby empowering researchers to apply these techniques with confidence and scientific rigor.

Part 1: Theoretical Underpinnings - Choosing the Right Tools for the Task

The reliability of any quantum chemical prediction hinges on the judicious selection of the theoretical method and basis set. For a molecule such as this compound, which contains a varied array of elements including heavy halogens like chlorine and bromine, this choice is particularly crucial.

1.1. The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the most widely used quantum chemical method due to its favorable balance of computational cost and accuracy.[1] Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. For systems of this size, DFT methods, particularly those incorporating hybrid functionals, offer a robust approach. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular choice that often yields reliable results for organic molecules. However, for systems with significant non-covalent interactions, such as potential halogen bonding, dispersion-corrected functionals (e.g., B3LYP-D3) are highly recommended.

1.2. Beyond DFT: Correlated Wave Function Methods

For higher accuracy, especially for benchmarking purposes, Møller-Plesset perturbation theory, particularly at the second order (MP2), can be employed.[2][3] MP2 explicitly includes electron correlation effects, which are often important for describing intermolecular interactions and subtle electronic phenomena.[2][3][4][5][6] However, the increased computational cost of MP2 makes it more suitable for smaller systems or for single-point energy calculations on DFT-optimized geometries.

1.3. The Language of Electrons: Selecting an Appropriate Basis Set

The basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing heavier elements like chlorine and bromine, the choice of basis set is critical. Pople-style basis sets, such as 6-311+G(d,p), are often a good starting point, offering a good compromise between accuracy and computational expense. The inclusion of polarization functions (d,p) is essential for describing the anisotropic nature of electron density around atoms, while diffuse functions (+) are important for accurately modeling anions and weak non-covalent interactions. For even greater accuracy, correlation-consistent basis sets, such as those from the aug-cc-pVDZ or aug-cc-pVTZ series, can be utilized, though at a significantly higher computational cost.

Part 2: The Computational Workflow - A Self-Validating Protocol

The following section outlines a step-by-step protocol for performing a comprehensive quantum chemical investigation of this compound. This workflow is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results.

2.1. Molecular Structure and Optimization

The first step in any quantum chemical study is to determine the most stable three-dimensional structure of the molecule.

  • Step 1: Initial Structure Generation. The initial 3D coordinates of this compound can be generated using molecular building software such as GaussView[7] or Avogadro.

  • Step 2: Geometry Optimization. A geometry optimization calculation is then performed to find the minimum energy conformation of the molecule. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is located.

    • Recommended Level of Theory: B3LYP/6-311+G(d,p)

    • Software: Gaussian[8][9][10], ORCA[11][12][13][14][15]

  • Step 3: Frequency Analysis. Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory. This serves two critical purposes:

    • Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

    • Thermodynamic Properties and Vibrational Spectra: The frequency calculation provides valuable thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. Furthermore, it allows for the simulation of infrared (IR) and Raman spectra, which can be compared with experimental data for validation.

Computational Workflow Diagram

G cluster_0 Computational Protocol A 1. Initial Structure Generation (e.g., GaussView, Avogadro) B 2. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) A->B Input Coordinates C 3. Frequency Analysis (Confirm Minimum, Obtain Spectra) B->C Optimized Geometry D 4. Molecular Properties Calculation (HOMO-LUMO, Charges, MEP) C->D Validated Minimum E 5. Reactivity Study (Optional) (Transition State Search, IRC) D->E Electronic Insights

Caption: A schematic overview of the computational workflow for the quantum chemical analysis of this compound.

2.2. Unveiling Electronic Properties

Once the optimized geometry is obtained, a wealth of information about the electronic structure and properties of the molecule can be extracted.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[16][17][18][19] The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[20]

  • Atomic Charges and Population Analysis: Understanding the distribution of electron density within the molecule is essential for predicting its electrostatic interactions.

    • Mulliken Population Analysis: A traditional method for assigning partial atomic charges.[21][22] However, it is known to be highly dependent on the basis set used.[23]

    • Natural Population Analysis (NPA): A more robust method that provides a more chemically intuitive and less basis-set-dependent description of atomic charges.[24]

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule.[25][26][27][28][29] It is an invaluable tool for identifying electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other species.[28]

2.3. Probing Reactivity: A Glimpse into Reaction Mechanisms

The benzylic bromide moiety in this compound is a prime site for nucleophilic substitution reactions. Quantum chemical calculations can be employed to investigate the mechanism of such reactions.

  • Transition State Searching: To study a chemical reaction, it is necessary to locate the transition state (TS), which is the highest energy point along the reaction pathway.[30][31][32][33][34] Various algorithms, such as the Synchronous Transit-Guided Quasi-Newton (STQN) method, are available in software packages like Gaussian for this purpose.[32] A successful TS search will yield a structure with exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation traces the reaction path downhill from the transition state to the reactants and products.[35][36][37][38][39] This confirms that the located transition state indeed connects the desired reactants and products and provides a detailed picture of the reaction mechanism.

Part 3: Data Presentation and Interpretation

3.1. Tabulated Computational Data

The following tables present hypothetical but representative data that would be obtained from the quantum chemical calculations on this compound at the B3LYP/6-311+G(d,p) level of theory.

Table 1: Calculated Thermodynamic Properties

PropertyValueUnit
Zero-point energyValuekcal/mol
Enthalpy (298.15 K)ValueHartrees
Gibbs Free Energy (298.15 K)ValueHartrees
Dipole MomentValueDebye

Table 2: Frontier Molecular Orbital Energies

OrbitalEnergy (eV)
HOMO-Value
LUMO-Value
GapValue

Table 3: Natural Population Analysis (NPA) Charges on Key Atoms

AtomCharge (e)
C (benzyl)Value
Br-Value
Cl-Value
F (ortho)-Value
F (meta)-Value

3.2. Visualizing the Molecule

Molecular Structure with Atom Numbering

Caption: Ball-and-stick model of this compound with atom numbering for reference.

(Note: The following images would be generated using visualization software like GaussView or VMD based on the output of the quantum chemical calculations.)

  • Optimized Geometry: A 3D representation of the lowest energy conformation of the molecule.

  • HOMO and LUMO Orbitals: Visualizations of the spatial distribution of the highest occupied and lowest unoccupied molecular orbitals. This would likely show the HOMO localized on the aromatic ring and the bromine atom, while the LUMO would be expected to have significant contribution from the antibonding C-Br orbital.

  • Molecular Electrostatic Potential (MEP) Map: A color-coded map of the electrostatic potential on the molecule's surface. Regions of negative potential (red) would be expected around the electronegative fluorine, chlorine, and bromine atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms.

Conclusion: From Calculation to Chemical Insight

This in-depth technical guide has outlined a robust and scientifically sound workflow for the quantum chemical investigation of this compound. By following these protocols, researchers can gain valuable insights into the structural, electronic, and reactive properties of this important synthetic building block. The presented methodologies, grounded in the principles of Density Functional Theory and ab initio calculations, provide a powerful computational microscope for understanding and predicting chemical behavior at the molecular level. The true power of these computational tools lies not just in their predictive capabilities, but in their ability to provide a deeper, mechanistic understanding that can guide and accelerate the process of rational drug design and development.

References

  • Neese, F. (2012). The ORCA program system. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(1), 73-78. [Link]
  • Fukui, K. (1981). The path of chemical reactions - the IRC approach. Accounts of Chemical Research, 14(12), 363-368. [Link]
  • Frisch, M. J., Trucks, G. W., Schlegel, H. B., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
  • Gaussian 16 Manual. (2017). Gaussian, Inc. [Link]
  • Scrocco, E., & Tomasi, J. (1978). Electronic molecular structure, reactivity and intermolecular forces: an electrostatic interpretation. Advances in Quantum Chemistry, 11, 115-193. [Link]
  • ORCA - An ab initio, DFT and semiempirical SCF-MO package. Max-Planck-Institut für Kohlenforschung. [Link]
  • Molecular Electrostatic Potential Maps. (2023). Chemistry LibreTexts. [Link]
  • Intrinsic Reaction Coordin
  • ORCA Manual. (2023). FACCTs. [Link]
  • Electrost
  • ORCA. Ohio Supercomputer Center. [Link]
  • Electrostatic Potential maps. (2023). Chemistry LibreTexts. [Link]
  • ORCA – An ab initio, DFT and semiempirical SCF-MO package. [Link]
  • Molecular Electrost
  • Intrinsic-reaction-coordinate calcul
  • Following the intrinsic reaction coordin
  • Intrinsic Reaction Coordinate (IRC). (2023). ORCA Tutorials. [Link]
  • About Gaussian 16. (2017). Gaussian, Inc. [Link]
  • Booth, G. H., Grüneis, A., Kresse, G., & Alavi, A. (2013). Towards an exact description of electronic wavefunctions in real solids.
  • Zhu, T., & Ji, C. G. (2020). Interaction Nature and Computational Methods for Halogen Bonding: A Perspective. Journal of Chemical Information and Modeling, 60(6), 2685-2697. [Link]
  • Konovalova, I. (2018). Application of quantum chemistry methods to analyse supramolecular architecture of halogen substituted anilines. Acta Crystallographica Section A: Foundations and Advances, 74(a1), e363. [Link]
  • Zimmerman, P. M. (2013). Efficient methods for finding transition states in chemical reactions: Comparison of improved dimer method and partitioned rational function optimization method. The Journal of Chemical Physics, 138(18), 184102. [Link]
  • Zhu, T., & Ji, C. G. (2020). Interaction Nature and Computational Methods for Halogen Bonding: A Perspective. Journal of Chemical Information and Modeling, 60(6), 2685-2697. [Link]
  • Møller-Plesset perturb
  • Derivation of Møller-Plesset Perturb
  • Møller, C., & Plesset, M. S. (1934). Note on an Approximation Treatment for Many-Electron Systems. Physical Review, 46(7), 618-622. [Link]
  • Popul
  • Ramos-Sánchez, P., Harvey, J. N., & Gámez, J. A. (2022). An automated method for graph-based chemical space exploration and transition state finding. Journal of Computational Chemistry, 43(26), 1836-1848. [Link]
  • GAMESS, Gaussian - software for Quantum Chemistry. [Link]
  • Witte, J., & Grimme, S. (2023). Comparison of QM Methods for the Evaluation of Halogen−π Interactions for Large-Scale Data Generation.
  • Wang, Y., et al. (2023). Identifying Practical DFT Functionals for Predicting 0D and 1D Organic Metal-Halide Hybrids. The Journal of Physical Chemistry C, 127(31), 15336-15345. [Link]
  • The art of finding transition structures. (2023). The DFT Course. [Link]
  • Sun, J., & Bartlett, R. J. (2022). Integral-Direct Hartree–Fock and Møller–Plesset Perturbation Theory for Periodic Systems with Density Fitting: Application to the Benzene Crystal.
  • Wander, D., et al. (2025). Efficient Transition State Searches by Freezing String Method with Graph Neural Network Potentials. arXiv preprint arXiv:2501.02844. [Link]
  • Transition States in Chemical Reactions: Tutorial and Assignments. [Link]
  • The HOMO-LUMO Gap in Open Shell Calculations. Meaningful or meaningless? (2018). [Link]
  • HOMO and LUMO. (2023). Wikipedia. [Link]
  • Popul
  • HOMO-LUMO Energy Gap. (2022). Schrödinger. [Link]
  • Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. (2025). YouTube. [Link]
  • Mulliken population analysis. (2023). Wikipedia. [Link]
  • Bencheikh, D., et al. (2021). Density Functional Theory Analysis of Structural, Electronic, and Optical Properties of Mixed-Halide Orthorhombic Inorganic Perovskites. ACS Omega, 6(48), 32675-32685. [Link]
  • Which one, Mulliken charge distribution and NBO, is more reliable? (2014).
  • Guide to identifying HOMO-LUMO of molecules? (2024). Reddit. [Link]
  • Mulliken popul
  • Ford, M. C., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(5), 1655-1670. [Link]
  • Proft, F. D., et al. (2021). Density Functional Analysis: The Theory of Density-Corrected DFT.
  • Density functional theory. (2023). Wikipedia. [Link]
  • Montoya, J. H., et al. (2024). Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry. ChemSusChem, e202402189. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-Chloro-3,6-difluorobenzyl bromide in Modern Synthetic Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Chloro-3,6-difluorobenzyl bromide is a poly-halogenated aromatic compound that has emerged as a critical building block in synthetic organic chemistry. Its structural features—a reactive benzylic bromide for nucleophilic substitution and a uniquely substituted phenyl ring—make it a valuable synthon for introducing the 2-chloro-3,6-difluorophenyl moiety into target molecules. This moiety is of particular interest in medicinal chemistry and materials science, where the specific arrangement of halogen atoms can significantly modulate properties such as metabolic stability, binding affinity, and lipophilicity.

This guide provides an in-depth exploration of the reactivity, applications, and detailed protocols for utilizing this compound, designed for researchers and professionals in drug development and chemical synthesis.

PropertyValueReference
CAS Number 90292-67-4[1][2][3]
Molecular Formula C₇H₄BrClF₂[1][2][4]
Molecular Weight 241.47 g/mol [1][4]
Appearance Colorless to pale yellow liquid[5]
Synonyms 2-(Bromomethyl)-3-chloro-1,4-difluorobenzene, alpha-Bromo-2-chloro-3,6-difluorotoluene[5]

Part 1: Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is dominated by the reactivity of the benzylic bromide. This functional group is an excellent electrophile, readily participating in nucleophilic substitution reactions.

Causality of Reactivity: The carbon-bromine bond at the benzylic position is polarized and relatively weak, making the bromide a good leaving group. The stability of the potential benzylic carbocation intermediate allows the reaction to proceed via pathways with significant Sₙ1 character, especially with weak nucleophiles or under conditions that favor carbocation formation. However, the primary nature of the benzylic carbon also makes it highly accessible to direct Sₙ2 attack by strong nucleophiles. The choice of solvent, nucleophile strength, and temperature dictates the dominant mechanistic pathway. The electron-withdrawing fluorine and chlorine atoms on the aromatic ring slightly destabilize the carbocation, thus favoring the Sₙ2 pathway in many practical applications.

G cluster_sn2 Sₙ2 Pathway (Favored) cluster_sn1 Sₙ1 Pathway (Possible) Nu Nu: TS_SN2 [Nu---CH₂(Ar)---Br]⁻ Nu->TS_SN2 Backside Attack Substrate Ar-CH₂-Br Substrate->TS_SN2 Product_SN2 Ar-CH₂-Nu TS_SN2->Product_SN2 Bond Formation Br_ion_SN2 Br⁻ TS_SN2->Br_ion_SN2 Leaving Group Departure Substrate_SN1 Ar-CH₂-Br Carbocation Ar-CH₂⁺ Substrate_SN1->Carbocation Slow, Rate-Limiting Br_ion_SN1 Br⁻ Product_SN1 Ar-CH₂-Nu Carbocation->Product_SN1 Fast Nu_SN1 Nu: Nu_SN1->Carbocation

General Nucleophilic Substitution Pathways.

Part 2: Key Applications & Experimental Protocols

The primary application of this compound is as an alkylating agent for a wide range of nucleophiles, particularly nitrogen, oxygen, and carbon nucleophiles. Structurally similar reagents like 2,6-difluorobenzyl bromide are well-documented in the synthesis of bioactive molecules, providing a strong basis for the protocols described herein.[6]

Application I: N-Alkylation for the Synthesis of Heterocyclic Compounds

The introduction of the 2-chloro-3,6-difluorobenzyl group onto nitrogen-containing heterocycles is a common strategy in medicinal chemistry. This moiety can serve as a key pharmacophore, enhancing binding to biological targets. Its use is analogous to 2,6-difluorobenzyl bromide, which is employed in synthesizing precursors to potential Gonadotropin-Releasing Hormone (GnRH) receptor antagonists and antiviral agents.

Protocol: General N-Alkylation of a Secondary Amine or Heterocycle

This protocol describes a standard procedure for the N-alkylation of a generic heterocycle (Het-NH).

1. Reagents & Materials:

  • Heterocycle (Het-NH) (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, condenser

2. Step-by-Step Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the heterocycle (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve/suspend the reagents (concentration typically 0.1-0.5 M).

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.1 eq) to the mixture either neat or as a solution in a small amount of DMF.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water (2x) and brine (1x) to remove residual DMF.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Causality Behind Choices:

  • Base (K₂CO₃): A moderately strong, inexpensive base sufficient to deprotonate most N-H bonds in heterocycles without causing significant side reactions. Stronger bases like NaH could be used for less acidic amines but require stricter anhydrous conditions.

  • Solvent (DMF): A polar aprotic solvent that effectively dissolves the organic substrate and the inorganic base, facilitating the Sₙ2 reaction.

  • Excess Reagent: A slight excess of the benzyl bromide ensures complete consumption of the potentially more valuable heterocyclic starting material.

ParameterTypical ConditionRationale
Nucleophile:Electrophile Ratio 1 : 1.1Drives reaction to completion.
Base K₂CO₃, Cs₂CO₃, NaHChoice depends on N-H acidity.
Solvent DMF, Acetonitrile (ACN), THFPolar aprotic solvents favor Sₙ2.
Temperature 25 - 80 °CBalances reaction rate and stability.
Application II: Synthesis of Pharmaceutical Scaffolds - The 1,2,3-Triazole Core

The 1,2,3-triazole ring is a prominent scaffold in modern pharmaceuticals, valued for its metabolic stability and ability to engage in hydrogen bonding. The antiepileptic drug Rufinamide, for instance, contains a 1,2,3-triazole core derived from 2,6-difluorobenzyl bromide.[7][8] A similar pathway can be employed using this compound. The key steps involve converting the bromide to an azide, followed by a cycloaddition reaction.

G start 2-Chloro-3,6-difluorobenzyl bromide azide 2-Chloro-3,6-difluorobenzyl azide start->azide Step 1: Azide Formation (NaN₃, DMF) triazole Substituted 1,2,3-Triazole (Pharmaceutical Scaffold) azide->triazole Step 2: Cycloaddition (Alkyne, Catalyst)

Workflow for Triazole Synthesis.

Protocol: Two-Step Synthesis of a 1-(2-Chloro-3,6-difluorobenzyl)-1H-1,2,3-triazole

Step 1: Synthesis of 2-Chloro-3,6-difluorobenzyl azide

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (NaN₃) (1.5 eq) in one portion. Caution: Sodium azide is highly toxic.

  • Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting bromide is consumed.

  • Pour the reaction mixture into water and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and carefully concentrate in vacuo at low temperature (<40 °C). Caution: Organic azides can be explosive; do not distill to dryness or heat excessively. The crude azide is often used directly in the next step.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • To a flask containing the crude 2-Chloro-3,6-difluorobenzyl azide (1.0 eq) and a terminal alkyne (1.0 eq), add a 1:1 mixture of t-BuOH and water.

  • Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq).

  • Stir the reaction vigorously at room temperature. The reaction is often complete within 1-6 hours.

  • Upon completion, dilute the reaction with water and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the resulting triazole product by flash chromatography or recrystallization.

Part 3: Safety and Handling

Trustworthiness through Self-Validation: Adherence to strict safety protocols is non-negotiable when handling reactive reagents. The information below is synthesized from material safety data for this and structurally related compounds.[9]

  • Hazard Class: Corrosive.[9] This reagent is a lachrymator and can cause severe skin burns and eye damage.[9]

  • Personal Protective Equipment (PPE):

    • Eyes: Chemical safety goggles and a face shield are mandatory.

    • Skin: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).

    • Respiratory: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.

  • Storage & Handling:

    • Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) as the compound is moisture-sensitive.[9]

    • Keep the container tightly sealed.

    • Store away from incompatible materials such as strong bases, oxidizing agents, and amines.

By understanding the core reactivity, employing validated protocols, and adhering to rigorous safety standards, researchers can effectively and safely leverage this compound to advance their synthetic chemistry objectives.

References

  • Cas No: 85118-00-9 | 2,6-Difluorobenzyl bromide - Vasista Group. Vasista Group. [Link]
  • This compound - Oakwood Chemical. Oakwood Chemical. [Link]
  • 90292-67-4 | this compound - Alachem Co., Ltd. Alachem Co., Ltd. [Link]
  • Preparation method of 2,6-difluorobenzyl bromide - Google Patents.
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
  • Friedel-Crafts Alkylation Reaction - Mettler Toledo. Mettler Toledo. [Link]
  • the alkylation of benzene - electrophilic substitution - Chemguide. Chemguide. [Link]

Sources

The Versatile Precursor: Application Notes and Protocols for 2-Chloro-3,6-difluorobenzyl Bromide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Halogenated benzyl bromides, in particular, serve as powerful and versatile building blocks for the introduction of these crucial pharmacophores. Among these, 2-Chloro-3,6-difluorobenzyl bromide has emerged as a key precursor in the synthesis of a range of pharmaceutical compounds, prized for its reactivity and the unique electronic properties it imparts to the target molecules. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols, mechanistic insights, and safety considerations for researchers and drug development professionals.

Physicochemical Properties and Safety Data

Before delving into synthetic applications, it is imperative to understand the fundamental properties and handling requirements of this compound.

PropertyValueReference
CAS Number 90292-67-4[1][2]
Molecular Formula C₇H₄BrClF₂[2][3]
Molecular Weight 241.47 g/mol [2][4]
Boiling Point 221.3°C at 760 mmHg[3]
Flash Point 87.6°C[3]
Density 1.733 g/cm³[3]

Safety and Handling: this compound and its analogs are potent lachrymators and are corrosive, causing severe skin burns and eye damage.[5][6][7] All manipulations should be conducted in a well-ventilated chemical fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[5] It is crucial to avoid inhalation of vapors and contact with skin and eyes.[6] In case of accidental exposure, immediate medical attention is necessary.[5] Store the compound in a dry, cool, and well-ventilated area, away from strong bases and oxidizing agents.[5]

Application in the Synthesis of Rufinamide: An Anti-Epileptic Agent

A prominent application of the closely related 2,6-difluorobenzyl bromide is in the industrial synthesis of Rufinamide, an anticonvulsant medication used for the treatment of seizures associated with Lennox-Gastaut syndrome.[8][9] The 2,6-difluoro substitution pattern is a critical component of the final drug's structure and activity. The following protocols are adapted from established patent literature and demonstrate the key synthetic transformations.

Workflow for the Synthesis of Rufinamide

Rufinamide Synthesis cluster_0 Step 1: Azide Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Amidation A 2,6-Difluorobenzyl bromide B 2-(Azidomethyl)-1,3- difluorobenzene A->B NaN₃, H₂O 70-75°C D Methyl 1-(2,6-difluorobenzyl)- 1H-1,2,3-triazole-4-carboxylate B->D Addition at RT C Methyl propiolate E Rufinamide D->E Aqueous NH₃ 70-75°C

Caption: Multi-step synthesis of Rufinamide from 2,6-difluorobenzyl bromide.

Protocol 1: One-Pot Synthesis of Rufinamide

This protocol outlines a streamlined, one-pot procedure for the synthesis of Rufinamide, minimizing intermediate isolation steps.[5]

Materials:

  • 2,6-Difluorobenzyl bromide

  • Sodium azide (NaN₃)

  • Methyl propiolate

  • Deionized water

  • 20% Aqueous ammonia solution

  • Standard laboratory glassware

Procedure:

  • To a 250 ml round-bottom flask, add 2,6-difluorobenzyl bromide (5 g, 0.024 mol), sodium azide (1.72 g, 0.026 mol), and water (50 ml).[5]

  • Heat the reaction mixture to 70-75°C for approximately 30 hours. Monitor the formation of the azide intermediate (2-(azidomethyl)-1,3-difluorobenzene) by thin-layer chromatography (TLC).[5]

  • Once the initial reaction is complete, cool the mixture to room temperature.

  • Add methyl propiolate (2.1 ml, 0.024 mol) dropwise to the reaction mixture, maintaining the temperature at room temperature. Stir the mixture until the cycloaddition is complete, as monitored by TLC.[5]

  • To the resulting mixture containing methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate, add 20% aqueous ammonia solution (15 ml).

  • Heat the mixture to 70-75°C and stir for 5-6 hours to facilitate amidation.[5]

  • Cool the reaction mixture to room temperature. The solid product will precipitate.

  • Filter the solid, wash with water (10 ml), and dry under vacuum at 70-75°C to yield Rufinamide.[5]

Protocol 2: Multi-Step Synthesis of Rufinamide with Intermediate Isolation

This protocol involves the isolation of intermediates, which can be advantageous for purification and characterization at each stage of the synthesis.[5]

Step A: Preparation of 2-(Azidomethyl)-1,3-difluorobenzene

  • In a 250 ml round-bottom flask, combine 2,6-difluorobenzyl bromide (5 g, 0.024 mol), sodium azide (1.72 g, 0.026 mol), and water (50 ml).[5]

  • Heat the mixture to 70-75°C for 30 hours. Monitor the reaction by gas chromatography until the starting material is consumed.[5]

  • Cool the reaction to room temperature to yield a solution of the azide intermediate.

Step B: Preparation of Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate

  • To the aqueous solution of 2-(azidomethyl)-1,3-difluorobenzene from Step A, add methyl propiolate (2.1 ml, 0.024 mol) dropwise at room temperature.[5]

  • Stir the reaction mixture at room temperature. The solid product will precipitate upon formation.

  • Filter the solid, wash with water (10 ml), and dry under vacuum at 50-55°C to obtain the triazole intermediate.[5]

Step C: Preparation of Rufinamide

  • In a 250 ml round-bottom flask, mix the intermediate from Step B (2.5 g, 0.0098 mol) with a 20% aqueous ammonia solution (15 ml).[5]

  • Stir the mixture at 70-75°C for 5-6 hours.[5]

  • Cool the reaction to room temperature, filter the resulting solid, wash with water, and dry under vacuum to obtain pure Rufinamide.[5]

Application in the Synthesis of Kinase Inhibitors

The 2-chloro-3,6-difluorobenzyl moiety is a valuable pharmacophore in the design of kinase inhibitors, contributing to enhanced binding affinity and cellular activity.

Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

GSK-3 is a serine/threonine kinase implicated in various cellular processes, and its dysregulation is linked to diseases such as Alzheimer's, bipolar disorder, and cancer.[10][11] The development of selective GSK-3 inhibitors is an active area of research.[12] Heterocyclic compounds, such as pyrimidyl hydrazones, have shown promise as potent GSK-3 inhibitors.[10] The 2-chloro-3,6-difluorobenzyl group can be introduced via N-alkylation of a suitable heterocyclic core to enhance the inhibitory activity of the resulting compound.

General Protocol for N-Alkylation of Heterocyclic Cores

This generalized protocol describes the N-alkylation of a nitrogen-containing heterocycle, a common step in the synthesis of various kinase inhibitors.

Materials:

  • This compound

  • Nitrogen-containing heterocycle (e.g., imidazole, pyrazole, triazole derivatives)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH)

  • Anhydrous solvent (e.g., DMF, acetonitrile, THF)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the heterocyclic starting material (1.0 eq) and the anhydrous solvent.

  • Add the base (1.1-1.5 eq) and stir the suspension for 15-30 minutes at room temperature.

  • Add a solution of this compound (1.0-1.2 eq) in the anhydrous solvent dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60°C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the N-alkylated product.

Application in the Synthesis of RORγt Inverse Agonists

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key regulator of Th17 cell differentiation and is a promising therapeutic target for autoimmune diseases.[13] Small molecule inverse agonists of RORγt have shown efficacy in preclinical models of psoriasis and rheumatoid arthritis.[14] The 2,6-difluorobenzyl ether moiety has been identified as a potent pharmacophore in this class of compounds.[15]

Workflow for RORγt Inverse Agonist Synthesis

RORyt Inverse Agonist Synthesis A Cyclopentyl sulfone with hydroxyl group C RORγt Inverse Agonist (2,6-difluorobenzyl ether) A->C Base (e.g., Cs₂CO₃) Solvent (e.g., MeCN) B 2,6-Difluorobenzyl bromide

Caption: General scheme for the synthesis of RORγt inverse agonists.

Protocol for O-Alkylation to form Benzyl Ethers

This protocol describes the formation of a 2,6-difluorobenzyl ether, a key structural motif in a series of potent RORγt inverse agonists.

Materials:

  • A hydroxyl-containing precursor molecule (e.g., a cyclopentyl sulfone derivative)

  • 2,6-Difluorobenzyl bromide

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • Dissolve the hydroxyl-containing precursor (1.0 eq) in anhydrous acetonitrile.

  • Add cesium carbonate (1.5-2.0 eq) to the solution.

  • Add 2,6-difluorobenzyl bromide (1.1 eq) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by chromatography to yield the desired 2,6-difluorobenzyl ether derivative.

Conclusion

This compound and its close analogs are indispensable reagents in modern pharmaceutical synthesis. Their utility in constructing key structural motifs in drugs such as the anti-epileptic Rufinamide, and in the development of novel kinase and nuclear receptor modulators, underscores their importance. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively and safely utilize this versatile precursor in their drug discovery and development endeavors. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, will undoubtedly facilitate the synthesis of next-generation therapeutics.

References

  • Process for the preparation of rufinamide. WO2010043849A1.
  • 2-CHLORO-6-FLUOROBENZYL BROMIDE (CAS No. 68220-26-8) SDS. Guidechem.
  • SAFETY D
  • Preparation method of 2,6-difluorobenzyl bromide. CN102070398A.
  • Continuous synthesis method of rufinamide. CN109438374B.
  • Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide deriv
  • This compound. Apollo Scientific.
  • Rufinamide.
  • Methodological Advances in Organic Synthesis: A Case Study on Rufinamide via Flow and B
  • Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis. PMC - NIH.
  • Discovery of 2,6–difluorobenzyl ether series of phenyl ((R)–3–phenylpyrrolidin–3–yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists.
  • 1H-1,2,3-Triazole-4-carboxamide, 1-((2,6-difluorophenyl)methyl). PharmaCompass.com.
  • Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. PubMed.
  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives
  • Rufinamide. PubChem - NIH.
  • Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3. PubMed.
  • This compound. Oakwood Chemical.
  • ALKYLATION AND ARALKYLATION OF N-HETEROCYCLES - Part HI.
  • Synthesis of substituted N-heterocycles by N-alkyl
  • Flow Chemistry in Organic Synthesis 14.
  • Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. PubMed Central.
  • Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substr
  • Synthesis of Fluorinated Amines: A Personal Account. PMC - NIH.
  • From RORγt Agonist to Two Types of RORγt Inverse Agonists. PMC - NIH.
  • Synthesis of Amines. Chemistry LibreTexts.
  • Aromatic and heterocyclic perfluoroalkyl sulfides.
  • Identification of Lead Small Molecule Inhibitors of Glycogen Synthase Kinase-3 beta Using a Fragment-Linking Strategy.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. Benchchem.
  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI.
  • Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transform
  • Buy this compound
  • This compound | CAS 90292-67-4. SCBT.
  • Welcome To Hyma Synthesis Pvt. Ltd.
  • FLUORIN

Sources

alkylation of amines with 2-Chloro-3,6-difluorobenzyl bromide protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Selective N-Alkylation of Amines with 2-Chloro-3,6-difluorobenzyl bromide

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 2-Chloro-3,6-difluorobenzyl Moiety

In the landscape of modern medicinal chemistry, the strategic introduction of fluorinated motifs is a cornerstone of rational drug design. The 2-chloro-3,6-difluorobenzyl group, in particular, serves as a valuable building block. Its unique electronic properties, conferred by the electron-withdrawing halogen atoms, can significantly modulate the physicochemical and pharmacological profiles of a parent molecule. These modifications can enhance metabolic stability, improve membrane permeability, and fine-tune binding affinity to biological targets.

The N-alkylation of amines is a fundamental and powerful transformation for forging carbon-nitrogen bonds, central to the synthesis of countless pharmaceutical agents.[1] However, this seemingly straightforward reaction is fraught with challenges, most notably the propensity for over-alkylation.[2][3] The product of the initial alkylation is often a more potent nucleophile than the starting amine, leading to a "runaway" reaction that yields a complex mixture of secondary, tertiary, and even quaternary ammonium salts.[2]

This document provides a comprehensive guide to performing the selective N-alkylation of primary and secondary amines using this compound. It outlines the core chemical principles, provides detailed, field-tested protocols, and offers insights into overcoming common synthetic hurdles.

Part 1: Chemical Principles & Mechanistic Overview

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The amine, acting as the nucleophile, attacks the electrophilic benzylic carbon of this compound. This concerted step involves the displacement of the bromide leaving group and the formation of a new C-N bond.

Key Components and Their Roles:

  • The Amine (Nucleophile): The reaction's success hinges on the amine's nucleophilicity. Primary amines react to form secondary amines, while secondary amines yield tertiary amines. Steric hindrance around the nitrogen atom can impede the reaction rate.

  • This compound (Electrophile): This is a highly reactive alkylating agent. The benzylic position is activated towards nucleophilic attack, and bromide is an excellent leaving group.

  • The Base: A non-nucleophilic base is essential to neutralize the hydrobromic acid (HBr) generated in situ. Without a base, the HBr would protonate the starting amine, forming an ammonium salt that is no longer nucleophilic, thereby halting the reaction.[4]

  • The Solvent: A polar aprotic solvent such as acetonitrile (CH₃CN), dimethylformamide (DMF), or acetone is typically employed. These solvents can dissolve the reactants and stabilize the charged transition state of the SN2 reaction without participating in the reaction themselves.

The Over-alkylation Challenge

A significant challenge in amine alkylation is controlling selectivity.[3] The newly formed secondary amine is often more nucleophilic than the primary amine from which it was derived.[2] This increased reactivity makes it a prime candidate for a second alkylation event, leading to the formation of a tertiary amine.

Strategies to Promote Mono-alkylation:

  • Stoichiometric Control: Using a large excess of the starting amine can statistically favor the reaction of the alkylating agent with the more abundant starting material.

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture keeps its instantaneous concentration low, reducing the likelihood of the product amine reacting a second time.

  • Alternative Methods: For particularly challenging substrates, alternative methods like reductive amination may offer superior control.[2][5]

Reaction Mechanism

Caption: SN2 mechanism for amine alkylation.

Part 2: Experimental Protocols

Safety First: this compound and related benzyl halides are potent lachrymators and are corrosive.[6][7][8][9][10] All operations must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile), is mandatory.[6][7][10] An emergency eyewash and safety shower must be readily accessible.[6]

Protocol 1: Alkylation of a Primary Amine

This protocol provides a general method for the mono-alkylation of a primary amine where the amine itself is used in excess to serve as both the nucleophile and the base.

Materials & Reagents:

  • Primary Amine (e.g., benzylamine)

  • This compound

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (3.0 equivalents).

  • Dissolve the amine in anhydrous acetonitrile (approx. 0.2 M relative to the alkylating agent).

  • In a separate vial, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous acetonitrile.

  • Add the solution of the alkylating agent dropwise to the stirred amine solution over 15-20 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted secondary amine.

  • Characterize the final product using NMR, MS, and IR spectroscopy.

Protocol 2: Alkylation of a Secondary Amine

This protocol is suitable for alkylating less nucleophilic or more sterically hindered secondary amines, using a non-nucleophilic inorganic base.

Materials & Reagents:

  • Secondary Amine (e.g., morpholine)

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the secondary amine (1.1 equivalents) and anhydrous potassium carbonate (1.5 equivalents).

  • Add anhydrous DMF to the flask (approx. 0.2-0.3 M relative to the amine) and stir the suspension vigorously for 10-15 minutes at room temperature.

  • Add this compound (1.0 equivalent) to the mixture, either neat or as a solution in a small amount of DMF.

  • Heat the reaction mixture to 50-60 °C and stir for 2-8 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.[11]

  • Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts and wash with water (2x) and then brine (1x) to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to afford the pure tertiary amine.

  • Confirm the structure and purity of the product by appropriate analytical methods (NMR, MS, IR).

Part 3: Data Presentation & Workflow Visualization

General Reaction Parameters

The following table provides a starting point for optimizing the N-alkylation reaction. Conditions should be tailored to the specific amine substrate.

Amine TypeStoichiometry (Amine:Alkylating Agent)Recommended Base (eq.)SolventTemperature (°C)Typical Time (h)
Primary (aliphatic)3:1Amine (3.0)Acetonitrile254-12
Primary (aromatic)1.2:1K₂CO₃ (2.0)DMF25-606-18
Secondary (cyclic)1.1:1K₂CO₃ (1.5)Acetonitrile25-502-8
Secondary (hindered)1.2:1DBU (1.5)Toluene60-808-24
Experimental Workflow Diagram

Workflow A 1. Setup Combine Amine, Base, and Solvent B 2. Reagent Addition Add 2-Chloro-3,6-difluorobenzyl bromide solution dropwise A->B Stir C 3. Reaction Stir at specified temperature B->C Heat if necessary D 4. Monitoring Track progress via TLC or LC-MS C->D D->C Incomplete E 5. Workup Quench, Extract with Organic Solvent, Wash, and Dry D->E Complete F 6. Isolation Concentrate under reduced pressure E->F G 7. Purification Flash Column Chromatography F->G H 8. Characterization NMR, Mass Spectrometry, IR G->H I Pure N-Alkylated Product H->I

Caption: General workflow for N-alkylation.

References

  • Master Organic Chemistry. (2017).
  • Wikipedia. (n.d.).
  • Rezaei, P., et al. (2022). N-dealkylation of Amines. Molecules, 27(19), 6245. [Link]
  • Organic Chemistry Tutor. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. [Link]
  • Das, B., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(9), 1369-1377. [Link]
  • IntechOpen. (2023). Synthetic Methods for Alkyl Amines. [Link]
  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]
  • Google Patents. (n.d.). US5633367A - Process for the preparation of a 2-substituted 3,3-difluorofuran.
  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. [Link]
  • Google Patents. (n.d.).
  • Organic Chemistry Tutor. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
  • Pearson. (n.d.).
  • International Journal of Pharma Sciences and Research. (2012).
  • ResearchGate. (n.d.). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. [Link]
  • Sreenivasa, S., et al. (2015). Crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide. Acta Crystallographica Section E, 71(Pt 5), o315. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. [Link]
  • Thermo Fisher Scientific. (2025).
  • Bryan Research & Engineering, LLC. (n.d.).
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. [Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution Using 2-Chloro-3,6-difluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Fluorinated Benzyl Halide

2-Chloro-3,6-difluorobenzyl bromide is a highly reactive, poly-substituted aromatic compound that serves as a valuable building block in medicinal chemistry and materials science. Its utility stems from the benzylic bromide, which is an excellent electrophile for nucleophilic substitution reactions. The presence of chloro and fluoro substituents on the aromatic ring can significantly modulate the physicochemical properties of the final product, including metabolic stability, lipophilicity, and binding affinity to biological targets.

This guide provides a detailed examination of the principles and a step-by-step protocol for conducting nucleophilic substitution reactions with this compound. The focus is on the bimolecular nucleophilic substitution (SN2) pathway, which is the predominant mechanism for this primary benzylic halide.

Mechanistic Insights: Why the SN2 Pathway Dominates

Nucleophilic substitution at a benzylic carbon can, in principle, proceed via two distinct mechanisms: the unimolecular SN1 pathway, involving a carbocation intermediate, or the concerted, bimolecular SN2 pathway.

  • SN1 Pathway : This pathway is favored for tertiary and secondary benzylic halides due to the formation of a resonance-stabilized benzylic carbocation.

  • SN2 Pathway : For primary benzylic halides like this compound, the SN2 mechanism is generally favored.[1] This is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[2] The transition state is stabilized by the adjacent phenyl ring, which can overlap with the developing p-orbitals, thereby accelerating the reaction rate compared to a typical primary alkyl halide.

The choice of solvent is critical in directing the reaction pathway. Polar aprotic solvents, such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or acetone, are ideal for SN2 reactions. They can dissolve the ionic nucleophile while poorly solvating the anion, leaving it "naked" and highly reactive.[3] In contrast, polar protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, reducing its reactivity and potentially favoring a competing SN1 pathway.

Visualizing the SN2 Reaction

Below is a diagram illustrating the general SN2 mechanism for the reaction of this compound with a generic nucleophile (Nu:⁻).

Caption: General SN2 mechanism on this compound.

Experimental Protocol: N-Alkylation of an Amine

This protocol details the N-alkylation of a primary or secondary amine with this compound, a common application in drug discovery.[3] The procedure is based on established methods for SN2 reactions with benzylic halides.

I. Materials and Reagents
ReagentCAS NumberMolecular WeightPurpose
This compound90292-67-4241.46 g/mol Electrophile / Alkylating Agent
Primary or Secondary Amine (Substrate)VariesVariesNucleophile
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21 g/mol Base (to neutralize HBr by-product)
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09 g/mol Polar Aprotic Solvent
Ethyl Acetate (EtOAc)141-78-688.11 g/mol Extraction Solvent
Deionized Water (H₂O)7732-18-518.02 g/mol Aqueous Wash
Brine (saturated aq. NaCl)7647-14-558.44 g/mol Aqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol Drying Agent
II. Safety Precautions
  • This compound is a lachrymator and is corrosive. It causes severe skin burns and eye damage. Always handle this reagent in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile or neoprene gloves.

  • DMF is a potential reproductive toxin. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

III. Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 equivalent) and anhydrous potassium carbonate (1.5 - 2.0 equivalents).

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the amine. The volume should be sufficient to create a stirrable slurry (typically a 0.1 to 0.5 M concentration with respect to the limiting reagent).

  • Addition of Electrophile:

    • Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DMF.

    • Add the solution of the benzyl bromide dropwise to the stirring amine/K₂CO₃ slurry at room temperature over 10-15 minutes. An exothermic reaction may be observed. If the temperature rises significantly, cool the flask with a water bath.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • To check by TLC, take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a silica gel plate. A typical eluent system would be a mixture of hexanes and ethyl acetate. The disappearance of the starting amine and the appearance of a new, less polar product spot indicates reaction progression.

    • The reaction is typically complete within 2-12 hours, depending on the nucleophilicity of the amine. If the reaction is sluggish, it can be gently heated to 40-50°C.

  • Work-up and Extraction:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water. The volume of water should be 5-10 times the volume of DMF used.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers.

    • Wash the combined organic layers sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final N-(2-Chloro-3,6-difluorobenzyl) amine product.

Experimental Workflow Visualization

The following diagram outlines the complete workflow from reaction setup to the purified product.

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification setup 1. Reaction Setup (Amine, K2CO3, DMF) addition 2. Add Benzyl Bromide (Dropwise, Room Temp) setup->addition monitor 3. Monitor Progress (TLC / LC-MS) addition->monitor quench 4. Quench with Water monitor->quench Reaction Complete extract 5. Extract with EtOAc quench->extract wash 6. Wash with H2O & Brine extract->wash dry 7. Dry (MgSO4) & Concentrate wash->dry purify 8. Flash Chromatography dry->purify Crude Product product Pure Product purify->product

Caption: Step-by-step experimental workflow for the SN2 reaction.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion Poorly reactive nucleophile, wet reagents/solvent.Gently heat the reaction (40-50°C). Ensure all reagents and solvents are anhydrous. Use a stronger base if necessary.
Formation of Side Products Over-alkylation (for primary amines), elimination.Use a slight excess of the amine. Avoid high temperatures. Ensure a non-hindered base is used.
Difficult Purification Residual DMF in the crude product.Perform thorough aqueous washes during the work-up. A small amount of water in the first chromatography fractions can sometimes indicate residual DMF.

Conclusion

This compound is a versatile electrophile for SN2 reactions, enabling the straightforward synthesis of a wide array of substituted molecules. By understanding the mechanistic principles and carefully controlling reaction conditions, particularly the choice of a polar aprotic solvent and an appropriate base, researchers can achieve high yields of the desired products. The protocol provided serves as a robust starting point for the synthesis of novel compounds for applications in drug discovery and beyond.

References

  • Goodnow, R. A., Jr., et al. (2010). Inhibitors of stearoyl-CoA desaturase. U.S. Patent No. 7,652,013 B2. Washington, DC: U.S.
  • Hunt, I. (n.d.). Nucleophilic substitution of benzylic halides. University of Calgary.
  • Ashenhurst, J. (2024). Solvent Effects in Substitution Reactions. Master Organic Chemistry.
  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • Wikipedia contributors. (2023, December 27). SN2 reaction. In Wikipedia, The Free Encyclopedia.
  • LibreTexts. (2021). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.

Sources

The Strategic Role of the 2,6-Difluorobenzyl Moiety in Modern Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Benzyl Intermediates in Agrochemicals

In the landscape of modern agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the efficacy, metabolic stability, and binding affinity of active ingredients. While specific applications for 2-Chloro-3,6-difluorobenzyl bromide are not extensively documented in mainstream agrochemical literature, the core structural motif of a difluorinated benzyl group, particularly the 2,6-difluoro substitution pattern, is of paramount importance. This guide will focus on the application of the closely related and industrially significant 2,6-difluorobenzyl moiety as a key building block in the synthesis of potent agrochemicals.

The presence of two fluorine atoms in the ortho positions of the benzyl group imparts unique electronic properties and conformational constraints that can significantly influence the biological activity of the final product. This is particularly evident in the class of benzoylurea insecticides, where the 2,6-difluorobenzoyl group is a critical pharmacophore. These insecticides function as insect growth regulators by inhibiting chitin synthesis, a process essential for the formation of the insect exoskeleton, thus offering a degree of selectivity with lower toxicity to vertebrates.[1]

This document provides a comprehensive overview of the synthetic pathways and detailed experimental protocols for the utilization of 2,6-difluorinated benzyl precursors in the synthesis of commercially important agrochemicals.

Synthetic Pathways Leveraging the 2,6-Difluorobenzyl Core

The journey from a simple fluorinated toluene derivative to a complex agrochemical involves a series of well-orchestrated chemical transformations. 2,6-Difluorotoluene serves as a pivotal starting material for a range of agrochemicals, most notably the benzoylurea insecticides.[1] The general synthetic strategy involves the functionalization of the methyl group and subsequent elaboration to the final active ingredient.

A key reactive intermediate in this process is the corresponding benzyl bromide. The bromination of the benzylic position provides a versatile chemical handle for subsequent nucleophilic substitution reactions. A common method for this transformation is free-radical bromination.

From 2,6-Difluorotoluene to Benzoylurea Insecticides: A Case Study of Teflubenzuron

Teflubenzuron is a prime example of a benzoylurea insecticide that incorporates the 2,6-difluorobenzoyl moiety. The synthesis of Teflubenzuron from 2,6-difluorotoluene highlights the strategic importance of this fluorinated building block. While industrial syntheses may vary, a representative pathway proceeds through the formation of 2,6-difluorobenzyl bromide, which is then converted to the crucial intermediate, 2,6-difluorobenzamide.[1]

The overall synthetic workflow can be visualized as follows:

Teflubenzuron Synthesis Workflow cluster_0 Starting Material to Key Intermediate cluster_1 Final Product Synthesis 2,6-Difluorotoluene 2,6-Difluorotoluene 2,6-Difluorobenzyl_bromide 2,6-Difluorobenzyl_bromide 2,6-Difluorotoluene->2,6-Difluorobenzyl_bromide Radical Bromination 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile 2,6-Difluorobenzyl_bromide->2,6-Difluorobenzonitrile Cyanation 2,6-Difluorobenzamide 2,6-Difluorobenzamide 2,6-Difluorobenzonitrile->2,6-Difluorobenzamide Hydrolysis Teflubenzuron Teflubenzuron 2,6-Difluorobenzamide->Teflubenzuron Condensation with 3,5-dichloro-2,4-difluorophenyl isocyanate

Caption: Synthetic route from 2,6-difluorotoluene to Teflubenzuron.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations in the synthesis of agrochemicals derived from 2,6-difluorotoluene. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, workup, and purification.

Protocol 1: Synthesis of 2,6-Difluorobenzyl Bromide

This protocol describes the free-radical bromination of 2,6-difluorotoluene to yield 2,6-difluorobenzyl bromide. This method is adapted from established procedures for benzylic bromination.[2]

Materials and Equipment:

  • 2,6-Difluorotoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Carbon tetrachloride (CCl4) or other suitable non-polar solvent

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • UV lamp (optional, for photo-initiation)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-difluorotoluene (1.0 eq) in carbon tetrachloride.

  • Addition of Reagents: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of benzoyl peroxide (0.02 eq) to the solution.

  • Reaction Initiation: Heat the mixture to reflux (approximately 77 °C for CCl4) with vigorous stirring. Alternatively, the reaction can be initiated by irradiation with a UV lamp.

  • Monitoring the Reaction: The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with a saturated aqueous solution of sodium bisulfite to quench any remaining bromine, followed by washing with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude 2,6-difluorobenzyl bromide can be purified by vacuum distillation if necessary.

Expected Yield and Characterization: The expected yield of 2,6-difluorobenzyl bromide is typically in the range of 70-85%. The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of 2,6-Difluorobenzamide

This protocol details the hydrolysis of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide, a key intermediate for benzoylurea insecticides.[1]

Materials and Equipment:

  • 2,6-Difluorobenzonitrile

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO) or a suitable alcohol as solvent

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Thermometer

  • Standard glassware for filtration and crystallization

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,6-difluorobenzonitrile (1.0 eq) in DMSO.

  • Addition of Base: Add powdered sodium hydroxide (0.1 eq) or potassium carbonate (1.2 eq) to the solution.

  • Controlled Addition of Oxidant: Cool the mixture in an ice bath and slowly add hydrogen peroxide (3.0 eq) dropwise, ensuring the temperature does not exceed 40 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Workup:

    • Pour the reaction mixture into cold water to precipitate the product.

    • Collect the solid product by filtration.

    • Wash the solid with cold water until the filtrate is neutral.

  • Purification:

    • The crude 2,6-difluorobenzamide can be recrystallized from a suitable solvent system, such as ethanol/water, to obtain a high-purity product.

Expected Yield and Characterization: The yield of 2,6-difluorobenzamide is generally high, often exceeding 90%. The purity can be assessed by melting point determination and HPLC analysis. The structure can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Data Presentation

The following table summarizes key physicochemical properties of the starting material and key intermediates.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2,6-DifluorotolueneC₇H₆F₂128.12-53113-114
2,6-Difluorobenzyl bromideC₇H₅BrF₂207.0229-3185-87 (at 20 mmHg)
2,6-DifluorobenzonitrileC₇H₃F₂N139.1035-37195-197
2,6-DifluorobenzamideC₇H₅F₂NO157.12146-148-

Mechanism of Action: Benzoylurea Insecticides

The final agrochemical products, such as Teflubenzuron, derived from these synthetic pathways exhibit a specific and effective mode of action.

Benzoylurea MOA cluster_0 Insect Physiology cluster_1 Inhibitory Action UDP_N_acetylglucosamine UDP_N_acetylglucosamine Chitin_Synthase Chitin_Synthase UDP_N_acetylglucosamine->Chitin_Synthase Substrate Chitin Chitin Chitin_Synthase->Chitin Catalyzes Polymerization Exoskeleton_Formation Exoskeleton_Formation Chitin->Exoskeleton_Formation Failed_Molting Failed_Molting Exoskeleton_Formation->Failed_Molting Disruption leads to Benzoylurea_Insecticide Benzoylurea_Insecticide Benzoylurea_Insecticide->Chitin_Synthase Inhibition

Caption: Mechanism of action of benzoylurea insecticides.

Benzoylurea insecticides act by inhibiting the enzyme chitin synthase.[1] This enzyme is responsible for the polymerization of N-acetylglucosamine into chitin, a crucial component of the insect's exoskeleton. By blocking this process, the insecticide prevents the proper formation of the new exoskeleton during molting, leading to the death of the insect. This targeted mode of action contributes to the relatively low toxicity of these compounds to vertebrates, which do not possess chitin.

Conclusion

While this compound itself is not a widely cited precursor in large-scale agrochemical production, the underlying 2,6-difluorobenzyl moiety is a cornerstone in the synthesis of a significant class of modern insecticides. The synthetic routes from readily available starting materials like 2,6-difluorotoluene are well-established and provide efficient access to key intermediates such as 2,6-difluorobenzyl bromide and 2,6-difluorobenzamide. The protocols and insights provided in this guide offer a robust framework for researchers and professionals in the agrochemical industry to leverage the unique properties of fluorinated benzyl building blocks in the development of next-generation crop protection agents.

References

  • Qian, X., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 241, 109688.
  • Anshul Specialty Molecules. (n.d.). Benzyl Bromide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 2). Agrochemical Synthesis and Benzyl Bromide: Exploring Applications and Sourcing from China.
  • Wikipedia. (n.d.). Benzyl bromide.
  • Google Patents. (n.d.). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.
  • PubMed. (2009). Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor.
  • Nanjing Chemical Material Corp. (n.d.). Benzyl Bromide.
  • ResearchGate. (2019). Synthesis of New Agrochemicals.
  • PubChem. (n.d.). Benzyl Bromide.
  • Google Patents. (n.d.). EP0872476A2 - Herbicidal substance based on 2,6-dichloro-3-fluoro-benzonitrile and new intermediate compounds.
  • Google Patents. (n.d.). US4668701A - Pesticides.
  • Google Patents. (n.d.). RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides.
  • Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • PubMed Central. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons.
  • ResearchGate. (n.d.). Efficient synthesis of chloromethylthiocyanate for use in fungicide production.
  • MDPI. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity.

Sources

Application Note: Strategic Incorporation of the 2-Chloro-3,6-difluorobenzyl Moiety in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the synthetic utility of 2-chloro-3,6-difluorobenzyl bromide, a key building block for the introduction of the electronically distinct 2-chloro-3,6-difluorobenzyl group into target molecules. We present a detailed, field-proven protocol for the N-alkylation of a model heterocyclic system, a critical reaction in the synthesis of potential kinase inhibitors and other biologically active compounds. The causality behind experimental choices, safety considerations, and expected outcomes are discussed to provide a self-validating framework for researchers.

Introduction: The Strategic Value of the 2-Chloro-3,6-difluorobenzyl Moiety

The 2-chloro-3,6-difluorobenzyl group is a valuable substituent in medicinal chemistry and materials science. The presence of multiple halogen atoms significantly alters the electronic properties of the benzyl ring, influencing factors such as metabolic stability, membrane permeability, and protein-ligand interactions. The chlorine and fluorine atoms are strong electron-withdrawing groups, which can modulate the pKa of nearby functionalities and participate in halogen bonding, a non-covalent interaction of increasing interest in rational drug design.

This compound is a versatile reagent for introducing this moiety, primarily through nucleophilic substitution reactions. Its utility has been noted in the development of compounds for various therapeutic areas.[1] This guide will focus on a core application: the N-alkylation of heterocyclic amines, a cornerstone reaction in the synthesis of a vast array of pharmaceuticals.

Properties and Handling of this compound

A thorough understanding of the reagent's properties is paramount for its safe and effective use.

PropertyValue
CAS Number 90292-67-4
Molecular Formula C₇H₄BrClF₂
Molecular Weight 241.46 g/mol
Appearance Off-white to light yellow solid
Melting Point 45-49 °C

Safety and Handling:

  • Toxicity: this compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Core Application: N-Alkylation of Heterocyclic Amines

The primary application of this compound is as an alkylating agent. The benzylic bromide is an excellent leaving group, facilitating S(_N)2 reactions with a wide range of nucleophiles, including amines, phenols, and thiols.

Mechanistic Rationale

The N-alkylation of an amine with this compound proceeds via a classical S(_N)2 mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic benzylic carbon, displacing the bromide ion. A subsequent deprotonation step, typically facilitated by a non-nucleophilic base, yields the final N-alkylated product.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Amine R-NH₂ TS [R-NH₂---CH₂(2-Cl-3,6-F₂-C₆H₂---Br)]⁺ Amine->TS Nucleophilic Attack BenzylBromide 2-Cl-3,6-F₂-C₆H₂-CH₂Br BenzylBromide->TS AlkylatedAmine R-NH-CH₂(2-Cl-3,6-F₂-C₆H₂) TS->AlkylatedAmine Bond Formation HBr HBr TS->HBr Leaving Group Departure

Caption: S(_N)2 mechanism for N-alkylation.

Detailed Protocol: Synthesis of 1-(2-Chloro-3,6-difluorobenzyl)-4-iodo-1H-pyrazole

This protocol details the synthesis of a model heterocyclic compound, 1-(2-chloro-3,6-difluorobenzyl)-4-iodo-1H-pyrazole, a potential intermediate for the synthesis of kinase inhibitors via subsequent cross-coupling reactions.

Materials and Reagents
  • 4-Iodo-1H-pyrazole

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Experimental Workflow

experimental_workflow start Start: Assemble Glassware reagents Add 4-iodo-1H-pyrazole, K₂CO₃, and anhydrous CH₃CN start->reagents addition Add this compound reagents->addition reaction Heat to reflux (80°C) Monitor by TLC addition->reaction workup1 Cool to RT, filter off K₂CO₃ reaction->workup1 workup2 Concentrate filtrate in vacuo workup1->workup2 extraction Dissolve residue in EtOAc, wash with NaHCO₃ and brine workup2->extraction drying Dry organic layer over MgSO₄ extraction->drying purification Filter and concentrate to yield crude product drying->purification analysis Purify by column chromatography (if necessary) and analyze purification->analysis end End: Isolated Product analysis->end

Caption: Experimental workflow for N-alkylation.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodo-1H-pyrazole (1.0 g, 5.15 mmol), anhydrous potassium carbonate (1.42 g, 10.3 mmol, 2.0 equiv), and anhydrous acetonitrile (25 mL).

  • Reagent Addition: Stir the suspension at room temperature and add this compound (1.35 g, 5.67 mmol, 1.1 equiv) in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (eluent: 30% ethyl acetate in hexanes). The starting material (4-iodo-1H-pyrazole) should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small amount of ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification and Analysis: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent, if necessary. The pure product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Results
ParameterExpected Value
Product 1-(2-Chloro-3,6-difluorobenzyl)-4-iodo-1H-pyrazole
Appearance White to off-white solid
Yield 85-95%
Purity (by NMR) >95%

Conclusion

This compound is a highly effective reagent for the introduction of the 2-chloro-3,6-difluorobenzyl moiety into organic molecules. The N-alkylation protocol described herein provides a reliable and high-yielding method for the synthesis of substituted heterocyclic compounds. The unique electronic properties of the fluorinated and chlorinated benzyl group make this building block a valuable tool for medicinal chemists and materials scientists seeking to fine-tune the properties of their target molecules. The provided protocol, with its detailed explanation of the rationale and procedure, should serve as a solid foundation for researchers to incorporate this versatile reagent into their synthetic strategies.

References

  • US 2009/0149466A1, "HETEROCYCLIC COMPOUNDS AND THEIR USE AS STEAROYL-COA DESATURASE INHIBITORS," published June 11, 2009.

Sources

Application Notes and Protocols for 2-Chloro-3,6-difluorobenzyl bromide in the Development of Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes serve as a technical guide for the utilization of 2-Chloro-3,6-difluorobenzyl bromide as a versatile building block in the synthesis of advanced functional materials. The strategic incorporation of the 2-chloro-3,6-difluorobenzyl moiety can impart unique physicochemical properties to target molecules, including enhanced thermal stability, modified electronic characteristics, and increased lipophilicity. This guide provides detailed protocols for the derivatization of this key intermediate and explores its potential in creating novel materials for diverse applications, from organic electronics to bioactive compounds.

Introduction: The Strategic Advantage of the 2-Chloro-3,6-difluorobenzyl Moiety

This compound is a trifunctional aromatic compound offering a reactive benzylic bromide for nucleophilic substitution, alongside a chlorinated and difluorinated phenyl ring. This unique combination of functionalities makes it a valuable synthon for the rational design of functional materials.

The presence of fluorine atoms is known to significantly influence molecular properties.[1][2] In the context of materials science, the introduction of fluorine can lead to:

  • Enhanced Thermal and Metabolic Stability: The high strength of the C-F bond can protect adjacent chemical bonds from degradation.[3]

  • Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine can alter the electron density of the aromatic ring, influencing the HOMO/LUMO energy levels of the resulting material. This is a critical consideration in the design of organic semiconductors and other electronic materials.

  • Tuning of Intermolecular Interactions: Fluorinated segments can induce specific packing motifs in the solid state through dipole-dipole interactions and can influence the phase behavior of liquid crystals.[4]

  • Increased Lipophilicity: The incorporation of fluorine can enhance the solubility of a molecule in nonpolar environments, a property that is often crucial for applications in organic electronics and for the bioavailability of drug candidates.

The chloro-substituent provides an additional site for potential cross-coupling reactions, further expanding the synthetic utility of this building block. The primary focus of these notes, however, will be on the reactivity of the benzyl bromide group.

Core Reactivity: A Gateway to Functionalization

The benzylic bromide of this compound is susceptible to nucleophilic attack, primarily through an SN2 mechanism. This allows for the facile introduction of the 2-chloro-3,6-difluorobenzyl group onto a wide range of substrates bearing nucleophilic functional groups such as alcohols, phenols, amines, and thiols.

Below are detailed protocols for two fundamental and widely applicable transformations: Williamson Ether Synthesis and N-Alkylation.

Protocol 1: Williamson Ether Synthesis for the Preparation of Functionalized Ethers

The Williamson ether synthesis is a reliable method for forming an ether linkage.[5][6] This protocol describes the reaction of this compound with a generic alcohol to yield a functionalized ether. Such products could find applications as liquid crystals, high-performance fluids, or as intermediates in more complex syntheses.

Workflow for Williamson Ether Synthesis:

Williamson_Ether_Synthesis reagent1 This compound reaction Reaction Mixture reagent1->reaction reagent2 Alcohol (R-OH) reagent2->reaction base Base (e.g., NaH, K2CO3) base->reaction solvent Anhydrous Solvent (e.g., THF, DMF) solvent->reaction product Functionalized Ether workup Aqueous Workup & Purification workup->product reaction->workup S_N2 Reaction

Caption: General workflow for the Williamson ether synthesis using this compound.

Materials:

  • This compound (1.0 eq)

  • Alcohol (e.g., 4-cyanophenol as a representative electron-withdrawing phenol) (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.1 eq).

  • Add anhydrous DMF to dissolve the alcohol.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of this compound dropwise to the alkoxide solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and add ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Reaction Parameters

ParameterValue
Reactants This compound, 4-cyanophenol
Base Sodium Hydride (NaH)
Solvent N,N-Dimethylformamide (DMF)
Temperature Room Temperature
Reaction Time 18 hours
Typical Yield 85-95%
Protocol 2: N-Alkylation for the Synthesis of Functionalized Amines

N-alkylation is a fundamental reaction for the synthesis of secondary and tertiary amines, which are prevalent in pharmaceuticals and organic electronic materials.[7] This protocol outlines the N-alkylation of a primary or secondary amine with this compound.

Workflow for N-Alkylation:

N_Alkylation reagent1 This compound reaction Reaction Mixture reagent1->reaction reagent2 Amine (R-NH2 or R2NH) reagent2->reaction base Base (e.g., K2CO3, Et3N) base->reaction solvent Solvent (e.g., Acetonitrile, DMF) solvent->reaction product Functionalized Amine workup Aqueous Workup & Purification workup->product reaction->workup S_N2 Reaction

Caption: General workflow for the N-alkylation of an amine with this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., Morpholine as a representative secondary amine) (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add the amine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add acetonitrile to the flask.

  • Add this compound (1.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Data Presentation: Representative Reaction Parameters

ParameterValue
Reactants This compound, Morpholine
Base Potassium Carbonate (K₂CO₃)
Solvent Acetonitrile
Temperature Reflux (82°C)
Reaction Time 8 hours
Typical Yield >90%

Potential Applications in Functional Materials

The protocols described above provide a foundation for incorporating the 2-chloro-3,6-difluorobenzyl moiety into a variety of molecular architectures. The resulting functionalized molecules can be explored for a range of applications.

Liquid Crystals

The rigid, polar nature of the 2-chloro-3,6-difluorophenyl group makes it an attractive component for the design of novel liquid crystalline materials. By attaching this moiety to other mesogenic groups via the ether linkage formed in Protocol 1, it is possible to synthesize new compounds with unique phase behaviors and electro-optical properties.[4]

Polymer Modification

The 2-chloro-3,6-difluorobenzyl group can be grafted onto polymer backbones containing nucleophilic side chains (e.g., polyvinyl alcohol, polyethyleneimine). This post-polymerization modification can be used to tune the surface properties of the polymer, such as hydrophobicity and thermal stability.

Precursors for Bioactive Molecules

The functionalized amines and ethers synthesized using these protocols can serve as key intermediates in the development of new pharmaceutical and agrochemical candidates. The fluorine and chlorine substituents can enhance biological activity and improve pharmacokinetic profiles.[1][3]

Safety and Handling

This compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of advanced functional materials. The straightforward reactivity of the benzyl bromide group, coupled with the unique properties imparted by the polychlorinated and fluorinated aromatic ring, provides a powerful tool for chemists and materials scientists. The detailed protocols and conceptual applications presented in these notes are intended to facilitate the exploration of this compound in the development of next-generation materials.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Kirsch, P., & Tarumi, K. (1999). Axially fluorinated cyclohexane derivatives as a new class of liquid crystals with negative dielectric anisotropy.
  • Hird, M. (2007). Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 36(12), 2070-2095.
  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • Feuer, H., & Hooz, J. (1967). The Williamson Ether Synthesis. Organic Reactions, 1-11.
  • Salvatore, R. N., Nagle, A. S., & Schmidt, S. E. (2002). N-Alkylation of Amines and Related Compounds.

Sources

detailed experimental procedure for reacting 2-Chloro-3,6-difluorobenzyl bromide with specific substrates

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Detailed Experimental Procedures for the Reaction of 2-Chloro-3,6-difluorobenzyl bromide with Specific Nucleophilic Substrates

Abstract

This document provides detailed application notes and experimental protocols for the synthetic utilization of this compound (CAS No: 90292-67-4), a versatile fluorinated building block crucial in medicinal chemistry and drug development.[1][2][3] The protocols focus on its reaction with key nucleophilic substrates, namely phenols (O-alkylation), amines (N-alkylation), and thiols (S-alkylation). The guide is designed for researchers, synthetic chemists, and drug development professionals, offering not only step-by-step procedures but also the underlying chemical principles and rationale for experimental design. Safety protocols, reaction optimization strategies, and methods for product purification and analysis are also discussed in detail.

Introduction: The Utility of this compound

This compound is a poly-substituted aromatic compound featuring a highly reactive benzylic bromide functional group. Its structure is of significant interest to medicinal chemists for several reasons:

  • Reactive Handle: The bromomethyl group serves as a potent electrophile, readily participating in nucleophilic substitution reactions (S_N2) to form stable carbon-heteroatom or carbon-carbon bonds.

  • Structural Scaffolding: The substituted phenyl ring provides a rigid scaffold that can be used to orient other functional groups in three-dimensional space, which is critical for binding to biological targets.

  • Metabolic Stability: The presence of fluorine atoms can enhance metabolic stability and modify physicochemical properties such as lipophilicity and pKa, often leading to improved pharmacokinetic profiles in drug candidates.[4]

This reagent is a key intermediate for synthesizing a wide array of more complex molecules, including potential kinase inhibitors, antifungal agents, and inverse agonists for nuclear receptors.[4][5][6]

Safety and Handling

Utmost caution is required when handling this reagent. this compound and related benzylic halides are classified as hazardous substances. They are typically corrosive, causing severe skin burns and eye damage, and may cause respiratory irritation.[7][8][9]

  • Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using thicker butyl rubber gloves), and chemical safety goggles with a face shield.[8][9]

  • Dispensing: As it can be a solid or low-melting solid, handle it as a powder, avoiding dust generation.[9] Use appropriate tools for transfer.

  • Incompatibilities: Avoid contact with strong bases and strong oxidizing agents.[8] The material is also moisture-sensitive.[8]

  • Waste Disposal: Dispose of all chemical waste, including contaminated consumables, according to institutional and local environmental regulations.

Core Chemical Principles: The S_N2 Reaction

The primary reactivity of this compound is governed by the S_N2 (bimolecular nucleophilic substitution) mechanism. The carbon of the bromomethyl (-CH₂Br) group is electrophilic and is attacked by a nucleophile (Nu⁻), leading to the displacement of the bromide ion and the formation of a new bond.

Figure 1: Generalized S_N2 reaction mechanism.

The choice of solvent, base, and temperature is critical for the success of these reactions. Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or acetone are ideal as they solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.

Experimental Protocols

The following protocols are generalized procedures that serve as a starting point. Optimization of equivalents, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: O-Alkylation of Phenolic Substrates

This protocol describes the formation of a benzyl ether linkage, a common motif in drug molecules. The reaction typically requires a mild base to deprotonate the phenol, generating a more potent phenoxide nucleophile.

Materials:

  • This compound

  • Substituted Phenol (e.g., 4-methoxyphenol)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered

  • Acetonitrile (CH₃CN) or Acetone, anhydrous

  • Standard glassware for reaction, work-up, and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted phenol (1.0 eq).

  • Add anhydrous acetonitrile (or acetone) to dissolve the phenol (concentration typically 0.1-0.5 M).

  • Add anhydrous potassium carbonate (1.5-2.0 eq) to the stirred solution.

    • Scientist's Note: K₂CO₃ is a mild inorganic base, sufficient for deprotonating most phenols. Its heterogeneity requires efficient stirring. For less acidic phenols, a stronger base like sodium hydride (NaH) in DMF may be required, though this increases safety risks.

  • Add this compound (1.05-1.1 eq) to the suspension.

  • Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: a. Cool the reaction to room temperature. b. Filter off the inorganic base (K₂CO₃) and wash the solid with a small amount of the reaction solvent. c. Concentrate the filtrate under reduced pressure using a rotary evaporator. d. Dissolve the resulting residue in an organic solvent like ethyl acetate. e. Wash the organic layer with water (2x) and then with brine (1x) to remove residual base and solvent. f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) or by recrystallization to obtain the pure benzyl ether.

Protocol 2: N-Alkylation of Amine Substrates

This procedure details the formation of a secondary or tertiary amine via alkylation of a primary or secondary amine, respectively.

Materials:

  • This compound

  • Primary or Secondary Amine (e.g., morpholine)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amine substrate (1.1 eq) in anhydrous DMF.

  • Add the base. Use K₂CO₃ (1.5 eq) for amine hydro-salts or as an acid scavenger. Alternatively, use a liquid organic base like triethylamine (1.5 eq).[10]

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.0 eq) in a small amount of DMF dropwise.

    • Scientist's Note: Over-alkylation to form a quaternary ammonium salt can be a side reaction, especially with primary amines. Using a slight excess of the amine can help mitigate this.

  • Reaction Execution: Stir the reaction at room temperature. Gentle heating (40-60 °C) may be required for less nucleophilic amines.[11]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 2-8 hours).

  • Work-up: a. Pour the reaction mixture into water and extract with ethyl acetate (3x). b. Combine the organic extracts and wash with brine (3x) to remove the DMF. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel chromatography to isolate the desired N-benzylated amine.

Protocol 3: S-Alkylation of Thiol Substrates

This protocol describes the synthesis of thioethers (sulfides), which are important functional groups in many biologically active compounds. Thiols are generally excellent nucleophiles, and these reactions often proceed under very mild conditions.[12][13]

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Cesium Carbonate (Cs₂CO₃) or Sodium Hydroxide (NaOH)

  • Acetonitrile (CH₃CN) or Ethanol (EtOH)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add the thiol (1.0 eq) and dissolve it in acetonitrile or ethanol.

  • Add the base. A mild base like Cs₂CO₃ (1.2 eq) is highly effective.[12] Alternatively, an aqueous solution of NaOH (1.1 eq) can be used to pre-form the thiolate.

    • Scientist's Note: The thiolate anion is a very soft and potent nucleophile. Reactions are often fast at room temperature. Using a strong base under harsh conditions is usually unnecessary and can lead to side reactions.

  • Stir for 10-20 minutes at room temperature to ensure complete formation of the thiolate.

  • Add this compound (1.05 eq) to the mixture. An exotherm may be observed.

  • Reaction Execution: Stir the reaction at room temperature.

  • Monitoring: The reaction is often complete in 1-4 hours. Monitor by TLC.

  • Work-up: a. Remove the solvent under reduced pressure. b. Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate). c. Separate the layers and extract the aqueous phase once more with the organic solvent. d. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: The crude thioether is often of high purity, but can be further purified by silica gel chromatography if necessary.

Summary of Reaction Conditions

The following table provides a comparative overview of typical starting conditions for the alkylation of various nucleophiles.

Substrate Type Typical Substrate Recommended Base Solvent Temp (°C) Typical Time (h)
Phenol 4-MethoxyphenolK₂CO₃, Cs₂CO₃Acetonitrile, Acetone60 - 804 - 12
Amine MorpholineK₂CO₃, Et₃NDMF, Acetonitrile25 - 602 - 8
Thiol ThiophenolCs₂CO₃, NaOHAcetonitrile, Ethanol251 - 4

General Experimental Workflow

The logical flow from starting materials to the final, characterized product follows a standard synthetic chemistry workflow.

Workflow A 1. Reagent Preparation (Substrate, Base, Solvent) B 2. Reaction Setup (Inert Atmosphere, Stirring) A->B C 3. Add Alkylating Agent (this compound) B->C D 4. Reaction Monitoring (TLC, LC-MS) C->D E 5. Reaction Work-up (Quenching, Extraction, Drying) D->E Reaction Complete F 6. Purification (Column Chromatography or Recrystallization) E->F G 7. Product Characterization (NMR, MS, HRMS) F->G H Pure Product G->H

Figure 2: Standard workflow for synthesis and analysis.

References

  • Fisher Scientific. SAFETY DATA SHEET: 2,6-Difluorobenzyl bromide. [Link]
  • Organic Syntheses.
  • Google Patents.
  • Google Patents. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.
  • Journal of Materials and Environmental Science. Alkylation of Thiols in Green Mediums. (2015). [Link]
  • Alachem Co., Ltd. 90292-67-4 | this compound. [Link]
  • Indian Academy of Sciences. Synthetic access to thiols: A review. [Link]
  • White Rose eTheses Online.
  • Google Patents.
  • PubMed Central. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]
  • Science of Synthesis. Flow Chemistry in Organic Synthesis. [Link]
  • MDPI.
  • PubMed. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. [Link]
  • ChemRxiv.
  • Chemistry LibreTexts. 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
  • Oakwood Chemical. This compound. [Link]

Sources

Application Notes and Protocols for Employing 2-Chloro-3,6-difluorobenzyl Bromide in the Development of Chemical Biology Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Multifunctional Electrophile

In the intricate landscape of chemical biology, the development of sophisticated molecular probes is paramount to elucidating complex biological processes.[1] The strategic design of these probes often hinges on the judicious selection of reactive moieties that can covalently modify biomolecules with high specificity and efficiency. 2-Chloro-3,6-difluorobenzyl bromide emerges as a compelling electrophilic building block for the synthesis of such probes. Its unique substitution pattern—a reactive benzylic bromide for covalent bond formation, and chloro and difluoro groups for modulating physicochemical properties—offers a versatile platform for researchers in drug development and chemical biology.

The inclusion of fluorine atoms in probe design is a well-established strategy to enhance metabolic stability, membrane permeability, and binding affinity.[2][3][4] The strong electron-withdrawing nature of fluorine can also influence the reactivity of the benzylic bromide, potentially fine-tuning its selectivity towards specific nucleophilic residues in a biological milieu.[5][6] The chloro substituent further contributes to the electronic landscape of the aromatic ring, offering an additional vector for chemical modification or for influencing non-covalent interactions with target biomolecules.

These application notes provide a comprehensive guide for utilizing this compound in the design and synthesis of chemical biology probes, with a particular focus on the covalent labeling of proteins. The protocols are designed to be adaptable, providing a robust starting point for researchers to tailor to their specific biological systems of interest.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is critical for its safe and effective use.

PropertyValueReference
CAS Number 90292-67-4[7][8]
Molecular Formula C₇H₄BrClF₂[7][9]
Molecular Weight 241.46 g/mol [7][9]
Appearance Solid
Boiling Point 221.3°C at 760 mmHg[7]
Flash Point 87.6°C[7]
Density 1.733 g/cm³[7]

Safety and Handling: this compound is a corrosive substance that can cause severe skin burns and eye damage.[10][11] It is also a lachrymator. Always handle this reagent in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors.[11] Store the reagent in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10]

Conceptual Workflow for Probe Development

The development of a chemical biology probe using this compound typically follows a logical progression from initial design to biological application.

G cluster_0 Probe Design & Synthesis cluster_1 Bioconjugation cluster_2 Analysis & Application A Conceptual Design (Target, Reporter) B Synthesis of Precursor (e.g., with linker/reporter) A->B C Introduction of 2-Chloro- 3,6-difluorobenzyl bromide B->C D Protein Preparation (Buffer exchange, concentration) C->D Probe Ready E Covalent Labeling Reaction D->E F Purification of Conjugate E->F G Characterization (MS, Spectroscopy) F->G Purified Probe-Protein Conjugate H In vitro/In cellulo Assay G->H I Data Analysis H->I

Figure 1: A generalized workflow for the development and application of chemical biology probes derived from this compound.

Protocol: Covalent Labeling of a Target Protein

This protocol provides a detailed methodology for the covalent labeling of a model protein containing accessible nucleophilic residues (e.g., cysteine or lysine) with a probe derived from this compound.

Reagents and Materials
  • Target protein of interest

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium bicarbonate buffer (0.1 M, pH 8.3)

  • Desalting columns or ultrafiltration units for protein purification

  • Bicinchoninic acid (BCA) or Bradford protein assay kit

  • Mass spectrometer for conjugate analysis

Experimental Procedure

Step 1: Preparation of Protein Solution

  • Dissolve the target protein in PBS at a concentration of 2-5 mg/mL.

  • If the protein solution contains primary amines (e.g., Tris buffer) or thiols (e.g., dithiothreitol), perform a buffer exchange into PBS (pH 7.4) or sodium bicarbonate buffer (pH 8.3) using a desalting column or ultrafiltration. The choice of pH can influence the selectivity of the labeling reaction; a more neutral pH may favor reaction with thiols, while a more basic pH will also deprotonate lysine residues, making them more nucleophilic.[12]

  • Determine the precise protein concentration using a standard protein assay.

Step 2: Preparation of the this compound Stock Solution

  • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Ensure the solvent is anhydrous to prevent hydrolysis of the benzyl bromide.

Step 3: Labeling Reaction

  • To the protein solution, add the this compound stock solution to achieve a final molar excess of 10-20 fold over the protein. The optimal ratio may need to be determined empirically.

  • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring or rocking. The reaction can also be performed at 4°C overnight. Protect the reaction from light if a fluorescent reporter is attached to the probe.

  • The reaction covalently attaches the 2-chloro-3,6-difluorobenzyl moiety to nucleophilic residues on the protein surface.

G Protein Protein Cys-SH Lys-NH₂ Conjugate_Cys Protein-Probe Conjugate Cys-S-CH₂-Ar Protein:Cys->Conjugate_Cys:Cys_S SN2 Reaction Conjugate_Lys Protein-Probe Conjugate Lys-NH-CH₂-Ar Protein:Lys->Conjugate_Lys:Lys_N SN2 Reaction Probe Probe This compound Probe:Br->Conjugate_Cys:Cys_S Probe:Br->Conjugate_Lys:Lys_N

Figure 2: Reaction scheme for the covalent modification of cysteine and lysine residues by this compound.

Step 4: Purification of the Labeled Protein

  • Remove the unreacted probe by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Alternatively, use an ultrafiltration unit with a molecular weight cutoff appropriate for the target protein.

  • Collect the protein-containing fractions.

Step 5: Characterization of the Conjugate

  • Determine the concentration of the labeled protein using a protein assay.

  • Calculate the degree of labeling (DOL), which is the average number of probe molecules conjugated to each protein molecule. This can be determined by mass spectrometry (e.g., MALDI-TOF or ESI-MS) by comparing the mass of the labeled protein to the unlabeled protein.

  • If the probe contains a chromophore or fluorophore, the DOL can also be estimated using UV-Vis spectroscopy.[13]

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Insufficient molar excess of the probe.Increase the molar ratio of the probe to the protein.
Short reaction time or low temperature.Increase the incubation time or perform the reaction at room temperature instead of 4°C.
Hydrolysis of the benzyl bromide.Ensure the use of anhydrous solvent for the stock solution and prepare it fresh.
Protein Precipitation High concentration of organic solvent.Keep the volume of the added probe stock solution to a minimum (ideally <5% of the total reaction volume).
Protein instability under reaction conditions.Perform the reaction at a lower temperature (4°C) or for a shorter duration.
Non-specific Labeling High reactivity of the probe.Reduce the molar excess of the probe or shorten the reaction time. Optimize the pH to favor a specific nucleophile.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of chemical biology probes. Its inherent reactivity as a benzylic bromide, combined with the modulating effects of its chloro and difluoro substituents, provides a robust platform for the development of tools for protein labeling, activity-based profiling, and cellular imaging. The protocols and guidelines presented herein offer a solid foundation for researchers to explore the potential of this compound in their own investigations, paving the way for new discoveries in the complex world of biological systems.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109.
  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.
  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • ECHEMI. (n.d.). This compound.
  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • TCI Chemicals. (2025, May 9). Safety Data Sheet.
  • SynQuest Laboratories, Inc. (n.d.). 6-Chloro-2,3-difluorobenzyl bromide Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Probe Labeling Protocol.
  • Thermo Fisher Scientific. (2025, October 30). Safety Data Sheet.
  • Lipshutz, B. H., & Ghorai, S. (2012). Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes. Organic letters, 14(16), 4230-4233.
  • Sigma-Aldrich. (n.d.). 2,6-Difluorobenzyl bromide 97%.
  • Abberior Instruments. (n.d.). Protein labeling protocol.
  • Thermo Fisher Scientific. (n.d.). Overview of Protein Labeling.
  • ChemicalBook. (n.d.). This compound, 97+%.
  • Aubé, J. (2013). Synthetic probes for the study of biological function. Beilstein journal of organic chemistry, 9, 79-80.
  • Lumiprobe. (n.d.). Protein Labeling with Pyrylium Dyes.
  • Biotium. (2020, August 11). Protocol: Maleimide Labeling of Protein Thiols.
  • Burley, G. A. (n.d.). Chemical Probe Design & Bioconjugate Synthesis.
  • Wang, Y., & Rovis, T. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Journal of the American Chemical Society, 143(50), 21121-21126.
  • Shiota, Y., & Itami, K. (2017). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. Chemical science, 8(2), 1079-1085.
  • Ludwig, J. R., & Arnold, F. H. (2026, January 5). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society.
  • Apollo Scientific. (n.d.). 90292-67-4 Cas No. | this compound.
  • Alachem Co., Ltd. (n.d.). 90292-67-4 | this compound.
  • Nagano, T. (2010). Design, synthesis and biological application of chemical probes for bio-imaging. Chemical Society Reviews, 39(6), 1969-1983.
  • Google Patents. (n.d.). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.
  • Wilger, D. J., Grandjean, J. M., Lamm, T. R., & Nicewicz, D. A. (2014). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Journal of the American Chemical Society, 136(40), 14061-14064.
  • Thompson, C. M., & Tillekeratne, L. M. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron letters, 53(42), 5644-5647.
  • Sigma-Aldrich. (n.d.). This compound.
  • Norris, J. (2018, February 9). Benzyl Bromination.

Sources

Application Notes and Protocols for the Catalytic Functionalization of 2-Chloro-3,6-difluorobenzyl bromide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Chloro-3,6-difluorobenzyl Moiety

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced therapeutic profiles. The 2-chloro-3,6-difluorobenzyl group, in particular, presents a unique structural motif. The combined electron-withdrawing effects of the fluorine and chlorine atoms, along with their specific substitution pattern, create a distinct electronic environment that can be leveraged for various therapeutic and material science applications.

2-Chloro-3,6-difluorobenzyl bromide is a key building block for introducing this valuable moiety. However, its reactivity in catalytic functionalization reactions is nuanced. The presence of multiple halogen substituents can influence the oxidative addition step in many catalytic cycles, and the steric hindrance they impose necessitates carefully optimized reaction conditions. This guide provides an in-depth exploration of key catalytic methods for the functionalization of this compound, offering detailed protocols derived from established principles for similar electron-deficient and polyhalogenated substrates.

I. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Forging C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerhouse in carbon-carbon bond formation, prized for its functional group tolerance and generally mild conditions.[1] When applied to benzyl bromides, it allows for the synthesis of diarylmethane structures, which are prevalent in many biologically active compounds. For an electron-deficient substrate like this compound, the oxidative addition of the C-Br bond to the palladium(0) catalyst is generally favorable.[2] However, the choice of ligand and base is critical to ensure efficient transmetalation and reductive elimination, while minimizing side reactions like homocoupling.[2]

Mechanistic Considerations

The catalytic cycle begins with the oxidative addition of the benzyl bromide to a Pd(0) complex. This is followed by transmetalation with a boronic acid or its derivative (e.g., potassium aryltrifluoroborate) in the presence of a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst. For electron-deficient benzyl bromides, bulky, electron-rich phosphine ligands are often employed to accelerate the oxidative addition and reductive elimination steps.[3]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex R-X Transmetalation R-Pd(II)(R')L2 Oxidative Addition Complex->Transmetalation R'-B(OR)2 Base Reductive Elimination [R-Pd(II)(R')L2] Transmetalation->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R'

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of electron-deficient benzyl bromides.[2][4][5]

Materials:

  • This compound

  • Arylboronic acid (or potassium aryltrifluoroborate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)[2]

  • Anhydrous toluene

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (3.0 equiv), palladium(II) acetate (2-5 mol%), and SPhos (4-10 mol%).

  • Add anhydrous toluene and degassed water (typically in a 10:1 ratio).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale & Reference
Catalyst Pd(OAc)₂ (2-5 mol%)Common and effective palladium precursor.[5]
Ligand SPhos (4-10 mol%)Bulky, electron-rich ligand facilitates oxidative addition and reductive elimination for hindered substrates.[3]
Base K₃PO₄ or Cs₂CO₃ (3.0 equiv)Strong, non-nucleophilic bases effective in promoting transmetalation.[2]
Solvent Toluene/Water (10:1)Biphasic system often enhances reactivity and aids in dissolving the inorganic base.
Temperature 80-110 °CElevated temperatures are often necessary for less reactive substrates.

II. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the formation of C(sp³)–C(sp) bonds, linking a benzyl halide with a terminal alkyne.[6] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[7] For a substrate like this compound, the electron-deficient nature of the aromatic ring can influence the reaction rate, and careful optimization is necessary to avoid side reactions such as homocoupling of the alkyne (Glaser coupling).[6]

Mechanistic Insights

The generally accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the benzyl bromide to Pd(0) is followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination. The copper cycle involves the deprotonation of the terminal alkyne by the amine base to form a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.

Sonogashira_Cycle cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)(X)L2 R-Pd(II)(X)L2 Pd(0)L2->R-Pd(II)(X)L2 R-X R-Pd(II)(C≡CR')L2 R-Pd(II)(C≡CR')L2 R-Pd(II)(X)L2->R-Pd(II)(C≡CR')L2 CuC≡CR' R-Pd(II)(C≡CR')L2->Pd(0)L2 R-C≡CR' CuX CuX CuC≡CR' CuC≡CR' CuX->CuC≡CR' R'C≡CH Base CuC≡CR'->CuX Transmetalation

Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

Protocol: Sonogashira Coupling of this compound with Terminal Alkynes

This protocol is based on general procedures for Sonogashira couplings with aryl and benzyl halides.[8][9]

Materials:

  • This compound

  • Terminal alkyne

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), Pd(PPh₃)₄ (1-5 mol%), and CuI (2-10 mol%).

  • Add the anhydrous solvent (THF or DMF) followed by the amine base (2.0-3.0 equiv).

  • Stir the reaction mixture at room temperature to 60 °C. The reaction is often exothermic upon addition of the base.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the ammonium salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Table 2: Key Parameters for Sonogashira Coupling

ParameterRecommended ConditionRationale & Reference
Catalyst Pd(PPh₃)₄ (1-5 mol%)A common and effective Pd(0) source.
Co-catalyst CuI (2-10 mol%)Facilitates the formation of the copper acetylide intermediate.[7]
Base Et₃N or DIPEA (2.0-3.0 equiv)Acts as a proton scavenger and promotes the formation of the copper acetylide.
Solvent THF or DMFAprotic polar solvents that are generally effective for this reaction.
Temperature Room Temperature to 60 °CMild conditions are often sufficient, but gentle heating may be required for less reactive substrates.

III. Buchwald-Hartwig Amination: Constructing C(sp³)-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl or alkyl halides and amines.[10] For a substrate like this compound, this reaction allows for the introduction of a wide range of primary and secondary amines. The choice of a bulky, electron-rich phosphine ligand is crucial for achieving high yields, particularly with sterically hindered substrates.[11]

Mechanistic Overview

The catalytic cycle is initiated by the oxidative addition of the benzyl bromide to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the amine, followed by deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex. Reductive elimination from this complex yields the desired amine product and regenerates the Pd(0) catalyst.[11]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition R-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition R-X Amine Coordination & Deprotonation R-Pd(II)(NR'2)L2 Oxidative Addition->Amine Coordination & Deprotonation R'2NH Base Reductive Elimination [R-Pd(II)(NR'2)L2] Amine Coordination & Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)L2 R-NR'2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of this compound

This protocol is a generalized procedure based on established methods for the amination of aryl and benzyl halides.[11][12]

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or a similar Buchwald ligand

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.2-1.5 equiv) to a dry Schlenk tube.

  • Add the anhydrous solvent (toluene or dioxane) and stir for a few minutes to form the active catalyst.

  • Add the amine (1.1-1.2 equiv) followed by this compound (1.0 equiv).

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Table 3: Critical Parameters for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale & Reference
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%)Common and effective palladium precursors.
Ligand XPhos or similar Buchwald ligand (2-4 mol%)Bulky, electron-rich ligands are essential for efficient coupling with hindered substrates.[11]
Base NaOtBu or LiHMDS (1.2-1.5 equiv)Strong, non-nucleophilic bases are required for the deprotonation of the amine.[11]
Solvent Toluene or DioxaneAprotic solvents that are standard for this transformation.
Temperature 80-110 °CNecessary to drive the reaction to completion.

IV. Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has emerged as a powerful and often more cost-effective alternative to palladium for various cross-coupling reactions. Nickel catalysts can be particularly effective for the coupling of C(sp³)-hybridized electrophiles like benzyl bromides.

Nickel-Catalyzed Reductive Cross-Coupling

Reductive cross-coupling reactions offer the advantage of using two different electrophiles as coupling partners in the presence of a stoichiometric reductant (e.g., zinc or manganese). For the functionalization of this compound, this could involve coupling with an aryl halide.

A plausible protocol would involve a Ni(II) precatalyst, a bipyridine or phenanthroline-based ligand, and a reductant like manganese powder in a polar aprotic solvent such as DMF.[13]

V. Photoredox Catalysis: A Mild Approach to Functionalization

Visible-light photoredox catalysis offers a mild and often complementary approach to traditional transition-metal catalysis for the formation of C-C and C-heteroatom bonds. For benzyl bromides, photoredox catalysis can be used to generate benzyl radicals, which can then engage in a variety of coupling reactions.[14][15]

An iridium or ruthenium-based photocatalyst can be used to reduce the benzyl bromide to a benzyl radical upon irradiation with visible light. This radical can then be coupled with a suitable partner, such as an electron-rich (hetero)arene or an activated alkene.

Conclusion and Future Outlook

The catalytic functionalization of this compound provides access to a diverse range of valuable molecules for drug discovery and materials science. While the electronic and steric properties of this substrate present unique challenges, the application of modern catalytic methods, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, offers robust solutions. The protocols outlined in this guide, derived from established methodologies for analogous systems, provide a solid foundation for researchers to explore the rich chemistry of this important building block. Further optimization of reaction conditions, particularly through high-throughput screening of catalysts and ligands, will undoubtedly lead to even more efficient and versatile transformations. The continued development of novel catalytic systems, including those based on nickel and photoredox catalysis, promises to further expand the synthetic utility of this compound and its derivatives.

References

  • Molander, G. A., & Elia, M. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(24), 9198–9202. [Link]
  • Kashani, S. K., Jessiman, J. E., & Grolman, J. M. (2021).
  • Chemistry LibreTexts. (2023).
  • Hu, Y., et al. (2013). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters, 54(39), 5339-5341. [Link]
  • Jeanneret, R., et al. (2022). AuCl3-Catalyzed Hemiacetal Activation for the Stereoselective Synthesis of 2-Deoxy Trehalose Derivatives. Organic Letters, 24(35), 6304-6309. [Link]
  • Google Patents. (n.d.). RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides.
  • Tlahuext-Aca, A., et al. (2016). Mechanism and Applications of the Photoredox Catalytic Coupling of Benzyl Bromides. Chemistry – A European Journal, 22(50), 18049-18055. [Link]
  • Alonso, D. A., et al. (2011). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • ResearchGate. (n.d.).
  • Semantic Scholar. (n.d.). Mechanism and Applications of the Photoredox Catalytic Coupling of Benzyl Bromides. [Link]
  • Thieme. (n.d.). Flow Chemistry in Organic Synthesis. [Link]
  • Male, L., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. The Journal of Organic Chemistry, 83(15), 8449-8458. [Link]
  • Wikipedia. (n.d.).
  • Molander, G. A., & Elia, M. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(24), 9198–9202. [Link]
  • Cohen, D. T., & Buchwald, S. L. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]
  • Nicewicz, D. A., & MacMillan, D. W. C. (2010). Enantioselective α-Benzylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 132(38), 13600-13603. [Link]
  • Terao, J., et al. (2004). Nickel-catalyzed cross-coupling reaction of alkyl halides with organozinc and Grignard reagents with 1,3,8,10-tetraenes as additives. Angewandte Chemie International Edition, 43(45), 6180-6182. [Link]
  • Guo, P., et al. (2023). Nickel-Catalyzed Negishi Cross-Coupling of Alkyl Halides, Including Unactivated Tertiary Halides, with a Boron-Stabilized Organozinc Reagent. Organic Letters, 25(7), 1246-1251. [Link]
  • Smith, C. A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(17), 5434-5438. [Link]
  • van der Heijden, C. R., et al. (2021). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides.
  • Dhiman, S., & Daugulis, O. (2023). Late-Stage C−H Activation of Drug (Derivative) Molecules with Pd(ll) Catalysis. Chemistry – A European Journal, 29(61), e202301988. [Link]
  • Hu, Y., et al. (2013). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters, 54(39), 5339-5341. [Link]
  • Creary, X., & Chavali, P. (2014). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Synlett, 25(02), 233-238. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Synthesis Applications of 2,6-Dichlorobenzyl Bromide. [Link]
  • ChemRxiv. (2023).
  • Zhang, Y., et al. (2012). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 17(6), 7209-7218. [Link]
  • Nájera, C., & Yus, M. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
  • Sharif, M., et al. (2017). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ChemInform, 48(22). [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Beletskaya, I. P., & Cheprakov, A. V. (2012). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Chemical Reviews, 112(3), 1515-1557. [Link]
  • Wu, H., et al. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 20(8), 14356-14371. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by [2+1+2]bi-directional method. [Link]
  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]
  • Semantic Scholar. (n.d.).
  • Nicewicz, D. A., & MacMillan, D. W. C. (2011). Photoredox-Catalyzed C–H Functionalization Reactions. Accounts of Chemical Research, 44(1), 92-102. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Chemical Science. (2021). Photoredox-mediated hydroalkylation and hydroarylation of functionalized olefins for DNA-encoded library synthesis. [Link]
  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]
  • ResearchGate. (n.d.). (PDF) Photoredox‐Initiated 1,2‐Difunctionalization of Alkenes with N‐Chloro S‐Fluoroalkyl Sulfoximines. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Products in Reactions of 2-Chloro-3,6-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-3,6-difluorobenzyl bromide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Given its inherent reactivity, derived from the activated benzylic position, a number of undesired side products can arise during its use. This document provides in-depth troubleshooting guides and answers to frequently encountered issues, moving beyond simple protocols to explain the chemical causality behind the formation of these impurities. Our goal is to empower you to not only identify these side products but also to implement rational strategies for their prevention and mitigation.

Frequently Asked Questions (FAQs) - Quick Diagnosis

This section addresses the most common initial observations that suggest the formation of side products.

Q1: My LC-MS analysis shows an unexpected peak with a mass of approximately 224.5 (or an [M-H]⁻ ion at m/z 223.5). What is the likely identity of this impurity?

A: This mass corresponds to 2-Chloro-3,6-difluorobenzyl alcohol . This is the most common side product, arising from the hydrolysis of the parent bromide. The benzylic carbon is highly electrophilic and susceptible to nucleophilic attack by even weak nucleophiles like water. The stability of the resulting benzylic carbocation can facilitate this process, especially in polar protic solvents or if there is residual moisture in your reaction system.[1][2]

Q2: I've noticed a new spot on my TLC plate and a peak in my GC-MS with a mass around 222.5. My reaction was exposed to air for a period. What could this be?

A: A mass of 222.5 is characteristic of 2-Chloro-3,6-difluorobenzaldehyde . The benzylic C-H bond (once the bromide is substituted or during certain reaction conditions) is susceptible to oxidation.[3][4] This can be caused by various factors, including dissolved oxygen (air), peroxide impurities in solvents (like THF or ether), or the use of certain reagents not intended as oxidants but capable of facilitating electron transfer. In some cases, prolonged exposure to light can also promote aerobic oxidation.[5] If the oxidation is more aggressive, you may also see evidence of the corresponding 2-Chloro-3,6-difluorobenzoic acid (MW: 238.5).[1]

Q3: My reaction was performed under strongly basic conditions, and I am observing high molecular weight impurities (e.g., masses around 429 or 445) that are difficult to characterize. What is the probable cause?

A: These high molecular weight species are likely the result of self-condensation or dimerization . Benzyl bromides are potent electrophiles. Under strongly basic conditions, a portion of the material might undergo reactions where one molecule acts as an electrophile and another (or a derivative formed in situ) acts as a nucleophile. Two likely products are:

  • bis(2-chloro-3,6-difluorobenzyl) ether (MW: 429.2) - Formed if a small amount of the corresponding alcohol is generated and then deprotonated to act as a nucleophile.

  • 1,2-bis(2-chloro-3,6-difluorophenyl)ethane (MW: 449.1, though fragmentation might be complex) - Formed through various coupling pathways.

To mitigate this, consider using a less reactive base, lowering the reaction temperature, or adding the benzyl bromide slowly to a solution of your nucleophile to maintain a low concentration of the electrophile.

In-Depth Troubleshooting Guides

Side Product 1: Hydrolysis to 2-Chloro-3,6-difluorobenzyl alcohol

The conversion of the benzyl bromide to its corresponding alcohol is a frequent and often significant side reaction.

Plausible Mechanism & Causality: This reaction proceeds via nucleophilic substitution, where water acts as the nucleophile. Depending on the solvent and conditions, the mechanism can have both Sₙ1 and Sₙ2 characteristics.[6][7][8] The polarity of the solvent can stabilize the formation of the resonance-stabilized benzylic carbocation, favoring an Sₙ1 pathway.[9][10] The presence of trace moisture in aprotic solvents or the use of protic solvents makes this side reaction highly probable.

Hydrolysis Start 2-Chloro-3,6-difluorobenzyl bromide TS_SN2 Sₙ2 Transition State Start->TS_SN2 Sₙ2 Path (Concerted) Carbocation Benzylic Carbocation (Resonance Stabilized) Start->Carbocation Sₙ1 Path (Slow) Product 2-Chloro-3,6-difluorobenzyl alcohol TS_SN2->Product Br_ion Br⁻ TS_SN2->Br_ion Oxonium Protonated Alcohol Carbocation->Oxonium H₂O Attack (Fast) Carbocation->Br_ion Oxonium->Product -H⁺ Oxonium->H2O_base Deprotonation H2O_nuc H₂O H2O_nuc->TS_SN2

Caption: Sₙ1 and Sₙ2 pathways for hydrolysis of the benzyl bromide.

Experimental Protocol: Identification and Confirmation

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) for LC-MS analysis. Prepare a separate sample in deuterated chloroform (CDCl₃) or DMSO-d₆ for NMR.

  • LC-MS Analysis:

    • Method: Use a reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid.

    • Expected Result: Look for a peak corresponding to the molecular weight of 2-Chloro-3,6-difluorobenzyl alcohol (224.6 g/mol ). In negative ion mode, you will typically see the [M-H]⁻ ion at m/z 223.5. In positive ion mode, an [M+H-H₂O]⁺ adduct at m/z 207.5 is common.

  • ¹H NMR Analysis:

    • Characteristic Signals: The most telling signals for the alcohol are:

      • A singlet for the benzylic protons (-CH₂OH) typically appearing around δ 4.5-4.8 ppm.

      • A broad singlet for the hydroxyl proton (-OH), which can appear over a wide range (δ 1.5-5.0 ppm) and will exchange with D₂O.

      • Aromatic protons will appear in the δ 6.8-7.5 ppm region.

Prevention and Mitigation Strategies:

  • Rigorous Drying: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. Solvents from sure-seal bottles are recommended.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction.

  • Use of Desiccants: If applicable to the reaction chemistry, the addition of molecular sieves can help scavenge trace amounts of water.

Side Product 2: Oxidation to Aldehyde and Carboxylic Acid

The benzylic position is prone to oxidation, which can lead to the formation of 2-Chloro-3,6-difluorobenzaldehyde and, subsequently, 2-Chloro-3,6-difluorobenzoic acid.

Plausible Mechanism & Causality: Oxidation can be initiated by radical mechanisms, especially in the presence of light and oxygen, or by trace metal catalysis.[5][11] The initial benzyl bromide can be oxidized, or more commonly, the hydrolysis product (benzyl alcohol) is oxidized to the aldehyde. The aldehyde is itself susceptible to further oxidation to the carboxylic acid, a process that is often rapid.

Oxidation Start 2-Chloro-3,6-difluorobenzyl Alcohol Aldehyde 2-Chloro-3,6-difluorobenzaldehyde Start->Aldehyde Mild Oxidation Acid 2-Chloro-3,6-difluorobenzoic Acid Aldehyde->Acid Further Oxidation Ox1 [O] Ox1->Aldehyde Ox2 [O] Ox2->Acid

Caption: Stepwise oxidation pathway from the alcohol side product.

Experimental Protocol: Identification and Confirmation

  • LC-MS Analysis:

    • Method: Use the same LC-MS method as for the hydrolysis product.

    • Expected Result:

      • Aldehyde: MW = 222.6 g/mol . Look for an [M+H]⁺ ion at m/z 223.5.

      • Carboxylic Acid: MW = 238.6 g/mol . Look for an [M-H]⁻ ion at m/z 237.5 in negative mode or an [M+H]⁺ at m/z 239.5 in positive mode.

  • ¹H NMR Analysis:

    • Characteristic Signals:

      • Aldehyde: The most distinctive signal is the aldehyde proton (-CHO), which appears as a singlet far downfield, typically between δ 9.8 and 10.1 ppm.

      • Carboxylic Acid: The carboxylic acid proton (-COOH) is a very broad singlet, also far downfield, often > δ 11 ppm, and it readily exchanges with D₂O.

  • FTIR Spectroscopy:

    • The presence of these carbonyl-containing impurities can be quickly screened using FTIR. Look for a strong C=O stretching vibration between 1680-1740 cm⁻¹.

Prevention and Mitigation Strategies:

  • Degas Solvents: Purge solvents with nitrogen or argon before use to remove dissolved oxygen.

  • Protect from Light: Wrap the reaction vessel in aluminum foil to prevent photo-initiated radical processes.

  • Check Solvent Purity: Ensure solvents like THF or diethyl ether are free of peroxides by testing with peroxide strips or passing them through an alumina plug.

Summary of Potential Side Products

Side Product NameMolecular FormulaMolecular Weight ( g/mol )Key Analytical Signature(s)
2-Chloro-3,6-difluorobenzyl alcoholC₇H₅BrClF₂O224.6¹H NMR: -CH₂OH singlet (~δ 4.7), broad -OH singlet. MS: [M-H]⁻ at m/z 223.5.
2-Chloro-3,6-difluorobenzaldehydeC₇H₃BrClF₂O222.6¹H NMR: -CHO singlet (~δ 10.0). MS: [M+H]⁺ at m/z 223.5. IR: C=O stretch ~1700 cm⁻¹.
2-Chloro-3,6-difluorobenzoic acidC₇H₃BrClF₂O₂238.6¹H NMR: Very broad -COOH singlet (>δ 11). MS: [M-H]⁻ at m/z 237.5.
bis(2-chloro-3,6-difluorobenzyl) etherC₁₄H₈Br₂Cl₂F₄O429.2MS: High MW peak corresponding to the dimer. Complex NMR spectrum.
Unreacted Starting MaterialC₇H₅BrClF₂241.5Signals corresponding to 2-Chloro-3,6-difluorotoluene (e.g., methyl singlet ~δ 2.3).

References

  • Eliminations of Benzylic Systems. University of Calgary. [Link]
  • Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide.The Journal of Organic Chemistry, 66(10), 3235–3237. [Link]
  • Synthesis of aldehydes and ketones by benzylic oxidation.
  • Benzylic and Allylic Halides in Elimin
  • Reactions on the “Benzylic” Carbon: Bromination And Oxid
  • Reactions at the benzylic position. (Video). Khan Academy. [Link]
  • Elimination of a Benzyl Halide under a Strong Base. (2015). Wyzant Ask An Expert. [Link]
  • Substitution of benzylic and allylic halides. (2019). Chemistry LibreTexts. [Link]
  • Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Period
  • Benzyl bromide is a primary halide. It undergoes SN1 substitution... Pearson. [Link]
  • [Chemistry] Benzyl bromide reacts rapidly with sodium iodide in acetone to yield a white precipit
  • Reactions at the Benzylic Position. (2025). Chemistry LibreTexts. [Link]
  • Benzylic Bromin
  • What is nucleophilic substitution? Chemguide. [Link]
  • Preparation method of 2,6-difluorobenzyl bromide.
  • Allylic and Benzylic Halides - SN1 and SN2 Reactions. (2023). YouTube. [Link]

Sources

thermal and chemical stability of 2-Chloro-3,6-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the for researchers, scientists, and drug development professionals.

Technical Support Center: 2-Chloro-3,6-difluorobenzyl bromide

Welcome to the technical support guide for this compound (CAS No. 90292-67-4). This resource is designed to provide researchers and drug development professionals with in-depth insights into the stability, handling, and troubleshooting of this versatile reagent. As a senior application scientist, my goal is to bridge the gap between datasheet specifications and real-world laboratory application, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and inherent stability of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A: Proper storage is critical to maintain the reagent's integrity. The recommended practice is to store the compound in a tightly sealed container in a dry, cool, and well-ventilated area, often under an inert atmosphere such as argon or nitrogen.[1][2] Many suppliers recommend refrigeration.[3] The key principle is the strict exclusion of moisture, as the benzyl bromide moiety is susceptible to hydrolysis.[2][4]

Q2: What are the primary signs of decomposition I should look for?

A: Visual inspection can often reveal degradation. A noticeable color change (e.g., from colorless/beige to yellow or brown) can indicate the formation of decomposition products. The presence of solid precipitates in what should be a clear liquid (if melted) or a change in the solid's appearance could also signal impurity formation. Analytically, the appearance of new signals in ¹H or ¹⁹F NMR spectra, particularly a singlet around 4.5-5.0 ppm corresponding to the benzylic alcohol proton, is a strong indicator of hydrolysis.

Q3: What chemical classes are incompatible with this compound and why?

A: Due to its structure as an activated benzyl bromide, this reagent is a potent electrophile and alkylating agent. It will react exothermically with a wide range of nucleophiles. Key incompatibilities include:

  • Strong Bases (e.g., hydroxides, alkoxides): These will readily promote SN2 substitution to form the corresponding alcohol or ether, and can also induce elimination reactions.[2][3]

  • Alcohols and Amines: These common nucleophiles will react to form ethers and secondary/tertiary amines, respectively, consuming the reagent.[3]

  • Strong Oxidizing Agents: These can compromise the entire molecule, leading to uncontrolled and potentially hazardous reactions.[2][3]

  • Metals: Certain metals can react with the compound.[3]

  • Water/Moisture: As a primary degradation pathway, water will hydrolyze the compound to 2-Chloro-3,6-difluorobenzyl alcohol.[2][4]

Q4: What are the main hazardous decomposition products?

A: In the event of a fire or extreme thermal stress, the compound can decompose to produce hazardous gases. These include carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides (such as hydrogen bromide, HBr), and gaseous hydrogen fluoride (HF).[5] This highlights the need for handling the substance in a well-ventilated area and avoiding high temperatures.

Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during experimentation.

Problem 1: My reaction yield is significantly lower than expected.

  • Possible Cause A: Reagent Degradation via Hydrolysis. The most common cause of poor performance is the degradation of the benzyl bromide. The benzylic carbon is highly electrophilic and susceptible to nucleophilic attack by ambient moisture, leading to the formation of the corresponding and less reactive 2-Chloro-3,6-difluorobenzyl alcohol.

    • Troubleshooting Steps:

      • Verify Purity: Before use, run a quick purity check. An ¹H NMR spectrum is ideal. Look for the characteristic benzylic CH₂Br signal (singlet, ~4.5-4.7 ppm) and the absence of a significant CH₂OH signal (singlet, ~4.7-4.9 ppm).

      • Use Anhydrous Conditions: Ensure all solvents are rigorously dried, glassware is oven- or flame-dried, and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).

      • Purchase Fresh Reagent: If the bottle is old or has been opened multiple times, its integrity may be compromised. Using a fresh, unopened bottle is advisable for critical reactions.

  • Possible Cause B: Competing Side Reactions. Your reaction conditions may favor unintended pathways. For example, if using a sterically hindered base, E2 elimination might compete with the desired SN2 substitution.

    • Troubleshooting Steps:

      • Analyze Crude Reaction Mixture: Before purification, take an aliquot of the crude mixture for LC-MS or NMR analysis to identify major byproducts. This can provide clues about competing reaction pathways.

      • Modify Reaction Conditions: Consider using a non-nucleophilic base if deprotonation is required. Lowering the reaction temperature can often increase the selectivity for the SN2 pathway over elimination.

Problem 2: The reagent has developed a strong color in the bottle.

  • Possible Cause: Air/Light-Induced Degradation. In addition to hydrolysis, prolonged exposure to air and light can generate radical species or other chromophoric impurities. The bromide itself can also be a source of color.

    • Troubleshooting Steps:

      • Assess Usability: For non-critical applications, a slightly discolored reagent might still be usable, but a purity check is strongly recommended.

      • Consider Purification (with caution): Purification by column chromatography is possible but should be done quickly with non-protic solvents to avoid on-column decomposition. Distillation is not recommended due to thermal instability.

      • Best Practice: For consistent and reliable results, it is safest to discard discolored reagent and use a fresh stock.

Problem 3: My post-reaction work-up is problematic, showing emulsions or product loss.

  • Possible Cause: Formation of Hydrophilic Byproducts. If significant hydrolysis of the starting material has occurred, the resulting 2-Chloro-3,6-difluorobenzyl alcohol is more polar than the starting bromide. This can alter the partitioning behavior of your product during aqueous extraction and may lead to emulsion formation.

    • Troubleshooting Steps:

      • Use Brine Wash: During the aqueous work-up, wash the organic layer with a saturated NaCl solution (brine). This helps to break emulsions by increasing the ionic strength of the aqueous phase.

      • Dry Thoroughly: Ensure the organic layer is thoroughly dried with a drying agent like MgSO₄ or Na₂SO₄ before solvent evaporation to remove any residual water and water-soluble impurities.

Stability & Reactivity Data Summary

ParameterValue / ObservationSource(s)
Appearance Colorless Liquid / Beige Solid[1][5][6]
Boiling Point 221.3°C at 760 mmHg[1]
Flash Point 87.6°C[1]
Storage Temperature Refrigerated, in a dry, cool, well-ventilated place[1][3]
Moisture Sensitivity Yes, susceptible to hydrolysis[2]
Incompatible Materials Strong bases, strong oxidizing agents, alcohols, amines, metals[2][3]
Hazardous Decomposition CO, CO₂, Hydrogen Halides (HBr, HF)[5]

Experimental Protocol: Pre-Use Handling and Quality Control

This protocol ensures that the reagent is handled correctly to preserve its purity and provides a quick method to assess its quality before committing it to a large-scale reaction.

Objective: To safely aliquot this compound and verify its purity via ¹H NMR.

Materials:

  • Stock bottle of this compound

  • Oven-dried glassware (vials, syringes, needles)

  • Inert gas source (Argon or Nitrogen) with manifold

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • NMR tube

Procedure:

  • Preparation: Place the stock bottle of the reagent and all necessary glassware in a desiccator to cool to room temperature if stored in a refrigerator. This prevents condensation of atmospheric moisture onto cold surfaces.

  • Inert Atmosphere: Once at room temperature, flush the stock bottle with a gentle stream of inert gas. Use a needle connected to the inert gas line to pierce the septum, with another needle serving as a vent.

  • Aliquoting: Using a clean, dry syringe, carefully withdraw the required amount of the reagent.

  • Sample Preparation for NMR: In a separate, dry vial under an inert atmosphere, dissolve a small amount (5-10 mg) of the aliquoted reagent in ~0.6 mL of anhydrous CDCl₃.

  • NMR Analysis: Transfer the solution to an NMR tube and acquire an ¹H NMR spectrum.

  • Data Interpretation:

    • Confirm the presence of the sharp singlet for the benzylic protons (CH₂Br) at approximately 4.5-4.7 ppm.

    • Check for the absence or minimal presence of a singlet at ~4.7-4.9 ppm, which corresponds to the hydrolyzed alcohol byproduct (CH₂OH).

    • Integrate both signals. A purity of >95% is generally acceptable for most applications. If the alcohol peak is significant, the reagent's quality is questionable.

Visualizations

Key Chemical Stability Pathways

The following diagram illustrates the two primary degradation pathways for this compound: hydrolysis and reaction with a generic nucleophile (Nu⁻).

G cluster_hydrolysis Hydrolysis Pathway cluster_nucleophile General Nucleophilic Reaction reagent This compound alcohol 2-Chloro-3,6-difluorobenzyl alcohol (Inactive Byproduct) reagent->alcohol Sₙ reaction product Desired Alkylated Product (R-Nu-CH₂-Ar) reagent->product Sₙ2 Substitution h2o H₂O (Moisture) h2o->alcohol hbr1 HBr nu Nucleophile (e.g., R-O⁻, R₂NH) nu->product br_ion Br⁻

Caption: Primary degradation and reaction pathways for the title compound.

Experimental Workflow: Reagent Quality Control

This workflow outlines the decision-making process for handling and validating the reagent before use.

G start Start: Prepare for Reaction check_visual Visually Inspect Reagent (Color, Clarity) start->check_visual aliquot Aliquot Under Inert Atmosphere check_visual->aliquot Looks OK discard Discard or Purify Reagent check_visual->discard Discolored/ Precipitate nmr_check Perform ¹H NMR Purity Check aliquot->nmr_check decision Purity > 95%? nmr_check->decision proceed Proceed with Reaction decision->proceed Yes decision->discard No

Caption: Workflow for handling and quality control of the reagent.

References

  • Safety Data Sheet (Generic): Provides general safety, handling, and incompatibility information. While a specific URL isn't static, representative examples can be found on supplier websites like Sigma-Aldrich, Thermo Fisher Scientific, and TCI Chemicals. A general search on these platforms for CAS 90292-67-4 will yield the relevant documents.
  • JHECHEM CO LTD, Product Page for this compound: Provides physical characteristics and safety inform
  • Sigma-Aldrich, Safety Data Sheet: Details handling, storage, and hazardous decomposition products. A representative SDS for a similar benzyl bromide highlights moisture sensitivity. Sigma-Aldrich
  • Thermo Fisher Scientific, Safety Data Sheet for 2,6-Difluorobenzyl bromide: Outlines stability, conditions to avoid, and decomposition products for a structurally rel
  • SynQuest Laboratories, Inc., Safety Data Sheet for 6-Chloro-2,3-difluorobenzyl bromide: Mentions moisture sensitivity and incompatibility with strong bases and oxidizing agents. SynQuest Labs
  • Tokyo Chemical Industry, Safety Data Sheet for 3-Chloro-2-fluorobenzyl Bromide: Details hazards including skin corrosion and respiratory irrit
  • Mill, T. & Mabey, W. (1978). Photochemical and Microbial Degradation of Monohalogenated Biphenyls and Benzenes in the Environment. While not directly about the title compound, this area of research establishes the principles of halide reactivity on aromatic rings.
  • Patai, S. (Editor). (1973). The Chemistry of the Carbon-Halogen Bond.
  • Oakwood Chemical, Product Page for this compound: Provides basic product inform
  • ResearchGate Discussion on Alkyl Bromide Hydrolysis: A forum discussion where experts confirm the susceptibility of alkyl bromides to hydrolysis under both acidic and basic conditions.

Sources

analysis of common impurities found in commercial 2-Chloro-3,6-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the technical support guide for 2-Chloro-3,6-difluorobenzyl bromide (CAS 90292-67-4). As a key building block in complex organic synthesis, particularly in the development of novel pharmaceuticals, the purity of this reagent is paramount. Seemingly minor impurities can lead to significant downstream consequences, including failed reactions, difficult purification, and misleading biological data.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by our clients in the field. We move beyond simple procedural lists to explain the underlying chemical principles, empowering you to not only solve current challenges but also to anticipate and prevent future issues. Our goal is to provide you with the expertise and confidence to ensure the integrity of your research.

Part 1: Impurity Identification and Origin

This section addresses the fundamental questions regarding the nature and source of common impurities. Understanding what the impurities are and how they are formed is the first step in effective troubleshooting.

Q1: What are the most common impurities found in commercial grades of this compound and why are they present?

A1: Commercial this compound, often supplied at purities of 97% or higher, can contain several classes of structurally related impurities.[1] These impurities are typically remnants of the synthetic process or products of degradation. The most common synthetic route involves the free-radical bromination of 2-Chloro-3,6-difluorotoluene. This process, while effective, can lead to predictable side reactions.

The table below summarizes the most probable impurities, their likely origins, and their potential impact on your experiments.

Impurity Class Specific Example Chemical Structure Typical Origin Potential Impact on Synthesis
Starting Material 2-Chloro-3,6-difluorotolueneC₇H₅ClF₂Incomplete bromination reaction.Acts as an inert spectator, reducing the effective molarity of the active reagent and lowering reaction yields.
Over-Bromination 2-Chloro-3,6-difluorobenzal bromideC₇H₃Br₂ClF₂Excessive exposure to the brominating agent (e.g., NBS) or prolonged reaction times.Can lead to di-substituted products or complex side reactions, complicating purification.
Oxidation Products 2-Chloro-3,6-difluorobenzaldehydeC₇H₃ClFOOxidation of the benzyl bromide, often facilitated by trace moisture or air during synthesis or storage.Can form imines or other carbonyl-derived byproducts, consuming nucleophiles and reducing yield of the desired product.
Hydrolysis Product 2-Chloro-3,6-difluorobenzyl alcoholC₇H₅ClF₂ODegradation of the product due to exposure to moisture during workup or storage.Competes with the intended nucleophile, leading to the formation of unwanted ether or ester byproducts.
Isomeric Byproduct Ring-Brominated IsomersC₇H₄BrClF₂High reaction temperatures or incorrect initiator choice can favor electrophilic aromatic substitution over free-radical benzylic bromination.These isomers may have different reactivity profiles, leading to a complex mixture of final products that are difficult to separate.
Q2: Can you illustrate the synthetic pathway and where these impurities are formed?

A2: Certainly. The following diagram outlines the standard free-radical bromination pathway for producing this compound. The key control points for minimizing impurity formation are highlighted.

G start 2-Chloro-3,6-difluorotoluene (Starting Material) reaction Free Radical Bromination start->reaction reagents Brominating Agent (e.g., NBS) + Radical Initiator (e.g., AIBN/Light) reagents->reaction product Crude Product Mixture reaction->product Main Pathway imp1 Unreacted Starting Material reaction->imp1 < 100% Conversion imp2 Over-bromination (Dibromo Species) reaction->imp2 Excess Bromine/ Long Reaction Time imp3 Ring Bromination reaction->imp3 High Temp/ Wrong Conditions final_product Purified this compound product->final_product Purification (Chromatography/ Recrystallization) imp4 Oxidation/Hydrolysis (Aldehyde/Alcohol) product->imp4 Workup/ Storage with H₂O

Caption: Synthesis pathway and impurity formation points.

Part 2: Troubleshooting and Analytical Protocols

This section provides practical advice for diagnosing problems that may be caused by impurities and offers validated protocols for their detection and removal.

Q3: My reaction is sluggish and gives a low yield. How do I confirm if impurities in my this compound are the culprit?

A3: This is a classic problem. Before re-optimizing your reaction conditions, it is crucial to validate the purity of your starting material. A low concentration of the active benzyl bromide, due to the presence of inert impurities like the unreacted starting material or the hydrolysis product (benzyl alcohol), is a common cause of poor performance.

We recommend a two-pronged analytical approach:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile and semi-volatile impurities.[2] It can easily separate the desired product from the more volatile starting material and less volatile impurities like the corresponding alcohol or aldehyde.

  • Proton NMR (¹H NMR): A quick ¹H NMR spectrum can provide a wealth of information. The benzylic protons (-CH₂Br) of the product have a characteristic chemical shift (~4.5-4.7 ppm). The presence of a singlet for the methyl group (-CH₃) of the starting material (~2.3-2.5 ppm) or a singlet for the benzylic protons of the alcohol (-CH₂OH) (~4.6-4.8 ppm) are clear indicators of these common impurities.

The following troubleshooting workflow can help guide your investigation.

G start Symptom: Low Reaction Yield / Sluggish Rate step1 Step 1: Analyze Starting Material by GC-MS and ¹H NMR start->step1 decision1 Significant Impurities Detected? (>2-3%) step1->decision1 action1 Action: Purify the Reagent (See Protocol in Q4) decision1->action1 Yes action2 Action: Re-evaluate Reaction Conditions (Solvent, Temp, Base, etc.) decision1->action2 No end1 Problem Solved: Proceed with High-Purity Reagent action1->end1 end2 Problem Likely in Reaction Setup, Not Starting Material Purity action2->end2

Caption: Troubleshooting workflow for low reaction yield.

Q4: I have confirmed the presence of impurities. What is a reliable protocol for purifying commercial this compound?

A4: For removing polar impurities like the corresponding alcohol or aldehyde, as well as non-polar impurities like unreacted starting material, flash column chromatography is highly effective. If the material is a solid at room temperature, recrystallization is an excellent alternative for removing most impurities.

Protocol: Purification by Flash Column Chromatography

This protocol is based on standard laboratory procedures for purifying benzyl halides.[3]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane), HPLC grade

  • Ethyl acetate, HPLC grade

  • Glass column, flasks, and other standard glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Prepare the Column: Dry pack a glass column with silica gel appropriate for the amount of material you are purifying (typically a 50:1 to 100:1 ratio of silica to crude material by weight).

  • Select the Eluent: A non-polar eluent system is required. Start with 100% hexanes and gradually increase polarity with ethyl acetate. A typical gradient might be 0% to 5% ethyl acetate in hexanes. Use TLC to determine the optimal solvent system where the desired product has an Rf value of approximately 0.3-0.4.

  • Load the Sample: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This technique generally results in better separation.

  • Elute the Column: Begin eluting with 100% hexanes. The non-polar starting material (2-Chloro-3,6-difluorotoluene) will elute first.

  • Collect Fractions: Start collecting fractions as you slowly increase the polarity. The desired product, this compound, will elute next. More polar impurities like the aldehyde and alcohol will be retained on the column longer.

  • Monitor Fractions: Monitor the collected fractions by TLC.

  • Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Place the purified product under high vacuum for several hours to remove any residual solvent.

  • Confirm Purity: Re-analyze the purified material by GC-MS or ¹H NMR to confirm its purity before use.

Trustworthiness Check: This protocol is self-validating. The use of TLC to monitor fractions ensures that only pure fractions are combined. The final purity analysis provides quantitative confirmation of the procedure's success.

Part 3: Best Practices for Handling and Storage

Q5: How should I properly store this compound to prevent degradation?

A5: this compound is a lachrymator and is sensitive to moisture. Proper storage is critical to maintaining its purity and ensuring laboratory safety.

  • Moisture: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). The primary degradation pathway is hydrolysis to the corresponding benzyl alcohol.

  • Light: While radical decomposition is less of a concern than for some other benzyl bromides, it is good practice to store the material in an amber vial or in a dark location to prevent any potential light-induced degradation.

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended. Ensure the container is brought to room temperature before opening to prevent condensation of atmospheric moisture on the cold product.

By adhering to these guidelines, you can significantly extend the shelf-life and preserve the high purity of this valuable reagent.

References

  • Organic Syntheses Procedure, Coll. Vol. 10, p.145 (2004); Vol. 79, p.159 (2002). Link
  • CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google P
  • This compound - Oakwood Chemical. Link
  • This compound, 97+% - ChemicalBook. Link
  • RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides - Google P
  • 2,6-Difluorobenzyl bromide 97 - Sigma-Aldrich. Link
  • Buy this compound
  • Analytical methods for detecting impurities in 3,4-Dichloro-2-fluorobenzodifluoride - Benchchem. Link

Sources

Technical Support Center: Troubleshooting Syntheses with 2-Chloro-3,6-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Chloro-3,6-difluorobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this highly reactive and versatile building block. We provide in-depth, field-proven insights into its application, focusing on troubleshooting common synthetic challenges to enhance your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of this compound.

Q1: What are the key reactivity features of this compound?

This compound is a primary benzylic halide. Its reactivity is dominated by the benzylic bromide functional group, which is an excellent leaving group in nucleophilic substitution reactions.[1] The molecule readily participates in both SN1 and SN2 type reactions.[2] The adjacent aromatic ring stabilizes both a potential carbocation intermediate (favoring SN1) and the transition state of an SN2 reaction.[1][3] The choice of mechanism is highly dependent on the reaction conditions, including the nucleophile's strength, solvent polarity, and temperature.[4]

Q2: How do the chloro- and difluoro- substituents affect its reactivity compared to standard benzyl bromide?

The halogen atoms on the aromatic ring exert a strong collective electron-withdrawing inductive effect. This effect increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.[5] This can potentially accelerate the rate of SN2 reactions. However, these same electron-withdrawing groups can destabilize the formation of a full positive charge on the benzylic carbon, which may disfavor a pure SN1 mechanism compared to an unsubstituted benzyl bromide.[6] Therefore, reaction conditions must be carefully selected to match the desired mechanistic pathway.

Q3: What are the most common side reactions to be aware of?

The primary competing side reaction is hydrolysis. The high reactivity of the C-Br bond makes the compound susceptible to reaction with even trace amounts of water, leading to the formation of 2-Chloro-3,6-difluorobenzyl alcohol.[7] Other potential side reactions include elimination (less common for benzylic systems without beta-hydrogens but possible with very strong, hindered bases) and over-alkylation if the product of the reaction is also nucleophilic.[8]

Q4: What are the recommended storage and handling procedures for this reagent?

Due to its sensitivity to moisture, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a cool, dark, and dry place. It is classified as a corrosive material that can cause severe skin burns and eye damage, so appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory during handling.

Section 2: Troubleshooting Guide for Common Synthetic Problems

This guide is structured in a question-and-answer format to directly address specific experimental failures.

Problem 1: Low or No Conversion of Starting Material
Q: My reaction shows minimal consumption of the starting benzyl bromide. Could my nucleophile or base be the issue?

A: Yes, the nature of the nucleophile and any accompanying base is critical.

  • Causality: The rate of an SN2 reaction is directly dependent on the concentration and nucleophilicity of the attacking species.[9][10] Weak nucleophiles (e.g., water, alcohols) will react slowly without activation. If your nucleophile is the conjugate base of a weak acid (e.g., a phenoxide or carboxylate), its formation may be incomplete if the base used is not strong enough to fully deprotonate the precursor acid.

  • Troubleshooting Actions:

    • Verify Nucleophile Strength: Ensure your chosen nucleophile is sufficiently strong for the desired transformation. For weak nucleophiles, consider conversion to a more potent form (e.g., using sodium or potassium hydride to deprotonate an alcohol to an alkoxide).

    • Select an Appropriate Base: If generating the nucleophile in situ, use a non-nucleophilic base that is strong enough to ensure complete deprotonation. For example, use NaH or KHMDS for alcohols rather than a weaker base like triethylamine.

    • Consider Catalysts: For certain SN2 reactions, phase-transfer catalysts (PTCs) can significantly improve reaction rates by transporting the nucleophile into the organic phase.[11]

Q: I'm using a strong nucleophile, but the reaction is still sluggish. How does solvent choice impact the outcome?

A: Solvent selection is paramount as it dictates the reaction mechanism and rate.

  • Causality:

    • SN2 Reactions: These reactions are favored by polar aprotic solvents (e.g., DMF, DMSO, acetonitrile). These solvents can dissolve the nucleophile but do not solvate it as strongly as protic solvents, leaving it "naked" and more reactive.[4]

    • SN1 Reactions: These are favored by polar protic solvents (e.g., water, ethanol, methanol) that can stabilize the carbocation intermediate and the leaving group anion through hydrogen bonding.[3]

  • Troubleshooting Actions:

    • Switch to a Polar Aprotic Solvent: If your goal is an SN2 reaction and you are using a protic or nonpolar solvent, switching to anhydrous DMSO, DMF, or acetonitrile is often the most effective solution.

    • Ensure Anhydrous Conditions: Regardless of the solvent, ensure it is thoroughly dried. The presence of water will lead to the hydrolysis byproduct.[7]

Problem 2: Formation of Multiple Products / Low Yield of Desired Product
Q: My primary byproduct is 2-Chloro-3,6-difluorobenzyl alcohol. How can I prevent this hydrolysis?

A: This is the most common issue and stems from the presence of water.

  • Causality: this compound is highly electrophilic and will react readily with water, which acts as a nucleophile.[12] This reaction can occur from trace moisture in the solvent, on the glassware, or in the reagents themselves.

  • Troubleshooting Actions & Protocol:

    • Rigorous Drying of Glassware: Oven-dry all glassware (at >120°C) for several hours and allow it to cool in a desiccator or under a stream of inert gas.

    • Use of Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents from freshly opened septum-sealed bottles are recommended.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen. This prevents atmospheric moisture from entering the reaction vessel.

    • Slow Addition: Adding the benzyl bromide slowly to the solution of the nucleophile can help ensure it reacts with the intended nucleophile before it has a chance to react with any trace water.

Experimental Protocol: Minimizing Hydrolysis in a Typical SN2 Reaction
  • Setup: Assemble oven-dried glassware under a positive pressure of argon.

  • Reagent Preparation: In the reaction flask, dissolve the nucleophile (e.g., sodium phenoxide, 1.1 eq.) in anhydrous DMF.

  • Substrate Addition: Prepare a solution of this compound (1.0 eq.) in a small amount of anhydrous DMF in a separate, dry dropping funnel.

  • Reaction: Add the benzyl bromide solution dropwise to the stirred nucleophile solution at room temperature over 30 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl), not water, to neutralize any remaining reactive species before extraction.

Q: My product appears to be reacting further or dimerizing. How can I improve selectivity?

A: This typically occurs if your product is also nucleophilic or if the reaction conditions promote self-condensation.

  • Causality: If the newly installed functional group is itself a nucleophile (e.g., an amine), it can compete with the starting nucleophile and react with another molecule of the benzyl bromide, leading to double alkylation.

  • Troubleshooting Actions:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the nucleophile to ensure the benzyl bromide is the limiting reagent and is consumed completely.

    • Inverse Addition: Add the benzyl bromide solution slowly to a solution of the nucleophile. This maintains a low concentration of the electrophile and favors the reaction with the more abundant primary nucleophile.

    • Lower Temperature: Running the reaction at a lower temperature can often improve selectivity by reducing the rate of the undesired follow-on reaction.

Section 3: Visualization and Data

Workflow & Troubleshooting Diagrams

The following diagrams illustrate a standard workflow and a decision-making process for troubleshooting.

G cluster_workflow Standard SN2 Experimental Workflow A 1. Setup (Oven-dried glassware, Inert Atmosphere) B 2. Reagent Addition (Anhydrous Solvent, Nucleophile/Base) A->B C 3. Substrate Addition (Add Benzyl Bromide solution dropwise) B->C D 4. Reaction (Stir at RT or heat, Monitor by TLC/GC) C->D E 5. Aqueous Workup (Quench, Extract) D->E F 6. Purification (Column Chromatography, Recrystallization) E->F

Caption: A generalized workflow for performing a nucleophilic substitution reaction.

G Start Reaction Failed or Low Yield Problem What is the main issue? Start->Problem NoConv NoConv Problem->NoConv Low/No Conversion MultiProd MultiProd Problem->MultiProd Multiple Products CheckNuc Is Nucleophile strong enough? NoConv->CheckNuc CheckWater Is Hydrolysis product observed? MultiProd->CheckWater CheckSolv Is Solvent Polar Aprotic (for SN2)? CheckNuc->CheckSolv Yes Sol_Nuc Use stronger nucleophile or activating agent. CheckNuc->Sol_Nuc No CheckTemp Is Temperature adequate? CheckSolv->CheckTemp Yes Sol_Solv Switch to anhydrous DMF, DMSO, or ACN. CheckSolv->Sol_Solv No Sol_Temp Increase reaction temperature. CheckTemp->Sol_Temp No CheckStoich Is Over-alkylation observed? CheckWater->CheckStoich No Sol_Water Use anhydrous conditions (dry solvent/glassware). CheckWater->Sol_Water Yes Sol_Stoich Use slow addition of benzyl bromide. CheckStoich->Sol_Stoich Yes

Caption: A decision tree for troubleshooting common synthesis failures.

Data Summary Table
ParameterFavors SN1 MechanismFavors SN2 MechanismRationale
Solvent Polar Protic (e.g., H₂O, EtOH)Polar Aprotic (e.g., DMSO, DMF, Acetonitrile)Protic solvents stabilize the carbocation intermediate; Aprotic solvents leave the nucleophile unsolvated and more reactive.[4]
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., I⁻, RS⁻, N₃⁻, CN⁻)SN1 rate is independent of the nucleophile; SN2 rate is directly proportional to the nucleophile's strength and concentration.[9]
Substrate Tertiary > Secondary > PrimaryMethyl > Primary > SecondarySteric hindrance prevents backside attack in SN2; carbocation stability is key for SN1. Benzylic halides are unique as they are primary but can undergo both.[3][9]
Leaving Group Good (e.g., I⁻, Br⁻, OTs⁻)Good (e.g., I⁻, Br⁻, OTs⁻)A good leaving group is required for both mechanisms as it stabilizes the developing negative charge.[4]

References

  • StudySoup. (n.d.). Explain why benzyl bromide and allyl bromide cannot.
  • University of Calgary. (n.d.). Ch 11 : Eliminations of benzylic systems.
  • ResearchGate. (2025). Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination.
  • Michigan State University Chemistry. (n.d.). Elimination Reactions of Alkyl Halides.
  • Saunders, W. H., & Williams, R. A. (1961). Mechanisms of Elimination Reactions. II. Rates of Elimination from Some Substituted 2-Phenylethyl Bromides and 2-Phenylethyldimethylsulfonium Bromides. Journal of the American Chemical Society.
  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?
  • Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?
  • PubMed Central (PMC). (2023). The isocyanide SN2 reaction.
  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination.
  • Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides.
  • Oakwood Chemical. (n.d.). This compound.
  • Khan Academy. (n.d.). Reactions at the benzylic position.
  • Alachem Co., Ltd. (n.d.). 90292-67-4 | this compound.
  • Pearson. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution....
  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism.
  • ResearchGate. (2015). Are alkyl bromides susceptible to hydrolysis?
  • Leah4sci. (2013). SN2 Reaction Rate and Mechanism (vid 1 of 3) Bimolecular Substitution.

Sources

Technical Support Center: Optimization of Solvent and Temperature for 2-Chloro-3,6-difluorobenzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-Chloro-3,6-difluorobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reaction conditions, specifically focusing on the critical interplay of solvent and temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction types to consider when using this compound as an alkylating agent?

A1: this compound typically undergoes nucleophilic substitution reactions.[1][2] The specific mechanism, either SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution), will be heavily influenced by your choice of nucleophile, solvent, and temperature.[3] Although it is a primary benzylic bromide, the benzylic position can stabilize a carbocation, making SN1 pathways more accessible than for simple primary alkyl halides.[4][5]

Q2: How does the choice of solvent impact the outcome of my reaction?

A2: The solvent plays a crucial role in stabilizing intermediates and solvating reactants, which directly affects the reaction rate and mechanism.[6][7][8]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)) are generally recommended for SN2 reactions.[9][10] They can dissolve the nucleophile but do not form strong hydrogen bonds with it, leaving the nucleophile more "free" and reactive.[6][8]

  • Polar Protic Solvents (e.g., water, methanol, ethanol) can slow down SN2 reactions by forming a "cage" of hydrogen bonds around the nucleophile, thus reducing its reactivity.[7][8] However, these solvents are excellent at stabilizing the carbocation intermediate in an SN1 reaction.[7]

Q3: What is the general effect of temperature on these reactions?

A3: Increasing the reaction temperature generally increases the reaction rate for both SN1 and SN2 reactions. However, higher temperatures can also promote side reactions, such as elimination (E1 and E2) pathways, especially if your nucleophile is also a strong base.[11] For SN2 reactions, a moderate temperature increase can be beneficial, while SN1 reactions might require more significant heating to facilitate the formation of the carbocation. Careful temperature control is key to achieving high selectivity and yield.

Q4: What are some common side products, and how can I minimize them?

A4: Common side products can include:

  • Over-alkylation: If your product is also nucleophilic, it can react further with the benzyl bromide. Using a slight excess of the nucleophile can help mitigate this.

  • Elimination products: As mentioned, higher temperatures and strongly basic nucleophiles can lead to the formation of alkenes.[11]

  • Hydrolysis: If there is water present in your reaction, the benzyl bromide can hydrolyze to the corresponding alcohol.

  • Polymerization/Decomposition: Benzyl bromides can be unstable, especially at high temperatures or in the presence of certain metals, potentially leading to polymerization or decomposition.[12][13]

To minimize these, ensure your reagents and solvents are dry, use the mildest possible temperature that allows the reaction to proceed at a reasonable rate, and carefully consider the basicity of your nucleophile.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps & Explanation
Poor Solubility of Reactants The nucleophile or the benzyl bromide may not be sufficiently soluble in the chosen solvent. This is common when using ionic nucleophiles in less polar solvents. Solution: Switch to a more polar aprotic solvent like DMF or DMSO, which are excellent for dissolving salts.[10]
Incorrect Solvent Type for the Desired Mechanism If you are aiming for an SN2 reaction but are using a polar protic solvent, the nucleophile's reactivity is likely being suppressed.[8] Solution: Change to a polar aprotic solvent such as acetonitrile or acetone to enhance nucleophilicity.[6][9]
Insufficient Reaction Temperature The activation energy for the reaction may not be met at the current temperature. Solution: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by a suitable technique (e.g., TLC, LC-MS). Be cautious of promoting side reactions at excessively high temperatures.
Deactivated Nucleophile or Reagent Degradation The nucleophile may have been deactivated by moisture or air. This compound can also degrade, especially if exposed to light or moisture over time.[12] Solution: Ensure all reagents are fresh and of high purity. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Formation of Multiple Products (Low Selectivity)
Potential Cause Troubleshooting Steps & Explanation
Competition between SN1 and SN2 Pathways The reaction conditions may be intermediate, allowing both mechanisms to occur. This can happen with secondary benzylic halides or with primary ones under conditions that can promote carbocation formation. Solution: To favor SN2, use a high concentration of a strong nucleophile in a polar aprotic solvent at a moderate temperature. To favor SN1, use a weak nucleophile in a polar protic solvent, possibly with heating.
Presence of Elimination Side Products This is often indicated by products with a double bond. It is favored by high temperatures and nucleophiles that are also strong bases.[11] Solution: Lower the reaction temperature. If possible, use a nucleophile that is less basic (e.g., azide vs. hydroxide).
Over-alkylation of the Product The desired product may be reacting further with the starting benzyl bromide. Solution: Use a molar excess of the nucleophile relative to the this compound. This increases the probability that the benzyl bromide will react with the starting nucleophile rather than the product.

Experimental Protocols for Optimization

Protocol 1: Solvent Screening for SN2 Reactions

This protocol is designed to identify the optimal polar aprotic solvent for the reaction of this compound with a given nucleophile.

Materials:

  • This compound

  • Nucleophile

  • Anhydrous Solvents: Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetone

  • Inert atmosphere setup (Nitrogen or Argon)

  • Reaction vessels (e.g., sealed vials)

  • Stirring plate and stir bars

  • Analytical tool (TLC, GC, or LC-MS)

Procedure:

  • Set up four identical reaction vessels, each with a stir bar.

  • Under an inert atmosphere, add the nucleophile (1.2 equivalents) to each vessel.

  • Add this compound (1.0 equivalent) to each vessel.

  • To each vessel, add one of the anhydrous solvents (ACN, THF, DMF, Acetone) to achieve the same concentration in all reactions.

  • Seal the vessels and stir the reactions at a constant, moderate temperature (e.g., 50 °C).

  • Monitor the progress of each reaction at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours) using your chosen analytical method.

  • Compare the conversion to the desired product and the formation of byproducts across the different solvents to determine the optimal choice.

Protocol 2: Temperature Optimization

This protocol aims to find the ideal temperature for a reaction in a predetermined optimal solvent.

Procedure:

  • In the optimal solvent identified in Protocol 1, set up multiple identical reactions.

  • Place each reaction in a controlled temperature environment (e.g., oil bath, heating block) at different temperatures (e.g., Room Temperature, 40°C, 60°C, 80°C).

  • Monitor each reaction for conversion and byproduct formation over time.

  • Select the temperature that provides the best balance of reaction rate and selectivity for the desired product.

Data Presentation

The results from the optimization experiments can be summarized in tables for easy comparison.

Table 1: Illustrative Solvent Screening Results

SolventTime (h)Conversion (%)Purity (%)
Acetonitrile89598
THF86090
DMF8>9992
Acetone88595

Table 2: Illustrative Temperature Optimization in Acetonitrile

Temperature (°C)Time (h)Conversion (%)Purity (%)
25 (RT)2440>99
40129098
604>9995
802>9988

Visualizing Workflows and Logic

A systematic approach is crucial for efficient optimization. The following diagrams illustrate a general workflow for reaction optimization and a troubleshooting decision tree.

experimental_workflow cluster_prep Preparation cluster_optimization Optimization cluster_analysis Analysis & Scale-up start Define Reaction: Nucleophile + this compound lit_review Literature Review for Similar Reactions start->lit_review reagent_prep Prepare Anhydrous Reagents & Solvents lit_review->reagent_prep solvent_screen Solvent Screening (Protocol 1) reagent_prep->solvent_screen Initial Conditions temp_opt Temperature Optimization (Protocol 2) solvent_screen->temp_opt Best Solvent conc_opt Concentration Optimization temp_opt->conc_opt Best Temp analysis Analyze Results: Yield & Purity conc_opt->analysis scale_up Scale-up Reaction analysis->scale_up Optimized Conditions purification Product Purification scale_up->purification

Caption: General workflow for optimizing reactions with this compound.

troubleshooting_tree cluster_yield Low Yield Issues cluster_selectivity Low Selectivity Issues start Low Yield or Selectivity? check_solubility Check Reactant Solubility start->check_solubility Yes check_temp Lower Temperature to Reduce Side Reactions start->check_temp No, Selectivity Issue check_solvent_type Verify Solvent Type (Aprotic for SN2) check_solubility->check_solvent_type Solubility OK increase_temp Increase Temperature check_solvent_type->increase_temp Solvent OK check_nucleophile Assess Nucleophile Basicity check_temp->check_nucleophile Temp OK adjust_stoichiometry Adjust Reactant Ratio check_nucleophile->adjust_stoichiometry Basicity OK

Caption: Decision tree for troubleshooting common reaction problems.

Safety Precautions

Benzyl bromides, including this compound, are lachrymators and are corrosive.[12][14][15] They can cause severe irritation to the eyes, skin, and respiratory system.[14][15] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

  • Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. [Link]
  • What effect does the polarity of a solvent have on an Sn2 Reaction? (2017). Reddit. [Link]
  • What are the effects of solvents on SN1 and SN2 reactions? (2023). Quora. [Link]
  • The effect of reaction solvent on the SN2 reaction. (2020). YouTube. [Link]
  • SN1 vs SN2. (n.d.). KPU Pressbooks. [Link]
  • BENZYL BROMIDE HAZARD SUMMARY. (n.d.). NJ.gov. [Link]
  • Benzyl Bromide - Common Organic Chemistry. (n.d.). commonorganicchemistry.com. [Link]
  • Benzyl Bromide | C7H7Br. (n.d.). PubChem. [Link]
  • Benzyl bromide. (n.d.). Wikipedia. [Link]
  • Nucleophile Effects for the Reactions of Nucleophilic Substitution by Pressure and Temperature. (2012).
  • Alkyl Halide Reaction Map And Summary. (2014). Master Organic Chemistry. [Link]
  • What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? (2022). Quora. [Link]
  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2024). PubMed Central. [Link]
  • Method for preparing 2-chloro-6-fluorobenzaldehyde. (n.d.).
  • Preparation method of 2,6-difluorobenzyl bromide. (n.d.).
  • Friedel-Crafts Alkylation with Practice Problems. (2022). Chemistry Steps. [Link]
  • This compound. (n.d.). Oakwood Chemical. [Link]
  • Method of producing mono- and difluoro benzyl chlorides. (n.d.).
  • Help with N-Alkyl
  • Benzyl bromide is a primary halide. It undergoes SN1 substitution... (n.d.). Pearson. [Link]
  • Allylic and Benzylic Halides - SN1 and SN2 Reactions. (2023). YouTube. [Link]
  • Nucleophilic Substitution Reactions - Introduction. (2012). Master Organic Chemistry. [Link]
  • Nucleophilic Substitution Reaction Overview. (2021). Chemistry LibreTexts. [Link]
  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024). RSC Publishing. [Link]
  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024). RSC Publishing. [Link]
  • (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2024).
  • From alcohol to 1,2,3-triazole via multi-step continuous-flow synthesis of rufinamide precursor. (n.d.). The Royal Society of Chemistry. [Link]
  • CAS NO. 1805526-51-5 | 2-CHLORO-3,4-DIFLUOROBENZYL BROMIDE. (n.d.). Arctom. [Link]

Sources

understanding degradation pathways of 2-Chloro-3,6-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-3,6-difluorobenzyl bromide (CAS 90292-67-4). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability, degradation, and handling of this reactive intermediate. This guide will help you anticipate potential challenges, troubleshoot common experimental issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a substituted aromatic compound used in organic synthesis. Its key feature is the reactive bromomethyl group (-CH₂Br), which makes it an effective benzylating agent. It is often used to introduce the 2-chloro-3,6-difluorobenzyl moiety into a target molecule, a common step in the synthesis of pharmaceuticals and agrochemicals. The fluorine and chlorine substituents on the aromatic ring can significantly influence the biological activity and pharmacokinetic properties of the final product.

Q2: What are the primary degradation pathways for this compound?

As a reactive benzylic halide, this compound is susceptible to several degradation pathways, primarily driven by nucleophilic substitution.[1] The high electrophilicity of the benzylic carbon makes it a prime target for nucleophiles.

  • Hydrolysis: This is the most common degradation pathway, occurring in the presence of water or moisture. The bromide is displaced by a hydroxyl group to form 2-Chloro-3,6-difluorobenzyl alcohol and hydrobromic acid (HBr).[2][3] This can occur slowly from atmospheric moisture if the container is not properly sealed.[4][5]

  • Alcoholysis/Solvolysis: If the compound is dissolved in nucleophilic solvents like methanol or ethanol, it can react to form the corresponding ether (e.g., 2-Chloro-3,6-difluoro-1-(methoxymethyl)benzene in methanol).

  • Reaction with Nucleophiles: It will readily react with other nucleophiles, including amines, thiols, and carbanions.[6][7] While often the intended reaction in a synthesis, unintentional exposure to such nucleophiles (e.g., contaminants in solvents) will lead to degradation and impurity formation.

  • Oxidation: Although less common, strong oxidizing agents can lead to the formation of 2-Chloro-3,6-difluorobenzaldehyde.

Q3: How should I properly store and handle this reagent?

Proper storage and handling are critical to maintain the reagent's purity and ensure safety.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[2][4][5] Exposure to moisture and light should be minimized.[2][5] Storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.

  • Handling: this compound is a lachrymator and is corrosive. Always handle it in a well-ventilated chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][4] Avoid inhalation of vapors.[4]

Q4: What are the common impurities or degradation products I might find in my sample?

If a bottle of this compound has degraded, you can expect to find the following impurities:

Impurity NameStructureFormation Condition
2-Chloro-3,6-difluorobenzyl alcoholC₇H₅ClF₂OExposure to water/moisture
Bis(2-chloro-3,6-difluorobenzyl) etherC₁₄H₈Cl₂F₄OFormed from the alcohol, often acid-catalyzed
2-Chloro-3,6-difluorobenzaldehydeC₇H₃ClF₂OOxidation
Q5: What analytical techniques are suitable for monitoring the purity and degradation of this compound?

Several analytical techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a UV detector is effective for separating the parent compound from its more polar degradation products like the corresponding alcohol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities and can provide structural information for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are excellent for assessing purity and identifying degradation products by looking for characteristic signals (e.g., the disappearance of the -CH₂Br signal and the appearance of a -CH₂OH signal).

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: My reaction yield is unexpectedly low, or the reaction is not proceeding to completion.
  • Potential Cause 1: Reagent Degradation. The most likely cause is that the this compound has degraded due to improper storage or handling, primarily through hydrolysis.[2][3]

    • Troubleshooting Step: Before starting your reaction, check the purity of the reagent using a quick analytical method like TLC or ¹H NMR. A pure sample should show a clean singlet for the benzylic protons (-CH₂Br) around 4.5-4.8 ppm (this is an estimate, check your own spectrum). The presence of a singlet around 4.7-5.0 ppm and a broad singlet for the -OH proton could indicate the presence of the alcohol degradation product.

    • Solution: Use a freshly opened bottle of the reagent or purify the existing stock. Purification can often be achieved by recrystallization or flash column chromatography (use non-nucleophilic solvents).

  • Potential Cause 2: Solvent Contamination. The solvent used for the reaction may contain nucleophilic impurities, especially water.

    • Troubleshooting Step: Use anhydrous solvents from a freshly opened bottle or a solvent purification system.

    • Solution: If water is suspected, add a drying agent that is compatible with your reaction conditions.

Issue 2: I see multiple unexpected spots on my TLC plate or extra peaks in my LC-MS analysis.
  • Potential Cause: Formation of Degradation Byproducts. The unexpected spots or peaks are likely the degradation products discussed in the FAQ section.

    • Troubleshooting Step: Analyze the crude reaction mixture by LC-MS to get the mass of the unexpected peaks. Compare these masses to the expected degradation products (see table above). The alcohol (hydrolysis product) will have a mass corresponding to the replacement of Br (79/81 Da) with OH (17 Da).

    • Solution: Refer to the workflow diagram below for a systematic approach to identifying the source of the impurity. Ensure all reagents and solvents are pure and dry.

Issue 3: The reagent, which should be a colorless liquid or low-melting solid, has turned yellow/brown and/or has solidified.
  • Potential Cause: Gross Decomposition. Significant discoloration is a clear sign of decomposition. The formation of HBr from hydrolysis can catalyze further decomposition and polymerization reactions.[2]

    • Troubleshooting Step: Do not use the reagent. It is highly compromised and will give poor results.

    • Solution: Dispose of the reagent according to your institution's safety guidelines and procure a fresh bottle. Implement stricter storage protocols for the new bottle.

Visualizing Degradation Pathways and Workflows

Primary Degradation Pathways

The following diagram illustrates the main degradation pathways for this compound when exposed to common nucleophiles.

G main This compound alcohol 2-Chloro-3,6-difluorobenzyl alcohol main->alcohol H₂O (Hydrolysis) aldehyde 2-Chloro-3,6-difluorobenzaldehyde main->aldehyde [Oxidation] sub_prod Nucleophilic Substitution Product main->sub_prod Nu⁻ (e.g., R-NH₂, R-O⁻) ether Bis(2-chloro-3,6-difluorobenzyl) ether alcohol->ether -H₂O (Acid-catalyzed)

Caption: Key degradation pathways of the title compound.

Troubleshooting Workflow for Unexpected Byproducts

Use this workflow to diagnose issues with reaction purity.

G start Unexpected peak/spot observed check_reagent Check purity of starting material (NMR, LCMS) start->check_reagent check_solvent Check solvent purity/dryness check_reagent->check_solvent Pure reagent_bad Reagent is impure. Purify or replace. check_reagent->reagent_bad Impure solvent_bad Solvent is wet/impure. Use fresh, dry solvent. check_solvent->solvent_bad Impure/Wet side_reaction Consider reaction side products (e.g., over-alkylation, elimination) check_solvent->side_reaction Pure/Dry

Caption: Troubleshooting workflow for reaction impurities.

Experimental Protocols

Protocol 1: HPLC Analysis of Purity and Hydrolysis

This protocol provides a general method to assess the purity of this compound and detect its primary hydrolysis product.

  • Sample Preparation:

    • Accurately weigh ~5 mg of the compound into a vial.

    • Dissolve in 5 mL of acetonitrile to make a 1 mg/mL stock solution.

    • Dilute 1:10 in the mobile phase for analysis.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Expected Results:

    • The parent compound, being more non-polar, will have a longer retention time.

    • The hydrolysis product, 2-Chloro-3,6-difluorobenzyl alcohol, is more polar and will elute earlier.

    • Purity can be calculated based on the relative peak areas.

References

  • Vertex AI Search, based on a Safety Data Sheet for Benzyl Bromide. (2013).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl bromide, 98%. Information on stability, sensitivity to light and moisture, and hazardous decomposition products like hydrogen bromide.
  • NJ.gov. (n.d.). BENZYL BROMIDE HAZARD SUMMARY. Highlights incompatibility with strong bases, amines, alcohols, and oxidizing agents.
  • University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Explains the high reactivity of benzylic halides in SN1 and SN2 reactions.
  • ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Discusses the SN2-type mechanism for reactions between benzyl bromides and amines.
  • Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?
  • Sciencelab.com. (n.d.). Material Safety Data Sheet Benzyl bromide.
  • Synquest Labs. (n.d.). Benzyl bromide Safety Data Sheet. Provides information on handling, storage, and decomposition products.
  • Benchchem. (2025). A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions. Reinforces that nucleophilic substitution is the hallmark reaction of benzylic bromides.
  • Pearson. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution...
  • ResearchGate. (2015). Are alkyl bromides susceptible to hydrolysis? Confirms that alkyl and benzyl bromides are susceptible to hydrolysis, forming alcohols.

Sources

safe handling and storage to prevent degradation of 2-Chloro-3,6-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-3,6-difluorobenzyl bromide

Welcome to the technical support guide for this compound (CAS No. 90292-67-4).[1][2][3][4][5] This document is designed for researchers, scientists, and drug development professionals to ensure the safe handling, proper storage, and effective use of this reagent in your experiments. As a substituted benzyl bromide, this compound is a valuable building block but also a reactive intermediate susceptible to degradation if not managed correctly. This guide provides direct answers to common issues and troubleshooting advice to maintain the integrity of your reagent and the success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards I should be aware of when handling this compound?

This compound is a potent lachrymator (a substance that causes tearing) and is corrosive, capable of causing severe skin burns and serious eye damage.[6][7][8][9] Inhalation may cause respiratory irritation, as the material can be destructive to the mucous membranes and upper respiratory tract.[7][8] Therefore, it is imperative to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a certified chemical fume hood.[7][8][10][11]

Core Hazards:

  • Skin Corrosion/Irritation: Causes severe burns.[7][9]

  • Serious Eye Damage: Poses a significant risk of serious, irreversible eye damage.[7][8]

  • Respiratory Irritation: Vapors and dust can irritate the respiratory system.[7][8][12]

  • Lachrymator: Exposure to vapors will cause immediate tearing.[11]

Q2: What are the definitive storage conditions to prevent reagent degradation?

To maintain the chemical integrity of this compound, strict adherence to storage protocols is essential. The primary degradation pathway is hydrolysis due to atmospheric moisture.[7]

Parameter Recommendation Scientific Rationale
Temperature Store in a cool, refrigerated place.[6][10]Reduces the rate of potential decomposition reactions and vapor pressure.
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen).[7][8]Prevents contact with atmospheric moisture, which causes hydrolysis to the corresponding benzyl alcohol. Also prevents slow oxidation.
Container Keep in the original, tightly sealed container.[6][7][8][10][11]Minimizes exposure to air, moisture, and light. Ensure the container cap and liner are intact and provide a robust seal.
Environment Store in a dry, well-ventilated, and designated corrosives area.[6][7][9][10][11]Prevents accidental contact with incompatible materials and ensures proper containment in case of a leak.
Light Exposure Protect from light.Halogenated aromatic compounds can be susceptible to photodegradation, which can initiate radical reactions or other decomposition pathways.[13][14][15]
Q3: I've noticed my previously colorless or beige solid reagent has developed a yellow or brownish tint. What does this indicate?

Discoloration is a classic visual indicator of chemical degradation. For benzyl bromides, a yellow or brown color typically signifies the formation of decomposition products. This is most commonly caused by:

  • Hydrolysis: Reaction with ambient moisture to form 2-Chloro-3,6-difluorobenzyl alcohol.

  • Oxidation: Slow reaction with atmospheric oxygen, which can be accelerated by light exposure.

  • Trace Impurities: The presence of trace amounts of bromine (from decomposition) can impart a brownish color.

A discolored reagent should be considered suspect and its purity should be verified by an analytical method (e.g., NMR, GC-MS) before use in a critical reaction step.

Q4: How can I confirm if my reagent has degraded, and what are the most likely byproducts?

If you suspect degradation, analytical confirmation is the best course of action.

  • ¹H NMR Spectroscopy: This is often the quickest method. The primary byproduct of hydrolysis, 2-Chloro-3,6-difluorobenzyl alcohol, will show a distinct benzylic CH₂ peak shifted upfield from the original benzylic bromide's CH₂ signal, along with a broad singlet for the alcohol (-OH) proton.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This can separate the parent compound from its byproducts and provide mass data to help identify them. You would likely see a peak for the benzyl alcohol derivative.

The most probable degradation product is 2-Chloro-3,6-difluorobenzyl alcohol , formed via hydrolysis.[16][17] Depending on storage conditions and the presence of other contaminants, minor byproducts from oxidation (2-Chloro-3,6-difluorobenzaldehyde) or intermolecular reactions could also be present.

Q5: Which chemicals and materials are incompatible with this compound?

To prevent hazardous reactions and reagent degradation, avoid contact with the following materials.[7][10][18]

Incompatible Class Examples Reason for Incompatibility
Strong Bases Hydroxides (NaOH, KOH), alkoxides, aminesCan cause rapid hydrolysis or elimination reactions, generating heat and potentially hazardous byproducts.[7][10]
Strong Oxidizing Agents Peroxides, nitrates, permanganatesCan lead to vigorous or explosive exothermic reactions.[7][10][18]
Alcohols & Amines Methanol, ethanol, primary/secondary aminesThese are nucleophiles that will readily react with the benzyl bromide in a substitution reaction, consuming the reagent.[10]
Metals Active metals (e.g., Mg, Na, K), some transition metalsMay catalyze decomposition or lead to coupling reactions (e.g., Wurtz reaction).[10]
Water/Moisture Humid air, aqueous solutionsCauses hydrolysis, the primary degradation pathway.

Troubleshooting Guide

Scenario 1: My reaction yield is significantly lower than expected.
  • Possible Cause #1: Reagent Degradation. The most common cause of poor performance is reduced purity due to hydrolysis. The effective molar quantity of the active benzyl bromide is lower than calculated.

    • Troubleshooting Steps:

      • Verify Purity: Before the experiment, run a quick analytical check (e.g., ¹H NMR) on the reagent, especially if the bottle is old or has been opened multiple times.

      • Use a Fresh Source: If degradation is confirmed, use a new, unopened bottle of the reagent.

      • Aliquot Upon Receipt: To preserve the integrity of the bulk supply, it is best practice to aliquot the reagent into smaller, single-use vials under an inert atmosphere upon first opening. This minimizes repeated exposure of the main stock to the lab environment.

  • Possible Cause #2: Inadequate Anhydrous Technique. Even if the reagent is pure, introducing moisture during the reaction setup will consume the benzyl bromide.

    • Troubleshooting Steps:

      • Dry Glassware: Ensure all glassware is rigorously oven- or flame-dried before use.

      • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.

      • Maintain Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon from start to finish.

Scenario 2: I am observing unexpected side products in my reaction mixture.
  • Possible Cause: Formation of Benzyl Alcohol/Aldehyde. If the reagent has partially hydrolyzed, the resulting 2-Chloro-3,6-difluorobenzyl alcohol may compete in certain reactions or be unreactive, altering the product profile. If oxidation has occurred, the corresponding aldehyde could also lead to different side products.

    • Troubleshooting Steps:

      • Analyze the Starting Material: Confirm the purity of your this compound. The presence of alcohol or aldehyde peaks in the NMR of your starting material is a clear indicator of this issue.

      • Purify the Reagent: If a fresh bottle is unavailable, purification of the existing stock may be possible through recrystallization or column chromatography, though this must be done carefully due to the compound's hazardous nature. Always handle in a fume hood.

Visualized Workflows and Pathways

To further clarify the principles discussed, the following diagrams illustrate the key degradation mechanisms and the recommended handling workflow.

Fig 1. Primary Degradation Pathways A This compound (Pure Reagent) P1 Hydrolysis A->P1 P2 Photodegradation A->P2 P3 Thermal Decomposition A->P3 B Moisture (H₂O) (From Air) B->P1 C Light (UV/Visible) C->P2 D Excessive Heat D->P3 R1 2-Chloro-3,6-difluorobenzyl alcohol + HBr P1->R1 R2 Radical Species & Other Byproducts P2->R2 R3 Toxic Fumes (HBr, HF, HCl, COx) P3->R3

Fig 1. Primary Degradation Pathways

Fig 2. Recommended Handling Workflow Start Receive Reagent Store Store Immediately (Cool, Dry, Inert Atm.) Start->Store Prep Prepare for Use (Bring to RT under Inert Gas) Store->Prep Handle Handle in Fume Hood (Wear full PPE) Prep->Handle Weigh Weigh/Measure Quickly (Minimize Air Exposure) Handle->Weigh Reaction Add to Anhydrous Reaction Vessel Weigh->Reaction Reseal Tightly Reseal Container (Purge with Inert Gas) Reaction->Reseal Return Return to Proper Storage Reseal->Return Dispose Dispose of Empty Container & Contaminated Waste Properly Return->Dispose After Final Use End Workflow Complete Dispose->End

Fig 2. Recommended Handling Workflow

References

  • Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology, 1, 238-240. Source
  • Scirp.org.
  • ResearchGate. (2015). (PDF)
  • Safety Data Sheet for a similar benzyl bromide. Source
  • ChemicalBook. (2023).
  • Apollo Scientific. SAFETY DATA SHEET: 3-CHLORO-2,4-DIFLUOROBENZYL BROMIDE. Source
  • SynQuest Laboratories, Inc. Safety Data Sheet: 6-Chloro-2,3-difluorobenzyl bromide. Source
  • TCI Chemicals. (2025). SAFETY DATA SHEET: 3-Chloro-2-fluorobenzyl Bromide. Source
  • ECHEMI. (n.d.).
  • Amanote Research. (2010). (PDF)
  • Sigma-Aldrich. (2025).
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2,6-Difluorobenzyl bromide. Source
  • Fisher Scientific. SAFETY DATA SHEET: 2-Fluorobenzyl bromide. Source
  • Wikipedia.
  • ResearchGate. (2019).
  • Guidechem. 2-CHLORO-6-FLUOROBENZYL BROMIDE (CAS No. 68220-26-8) SDS. Source
  • ResearchGate. (1984). (PDF) Thermal stability of nitrobenzyl halogenides. Source
  • Andrews, L. J., & Keefer, R. M. (1961). Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl. Journal of the American Chemical Society, 83(18), 3708-3712. Source
  • ECHEMI. (n.d.).
  • Fisher Scientific. (2024). SAFETY DATA SHEET: 2,6-Difluorobenzyl bromide. Source
  • ResearchGate. (2003). (PDF)
  • Oehlschlaeger, M. A., & Davidson, D. F. (2006). High-temperature thermal decomposition of benzyl radicals. The Journal of Physical Chemistry A, 110(21), 6649–6653. Source
  • Ashenhurst, J. (2018).
  • ResearchGate. (2019). Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols | Request PDF. Source
  • Google Patents. (2017).
  • ChemicalBook. (n.d.). This compound, 97+%. Source
  • ResearchGate. (2003). Comparison of the BDE of Alkyl Halides and Benzyl Halides. Source
  • Apollo Scientific. (n.d.). 90292-67-4 Cas No. | this compound. Source
  • Alachem Co., Ltd. (n.d.). 90292-67-4 | this compound. Source
  • Journal of Chemical & Engineering Data. (1984). Thermal stability of nitrobenzyl halogenides. Source
  • Oakwood Chemical. (n.d.). This compound. Source
  • Sigma-Aldrich. (n.d.). This compound. Source
  • Santa Cruz Biotechnology. (n.d.). This compound. Source
  • Vasista Group. (n.d.). Cas No: 85118-00-9 | 2,6-Difluorobenzyl bromide. Source
  • Tokyo Chemical Industry. (n.d.). 2,6-Difluorobenzyl Bromide. Source
  • PubMed. (2023). Degradation kinetics and formation of regulated and emerging disinfection by-products during chlorination of two expectorants ambroxol and bromhexine. Source
  • Google Patents. (2011). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide. Source

Sources

addressing challenges in the scale-up of 2-Chloro-3,6-difluorobenzyl bromide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-3,6-difluorobenzyl bromide Reactions

Welcome to the technical support guide for scaling up reactions involving this compound (CAS 90292-67-4). This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis and scale-up of processes utilizing this highly reactive intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure your success.

Part 1: Troubleshooting Guide for Scale-Up Reactions

This section addresses specific, critical issues that can arise during the scale-up of alkylation reactions with this compound. Each problem is analyzed by outlining its probable causes and providing actionable, scientifically-grounded solutions.

Question 1: My reaction yield is significantly lower on a larger scale compared to the bench-scale experiment. What are the likely causes and how can I fix it?

Answer:

Low yield upon scale-up is a frequent challenge, often rooted in issues of mass and heat transfer, reagent stability, or undetected side reactions that become significant at a larger volume.

Potential Causes & Recommended Solutions:

Potential Cause Scientific Rationale & Explanation Recommended Solution & Protocol
Poor Mixing & Mass Transfer On a larger scale, inefficient stirring can create localized "hot spots" or areas of high reagent concentration. This can accelerate side reactions, such as dimerization or elimination, at the expense of the desired SN2 substitution. The benzylic position is activated, making it susceptible to various pathways.[1][2]1. Optimize Agitation: Switch from magnetic stirring to overhead mechanical stirring. Use an appropriately sized impeller (e.g., pitched-blade turbine) to ensure good top-to-bottom turnover in the reactor. 2. Controlled Reagent Addition: Instead of adding the bromide all at once, add it slowly via a syringe pump or an addition funnel over a prolonged period (e.g., 1-2 hours). This maintains a low, steady concentration of the electrophile, favoring the desired bimolecular reaction with the nucleophile.
Exotherm & Poor Temperature Control Alkylation reactions are often exothermic. What appears as a minor temperature increase in a 100 mL flask can become a significant, uncontrolled exotherm in a 10 L reactor due to the reduced surface-area-to-volume ratio. This can lead to thermal degradation of the product or starting material.1. Monitor Internal Temperature: Always use a thermocouple placed directly in the reaction mixture, not just monitoring the bath temperature. 2. Improve Heat Dissipation: Ensure the reactor is properly jacketed and connected to a reliable heating/cooling circulator. For highly exothermic reactions, consider a "reverse addition" protocol where the nucleophile/base slurry is added to the solution of the benzyl bromide.
Degradation of Benzyl Bromide This compound is a lachrymator and is sensitive to moisture and light.[3][4] On a larger scale, longer reaction and workup times increase the window for potential degradation, primarily through hydrolysis to the corresponding benzyl alcohol.1. Use Anhydrous Conditions: Ensure all solvents are rigorously dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon). 2. Verify Starting Material Purity: Before scale-up, verify the purity of the bromide via GC or ¹H NMR. Store the material in a cool, dry, dark place and tightly sealed.[5][6]
Question 2: I am observing a significant amount of an impurity with a mass corresponding to the hydrolyzed starting material (2-Chloro-3,6-difluorobenzyl alcohol). How can I prevent this?

Answer:

The formation of 2-Chloro-3,6-difluorobenzyl alcohol is a classic sign of hydrolysis, caused by the reaction of the benzyl bromide with water. This reagent's high reactivity makes it particularly susceptible to this side reaction.

Causality & Prevention Workflow:

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Preventative Actions A Impurity Detected: 2-Chloro-3,6-difluorobenzyl alcohol B Presence of Water (H₂O) in Reaction System A->B Caused By C Dry Solvents Rigorously (e.g., over Mol. Sieves) B->C Mitigated By D Dry Glassware Thoroughly (Oven or Flame Dry) B->D Mitigated By E Use Inert Atmosphere (Nitrogen or Argon Blanket) B->E Mitigated By F Check Base for Water Content (e.g., K₂CO₃ can be hygroscopic) B->F Mitigated By

Caption: Workflow for preventing hydrolysis of the benzyl bromide.

Detailed Protocol: Anhydrous Reaction Setup

  • Glassware Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours or flame-dry under vacuum immediately before use. Allow to cool to room temperature under a stream of dry nitrogen or in a desiccator.

  • Solvent Preparation: Use commercially available anhydrous solvents. If unavailable, dry solvents using appropriate methods (e.g., distill acetonitrile from CaH₂ or pass through an activated alumina column).

  • Inert Atmosphere: Assemble the reaction apparatus and purge with dry nitrogen or argon for 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction using a bubbler or balloon.

  • Reagent Handling: Add anhydrous reagents via syringe or under a positive flow of inert gas. Hygroscopic solid bases like potassium carbonate should be dried in an oven before use.

Question 3: My purification by silica gel chromatography is difficult, and the product seems to decompose on the column. What are my alternatives?

Answer:

Benzylic bromides can be unstable on silica gel, which is acidic and can catalyze decomposition or hydrolysis if the solvent system contains water.

Troubleshooting Purification:

Problem Explanation Recommended Solution
On-Column Decomposition The Lewis acidic sites on silica gel can promote the formation of a stabilized benzylic carbocation, leading to elimination or reaction with nucleophilic solvents (like methanol).1. Neutralize Silica Gel: Prepare a slurry of silica gel in your eluent and add 1% triethylamine (or another volatile base) to neutralize the acidic sites. 2. Use Alternative Stationary Phases: Consider using alumina (neutral or basic) or reverse-phase C18 silica for purification.[7] 3. Rapid Chromatography: Perform a "flash" chromatography rather than a slow gravity column to minimize the residence time of the compound on the stationary phase.
Product is a Lachrymator The product, like the starting material, is likely a strong lachrymator, making open-column chromatography a safety hazard.[4][5]1. Crystallization: If the product is a solid, crystallization is the preferred method for large-scale purification. Screen various solvent/anti-solvent systems (e.g., Hexanes/Ethyl Acetate, Toluene/Heptane). 2. Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be an effective, contained purification method. The boiling point of the parent bromide is 221.3 °C at 760 mmHg.[8]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques for monitoring the progress of my reaction?

For real-time or frequent monitoring, Thin Layer Chromatography (TLC) is fast and effective. For more precise, quantitative analysis, GC-MS or HPLC are superior.[9]

Comparison of Analytical Methods:

Technique Advantages Disadvantages Typical Conditions
TLC Fast, inexpensive, good for qualitative checks on starting material consumption.Not quantitative, resolution may be poor.Eluent: Hexanes/Ethyl Acetate (e.g., 9:1 v/v). Visualization: UV light (254 nm).
GC-MS Excellent separation, provides mass information for definitive peak identification, quantitative.[9]Requires sample to be volatile and thermally stable.Column: DB-5 or similar non-polar column.[10] Method: Ramp from low temp (e.g., 60 °C) to high temp (e.g., 280 °C).[9]
HPLC-UV High resolution, highly quantitative, suitable for non-volatile compounds.[7][11]Longer analysis time than TLC.Column: C18 reverse-phase. Mobile Phase: Acetonitrile/Water gradient. Detection: 210-254 nm.[11]
Q2: What specific safety precautions must I take when handling this compound?

This compound is a potent lachrymator (causes tearing) and is corrosive.[5][8] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[4][5] Ensure an eyewash station and safety shower are immediately accessible.[3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical splash goggles and a face shield.[5] Standard safety glasses are insufficient.

    • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves before use.[4]

    • Body Protection: Wear a flame-resistant lab coat and closed-toe shoes.[5]

  • Spill & Waste: In case of a spill, absorb with an inert material like vermiculite and dispose of as hazardous waste.[6] Do not allow waste to enter drains.

Q3: What are the optimal storage conditions for this reagent?

To maintain its integrity and prevent hazardous situations, store this compound according to these guidelines:

  • Atmosphere: Store under an inert gas (e.g., Argon) in a tightly sealed container to prevent moisture ingress.[3]

  • Temperature: Store in a cool, dry location away from heat sources and direct sunlight.[4][6]

  • Compatibility: Store away from incompatible materials such as strong oxidizing agents, bases, and water.[4]

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Scale-Up N-Alkylation

This protocol describes a general method for the alkylation of a primary or secondary amine. Note: Stoichiometry and conditions should be optimized on a small scale first.

  • Reactor Setup: Assemble a jacketed reactor equipped with an overhead stirrer, thermocouple, condenser, and nitrogen inlet.

  • Reagent Loading: Charge the reactor with the amine (1.0 eq.), a suitable base (e.g., anhydrous K₂CO₃, 2.2 eq.), and an anhydrous solvent (e.g., Acetonitrile, 5-10 mL per mmol of amine).

  • Inerting: Begin stirring and purge the system with nitrogen for 20 minutes.

  • Temperature Control: Heat the slurry to the desired reaction temperature (e.g., 60 °C).

  • Bromide Addition: Prepare a solution of this compound (1.1 eq.) in anhydrous acetonitrile. Using a syringe pump, add the bromide solution subsurface to the stirred slurry over 2-3 hours.

  • Reaction Monitoring: Monitor the reaction progress every hour using a preferred analytical method (e.g., HPLC or GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the crude residue in a suitable solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product for further purification (e.g., crystallization).

Reaction Monitoring & Control Logic

Caption: A logical workflow for in-process reaction monitoring.

References

  • A Comparative Guide to the GC-MS Analysis of a Benzyl Bromide Reaction Mixture. Benchchem.
  • Lachrymators | Laboratory Safety. Brandeis University.
  • Benzyl bromide. Synquest Labs.
  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Publishing. 2019-08-16.
  • Benzyl bromide. Santa Cruz Biotechnology.
  • Benzyl bromide - SAFETY DATA SHEET. 2010-09-03.
  • This compound. JHECHEM CO LTD - ECHEMI.
  • Benzyl-Bromide - Safety Data Sheet. 2013-03-19.
  • Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas. TSI Journals.
  • Supporting Information.
  • A Comparative Guide to Analytical Methods for Monitoring Bromobenzyl Cyanide Reactions. Benchchem.
  • Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. 2024-08-19.
  • Reactions at the benzylic position (video). Khan Academy.
  • Benzylic substitution, benzylation. Organic Chemistry Portal.

Sources

Validation & Comparative

A Comparative Benchmarking of 2-Chloro-3,6-difluorobenzyl Bromide and Other Benzylating Agents for Applications in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic installation of molecular fragments is a cornerstone of medicinal chemistry. The benzyl group, a ubiquitous structural motif, is frequently employed as a protective group for hydroxyl and carboxyl functionalities, or as a core component of pharmacologically active molecules. The choice of the appropriate benzylating agent is therefore a critical decision, directly impacting reaction efficiency, selectivity, and overall yield. This guide provides an in-depth comparative analysis of 2-Chloro-3,6-difluorobenzyl bromide against a panel of commonly utilized benzylating agents, offering objective performance data and field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Benzylation in Medicinal Chemistry

Benzylation, the introduction of a benzyl group (C₆H₅CH₂-), is a fundamental transformation in organic synthesis. In the pharmaceutical industry, this reaction is leveraged for several key purposes:

  • Protecting Group Chemistry: The benzyl group serves as a robust and versatile protecting group for alcohols, phenols, and carboxylic acids. Its stability under a wide range of reaction conditions, coupled with the availability of mild deprotection methods (e.g., catalytic hydrogenolysis), makes it an invaluable tool in multi-step syntheses of complex drug molecules.

  • Modulation of Pharmacokinetic and Pharmacodynamic Properties: The introduction of a benzyl or substituted benzyl group can significantly alter the lipophilicity, metabolic stability, and receptor-binding affinity of a drug candidate. The specific substitution pattern on the aromatic ring allows for fine-tuning of these properties to optimize the overall therapeutic profile.

  • Core Structural Scaffolds: Many successful drugs incorporate the benzyl moiety as a central structural element, contributing to the molecule's three-dimensional architecture and its interaction with biological targets.

Given the significance of benzylation, the selection of the most appropriate benzylating agent is paramount. An ideal agent should offer high reactivity, excellent yields, predictable selectivity, and a favorable safety profile. This guide will focus on a comparative evaluation of this compound, a halogenated derivative, against the more conventional benzyl bromide, benzyl chloride, and the electron-rich p-methoxybenzyl chloride (PMB-Cl).

The Panel of Benzylating Agents: A Comparative Overview

The reactivity of a benzylating agent in nucleophilic substitution reactions is governed by a combination of electronic and steric factors, as well as the nature of the leaving group. The agents under comparison in this guide are:

  • This compound: The subject of this study, featuring electron-withdrawing halogen substituents on the aromatic ring and a bromide leaving group.

  • Benzyl Bromide (BnBr): A highly reactive and widely used "gold standard" benzylating agent due to the excellent leaving group ability of bromide.[1]

  • Benzyl Chloride (BnCl): A more economical alternative to benzyl bromide, though generally less reactive due to the poorer leaving group ability of chloride compared to bromide.[2]

  • p-Methoxybenzyl Chloride (PMB-Cl): An activated benzylating agent where the electron-donating methoxy group at the para position enhances reactivity and provides alternative deprotection strategies.[3]

The following sections will delve into a detailed comparison of these agents, supported by experimental data, to provide a clear understanding of their respective performance profiles.

Comparative Performance Analysis: Experimental Data

To provide an objective comparison, we have compiled experimental data for the benzylation of three representative nucleophiles—an alcohol (4-methoxybenzyl alcohol), a phenol (p-cresol), and an amine (aniline)—with each of the four benzylating agents. The data is summarized in the table below, followed by a detailed discussion of the observed trends.

Benzylating AgentSubstrateProductReaction ConditionsYield (%)Reaction Time (h)Reference
This compound 4-Methoxybenzyl alcohol1-((2-Chloro-3,6-difluorobenzyl)oxy)-4-methoxybenzeneK₂CO₃, DMF, 60 °CEst. 85-90Est. 4-6Estimated
p-Cresol1-((2-Chloro-3,6-difluorobenzyl)oxy)-4-methylbenzeneK₂CO₃, Acetone, RefluxEst. 90-95Est. 2-4Estimated
AnilineN-(2-Chloro-3,6-difluorobenzyl)anilineK₂CO₃, Acetonitrile, RefluxEst. 80-85Est. 6-8Estimated
Benzyl Bromide 4-Methoxybenzyl alcohol1-(Benzyloxy)-4-methoxybenzeneNaH, THF, 0 °C to rt952[3]
p-Cresol1-(Benzyloxy)-4-methylbenzeneK₂CO₃, DMF, rt9812[4]
AnilineN-BenzylanilineNaHCO₃, H₂O, 90-95 °C85-874[5]
Benzyl Chloride 4-Methoxybenzyl alcohol1-(Benzyloxy)-4-methoxybenzeneKOH, Toluene, 80 °C926[2]
p-Cresol1-(Benzyloxy)-4-methylbenzeneK₂CO₃, Acetone, Reflux9010[4]
AnilineN-BenzylanilineNaHCO₃, H₂O, 90-95 °C85-874[5]
p-Methoxybenzyl Chloride 4-Methoxybenzyl alcohol1-Methoxy-4-((4-methoxybenzyl)oxy)benzeneNaH, DMF, 0 °C to rt943[6]
p-Cresol1-Methoxy-4-((4-methoxybenzyl)oxy)methylbenzeneK₂CO₃, Acetone, Reflux964[6]
AnilineN-(4-Methoxybenzyl)anilineEt₃N, CH₂Cl₂, rt915[6]

Discussion: Unraveling the Reactivity and Selectivity Profiles

The experimental data, though partially estimated for our target compound, allows for a logical analysis of the factors influencing the performance of each benzylating agent.

The Role of the Leaving Group: Bromide vs. Chloride

A primary determinant of reactivity in nucleophilic substitution reactions is the nature of the leaving group. Bromide is a better leaving group than chloride due to its larger size and lower basicity. This is reflected in the generally faster reaction times and milder conditions required for benzyl bromide compared to benzyl chloride. For instance, the benzylation of p-cresol with benzyl bromide at room temperature achieves a higher yield in a shorter time than the same reaction with benzyl chloride under reflux conditions.[4]

Electronic Effects of Ring Substituents

The electronic nature of the substituents on the aromatic ring plays a crucial role in modulating the reactivity of the benzylic carbon.

  • Electron-Withdrawing Groups: The two fluorine atoms and one chlorine atom on this compound are strongly electron-withdrawing through the inductive effect. This effect increases the partial positive charge on the benzylic carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This enhanced electrophilicity is expected to lead to faster reaction rates compared to unsubstituted benzyl halides, particularly in SN2 reactions.

  • Electron-Donating Groups: In contrast, the methoxy group in p-methoxybenzyl chloride is electron-donating through resonance. This effect stabilizes the developing positive charge in the transition state of an SN1-type reaction and can also influence the reactivity in SN2 reactions. The increased reactivity of PMB-Cl is evident from the high yields and relatively short reaction times observed in the comparative table.[6]

Steric Considerations

Steric hindrance around the reactive center can significantly impact the rate of SN2 reactions. The presence of a chlorine atom at the ortho position in this compound introduces steric bulk near the benzylic carbon. This steric hindrance can impede the approach of the nucleophile, potentially slowing down the reaction rate compared to an unhindered benzylating agent like benzyl bromide. However, the activating electronic effect of the halogen substituents is likely to counteract this steric deactivation to a significant extent. The overall reactivity will be a balance of these opposing effects.

Experimental Protocols

To provide a practical context for the discussed comparisons, detailed experimental protocols for the benzylation of an alcohol and an amine are provided below.

General Protocol for O-Benzylation of an Alcohol (e.g., 4-Methoxybenzyl Alcohol) with Benzyl Bromide

Materials:

  • 4-Methoxybenzyl alcohol

  • Benzyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-methoxybenzyl alcohol (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add sodium hydride (1.2 equiv) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add benzyl bromide (1.2 equiv) dropwise to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for N-Benzylation of an Amine (e.g., Aniline) with Benzyl Chloride

Materials:

  • Aniline

  • Benzyl chloride

  • Sodium bicarbonate

  • Water

  • Saturated salt solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place aniline (4.0 equiv), sodium bicarbonate (1.25 equiv), and water.

  • Heat the mixture to 90-95 °C with vigorous stirring.

  • Slowly add benzyl chloride (1.0 equiv) over 1.5-2 hours.

  • Continue heating and stirring for a total of 4 hours.

  • Cool the mixture and filter with suction.

  • Separate the organic layer and wash it with a saturated salt solution.

  • Dry the organic layer with anhydrous sodium sulfate and filter.

  • Remove the excess aniline by distillation under reduced pressure.

  • Collect the product, N-benzylaniline, by distillation at the appropriate temperature and pressure.[5]

Mechanistic Insights and Workflow Diagrams

The benzylation of alcohols, phenols, and amines with benzyl halides typically proceeds via an SN2 mechanism. The following diagrams illustrate the generalized reaction mechanism and a logical workflow for selecting an appropriate benzylating agent.

sn2_mechanism Nu Nu:⁻ TS [Nu---CH₂(R)---X]⁻ Nu->TS Nucleophilic Attack C R-CH₂-X C->TS Product Nu-CH₂-R TS->Product LeavingGroup X⁻ TS->LeavingGroup Leaving Group Departure

Caption: Generalized SN2 mechanism for benzylation.

workflow start Select Benzylating Agent substrate Substrate Sensitivity? start->substrate reactivity Desired Reactivity? substrate->reactivity No pmbcl PMB-Cl (High Reactivity, Orthogonal Deprotection) substrate->pmbcl Acid Sensitive cost Cost Constraint? reactivity->cost High bncl Benzyl Chloride (Economical) reactivity->bncl Moderate cfbbr This compound (Enhanced Electrophilicity) reactivity->cfbbr Very High (Electron Deficient Substrate) bnbr Benzyl Bromide (High Reactivity) cost->bnbr No cost->bncl Yes

Caption: Decision workflow for selecting a benzylating agent.

Conclusion and Future Outlook

The selection of an appropriate benzylating agent is a nuanced decision that requires careful consideration of reactivity, selectivity, cost, and the specific demands of the synthetic route. This guide has provided a comparative analysis of this compound alongside standard benzylating agents, highlighting the interplay of electronic and steric effects.

While benzyl bromide remains a highly reactive and reliable choice, this compound presents an intriguing alternative, particularly when enhanced electrophilicity is desired. The electron-withdrawing nature of its halogen substituents is predicted to accelerate the rate of nucleophilic substitution, although this may be tempered by steric hindrance. For applications requiring an economical solution, benzyl chloride is a viable option, albeit with lower reactivity. Conversely, p-methoxybenzyl chloride offers high reactivity and the advantage of orthogonal deprotection strategies, which is highly valuable in complex syntheses.

Further experimental studies are warranted to fully elucidate the quantitative performance of this compound across a broader range of substrates and reaction conditions. Such data will be invaluable in positioning this and other substituted benzylating agents as powerful tools in the synthetic chemist's arsenal for the efficient and strategic construction of novel therapeutic agents.

References

  • BenchChem. (2025). A Comparative Guide to Alkylating Agents: 1-(Benzyloxy)-2-(chloromethyl)benzene vs. Benzyl Bromide. BenchChem.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions. BenchChem.
  • Joseph, J., et al. (2010). Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. Asian Journal of Chemistry, 22(6), 4735-4740.
  • Ballistreri, F. P., Maccarone, E., & Mamo, A. (1976). Kinetic and Mechanism of Benzylation of Anilines. Journal of Organic Chemistry, 41(21), 3364-3367.
  • Al-Rawi, J. M. A., & Al-Azzawi, A.-M. A. (2008).
  • van der Westhuizen, J. H., et al. (2018). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. Chemistry – A European Journal, 24(62), 16568-16575.
  • Ismail, M., et al. (2007). A Mathematical Model for the Benzylation of p-Cresol with Benzyl Alcohol. Bangladesh Journal of Scientific and Industrial Research, 42(2), 187-194.
  • Wikipedia. (n.d.). Benzyl bromide.
  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES.
  • Organic Syntheses. (n.d.). Benzylaniline.
  • ResearchGate. (2007). A Mathematical Model for the Benzylation of p-Cresol with Benzyl Alcohol.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 3,6-Dichloro-2,4-Difluoroaniline. BenchChem.
  • Slideshare. (2016). Benzanilide synthesis.
  • ResearchGate. (2006). Benzylation of Phenol with Benzyl Alcohol in the Presence of Sulphuric Acid.
  • SciSpace. (2007). A Mathematical Model for the Benzylation of p-Cresol with Benzyl Alcohol.
  • Organic Syntheses. (n.d.). Benzylaniline.
  • National Center for Biotechnology Information. (2011). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
  • National Center for Biotechnology Information. (2011). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers.

Sources

A Comparative Guide to the Relative Reactivity of Substituted Benzyl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the subtle interplay of electronic and steric effects on the reactivity of key synthetic intermediates is paramount. Substituted benzyl bromides are a ubiquitous class of reagents used in the synthesis of a vast array of molecules, from active pharmaceutical ingredients to functional materials. Their reactivity, however, is not a monolithic property; it is exquisitely tuned by the nature and position of substituents on the aromatic ring. This guide provides an in-depth analysis of these effects, supported by established chemical principles and a detailed experimental protocol for assessing their relative reactivity.

The Underlying Principles: A Dance of Electrons and Steric Hindrance

The reactivity of substituted benzyl bromides in nucleophilic substitution reactions is primarily governed by their ability to accommodate the departure of the bromide leaving group and the subsequent attack of a nucleophile. This process can occur through two main mechanistic pathways: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2).

The SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. Benzyl bromide, although a primary halide, readily undergoes SN1 reactions due to the exceptional stability of the resulting benzyl carbocation, which is resonance-stabilized by the delocalization of the positive charge over the aromatic ring.[1][2] The rate of an SN1 reaction is therefore highly sensitive to any electronic factors that stabilize or destabilize this carbocation.

The SN2 mechanism, in contrast, is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is sensitive to steric hindrance around the reaction center. While primary benzylic halides can react via the SN2 pathway, the SN1 mechanism often competes, especially under solvolytic conditions or with weakly nucleophilic solvents.[3][4]

Electronic Effects: The Dominant Force

The electronic nature of the substituents on the benzene ring plays a pivotal role in modulating the reactivity of benzyl bromides, particularly in SN1 reactions.

  • Electron-Donating Groups (EDGs): Substituents that donate electron density to the aromatic ring, such as methoxy (-OCH₃) or methyl (-CH₃) groups, stabilize the developing positive charge in the carbocation intermediate through resonance and inductive effects. This stabilization lowers the activation energy for the rate-determining step (carbocation formation), thereby accelerating the reaction.[5]

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents that withdraw electron density from the ring, such as nitro (-NO₂) or cyano (-CN) groups, destabilize the benzyl carbocation. This destabilization increases the activation energy and significantly slows down the reaction rate.[6]

The Hammett equation provides a quantitative framework for correlating the reaction rates of substituted aromatic compounds with the electronic properties of their substituents.[7] A plot of the logarithm of the relative reaction rate constant (log(k/k₀)) against the appropriate substituent constant (σ or σ⁺) yields a straight line, the slope of which (the reaction constant, ρ) indicates the sensitivity of the reaction to electronic effects. For SN1 reactions of benzyl bromides, a large, negative ρ value is expected, signifying that the reaction is strongly accelerated by electron-donating groups that can stabilize the positive charge buildup in the transition state leading to the carbocation.[8]

SN1_Mechanism sub Substituted Benzyl Bromide ts1 Transition State 1 (Carbocation Formation) sub->ts1 Rate-Determining Step int Resonance-Stabilized Benzyl Carbocation ts1->int Br Br- ts2 Transition State 2 (Nucleophilic Attack) int->ts2 prod Product ts2->prod Fast Nu Nucleophile Nu->ts2 substituent Substituent (X) - EDG: Stabilizes carbocation, accelerates reaction - EWG: Destabilizes carbocation, decelerates reaction substituent->int

Figure 1: Generalized mechanism for the SN1 reaction of a substituted benzyl bromide.

Steric Effects: A Secondary but Significant Influence

While electronic effects are often the primary determinant of reactivity, steric hindrance can also impact the reaction rate, particularly for the SN2 pathway. Bulky substituents at the ortho positions of the benzene ring can impede the backside attack of the nucleophile, slowing down an SN2 reaction.[9][10] For SN1 reactions, steric hindrance is generally less of a factor in the rate-determining step, as the carbocation intermediate is planar. However, severe steric crowding can potentially influence the stability of the carbocation and the subsequent nucleophilic attack.

Experimental Assessment of Relative Reactivity: A Solvolysis Study

A common and effective method for comparing the reactivity of substituted benzyl bromides is through solvolysis reactions, where the solvent acts as the nucleophile. The rate of reaction can be conveniently monitored by various analytical techniques. Here, we outline a protocol for the ethanolysis of a series of para-substituted benzyl bromides.

Experimental Protocol: Ethanolysis of Substituted Benzyl Bromides

Objective: To determine the relative rates of ethanolysis for a series of para-substituted benzyl bromides by monitoring the disappearance of the starting material using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Benzyl bromide

  • 4-Methoxybenzyl bromide

  • 4-Methylbenzyl bromide

  • 4-Chlorobenzyl bromide

  • 4-Nitrobenzyl bromide

  • Anhydrous Ethanol (reagent grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector and a C18 column

  • Constant temperature water bath

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of each substituted benzyl bromide in anhydrous ethanol.

  • Kinetic Runs:

    • For each benzyl bromide, place a sealed vial containing 10 mL of the stock solution in a constant temperature water bath set to 50 °C.

    • At regular time intervals (e.g., every 15 minutes for reactive substrates, every hour for less reactive ones), withdraw a 100 µL aliquot from the reaction vial.

    • Immediately quench the reaction by diluting the aliquot into 1 mL of a 50:50 acetonitrile/water mixture in an HPLC vial. This prevents further reaction before analysis.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. A typical method would involve a C18 column and a mobile phase of acetonitrile and water with a suitable gradient to achieve good separation of the benzyl bromide starting material and the benzyl ethyl ether product.

    • Monitor the elution of the compounds using a UV detector at a wavelength where the benzyl bromide has strong absorbance (e.g., 254 nm).

    • Record the peak area of the remaining benzyl bromide at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the peak area of the benzyl bromide (ln[Area]) versus time for each substrate.

    • The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k).

    • Calculate the rate constant (k) for each substituted benzyl bromide.

Experimental_Workflow start Start prep Prepare 10 mM stock solutions of each benzyl bromide in ethanol start->prep react Incubate solutions at 50 °C prep->react sample Withdraw aliquots at regular time intervals react->sample quench Quench reaction in acetonitrile/water sample->quench hplc Analyze by HPLC quench->hplc data Plot ln[Area] vs. time hplc->data calc Calculate rate constant (k) data->calc end End calc->end

Figure 2: Experimental workflow for determining the relative reactivity of substituted benzyl bromides.

Data Presentation and Interpretation

The following table presents hypothetical but representative data for the ethanolysis of para-substituted benzyl bromides at 50 °C, illustrating the expected trend in reactivity.

Substituent (p-X)Substituent Constant (σ⁺)Relative Rate (kₓ/kн)
-OCH₃-0.781500
-CH₃-0.3135
-H0.001
-Cl+0.110.2
-NO₂+0.790.001

Analysis of Results:

The data clearly demonstrates the profound impact of the para-substituent on the rate of solvolysis.

  • The electron-donating methoxy and methyl groups significantly accelerate the reaction compared to the unsubstituted benzyl bromide. The methoxy group, with its strong resonance-donating ability, has a particularly dramatic effect.

  • The electron-withdrawing chloro and nitro groups decelerate the reaction. The strongly deactivating nitro group renders the substrate exceptionally unreactive under these conditions.

This trend is in excellent agreement with the principles of carbocation stability. A Hammett plot of log(kₓ/kн) versus σ⁺ for this data would yield a straight line with a large negative slope, confirming the SN1-like mechanism and the development of significant positive charge in the transition state.

Conclusion and Practical Implications

For the practicing chemist, a thorough understanding of these reactivity principles is crucial for experimental design and optimization. When planning a synthesis involving a substituted benzyl bromide, the choice of reaction conditions should be tailored to the electronic nature of the substrate. For instance, reactions with electron-rich benzyl bromides may proceed smoothly under mild conditions, while those with electron-deficient analogues may require more forcing conditions, stronger nucleophiles, or a switch to a solvent that favors an SN2 mechanism. This knowledge allows for the rational selection of reagents and conditions, leading to improved yields, fewer side products, and more efficient drug development and discovery processes.

References

  • Pearson Education, Inc. Benzyl bromide is a primary halide. It undergoes SN1 substitution...
  • Hunt, I. University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides.
  • Richard, J. P., et al. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. National Institutes of Health.
  • Quora. Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why?
  • Khan Academy. Reactions at the benzylic position.
  • Study.com. Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions?
  • Chemistry LibreTexts. 13.07: Substitution of benzylic and allylic halides.
  • Quora. Which compound is better for an SN1 reaction, benzyl bromide or (C6H5) 2CHBR?
  • Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?
  • Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
  • ResearchGate. Hammett plots for activation of benzyl bromides by Co(i) complex...
  • Journal of the Chemical Society (Resumed). 957. Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents.
  • Journal of the Chemical Society, Perkin Transactions 2. Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate.
  • UNIZG. Mechanism of solvolyses of substituted benzyl bromides in 80% ethanol.
  • YouTube. Allylic and Benzylic Halides - SN1 and SN2 Reactions.
  • ResearchGate. Competitive reactions. a) Electronic effect of substituent in...
  • ACS Publications. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion.
  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions.
  • ResearchGate. Substituent effects on the spontaneous cleavage of benzyl-gem-dibromides in aqueous solution | Request PDF.
  • Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
  • ResearchGate. Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol.
  • University of Wisconsin-Platteville. Unit 4: Free Energy Relationships.
  • Simon Fraser University. Substitutent Effects and LFERS.
  • ResearchGate. Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol.
  • PubMed. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution.

Sources

Unambiguous Structural Verification: A Comparative Guide to X-ray Crystallography for Products of 2-Chloro-3,6-difluorobenzyl Bromide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is not merely a final step but a foundational pillar of successful research and development. For chemists working with highly reactive and structurally complex building blocks like 2-Chloro-3,6-difluorobenzyl bromide, the unambiguous validation of reaction products is paramount. This guide provides an in-depth comparison of analytical techniques for structural elucidation, with a primary focus on the unparalleled power of single-crystal X-ray crystallography. We will explore the "why" behind experimental choices, present comparative data, and offer detailed protocols to empower researchers in their quest for definitive structural characterization.

The Imperative of Structural Validation in Halogenated Benzyl Chemistry

This compound is a versatile reagent, prized for its ability to introduce a uniquely substituted benzyl moiety into a wide array of molecular scaffolds. The presence of multiple halogen atoms (chlorine and fluorine) at specific positions on the aromatic ring imparts distinct electronic and steric properties, which can profoundly influence a molecule's biological activity or material characteristics. However, the reactivity of the benzylic bromide can lead to a variety of outcomes, including substitution, elimination, or rearrangement reactions. Consequently, relying solely on spectroscopic methods that provide indirect structural information can be fraught with ambiguity.

This is where single-crystal X-ray diffraction (SCXRD) emerges as the gold standard. Unlike techniques that infer connectivity from spectral data, X-ray crystallography provides a direct, three-dimensional map of electron density within a crystal, revealing the precise spatial arrangement of every atom. This allows for the unequivocal determination of bond connectivity, conformational analysis, and absolute stereochemistry.

A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Alternatives

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in the chemist's arsenal, they each have inherent limitations in providing a complete structural picture. Let's explore a comparative overview:

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Infrared (IR) Spectroscopy
Nature of Data Direct 3D atomic coordinatesIndirect (through-bond & through-space correlations)Mass-to-charge ratio of the molecule and its fragmentsVibrational modes of functional groups
Information Provided Absolute structure, bond lengths, bond angles, torsion angles, stereochemistry, crystal packingConnectivity, proton and carbon environments, diastereotopicityMolecular weight, elemental compositionPresence of specific functional groups
Ambiguity Low to none for well-resolved structuresCan be ambiguous for complex isomers or conformersIsomers often indistinguishableIsomers often indistinguishable
Sample Requirement High-quality single crystal (0.1-0.5 mm)[1]Soluble sample in a suitable deuterated solventSmall sample quantity, can be in solution or solidSmall sample quantity, can be solid, liquid, or gas
Key Advantage Unambiguous and definitive structural determinationExcellent for studying molecules in solution and dynamic processesHigh sensitivity and accurate mass determinationRapid and non-destructive functional group analysis
Key Limitation Requires a suitable single crystal, which can be challenging to grow[2]Does not provide precise bond lengths or angles; can be complex to interpretProvides no information on 3D structure or stereochemistryLimited information on the overall molecular skeleton

The Decisive Power of X-ray Crystallography: A Case Study Approach

To illustrate the definitive nature of X-ray crystallography, let us consider a hypothetical reaction of this compound with a nucleophile, leading to a novel compound. While NMR might suggest the successful attachment of the benzyl group, it may not be able to definitively resolve the conformation or the precise arrangement of substituents, especially in a crowded steric environment.

While a direct crystal structure of a this compound reaction product was not found in the immediate literature, we can draw compelling parallels from structurally similar compounds. For instance, the crystal structure of Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate provides a clear example of how a related benzyl moiety is spatially arranged.[3] Similarly, the structure of 2-chloro-4-fluorobenzyl (R)-2-(6-methoxynaphthalen-2-yl)propanoate showcases the power of X-ray diffraction in assigning absolute stereochemistry.[4]

Quantitative Crystallographic Data Comparison

The following table presents key crystallographic parameters from published structures of compounds containing related chloro-fluoro-benzyl moieties. This data provides a tangible sense of the precision achievable with X-ray crystallography.

CompoundEthyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate[3]2-chloro-4-fluorobenzyl (R)-2-(6-methoxynaphthalen-2-yl)propanoate[4]2-chloro-N-(3-fluorophenyl)acetamide[5]
Formula C₁₂H₁₁F₂N₃O₂C₂₁H₁₈ClFO₃C₈H₇ClFNO
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 9.4540(19)34.657(5)5.0441(2)
b (Å) 10.963(2)6.0214(8)18.2374(7)
c (Å) 12.167(2)8.2301(11)8.8653(3)
β (°) 93.21(3)93.883(5)99.843(1)
Volume (ų) 1259.1(4)1713.5(4)803.53(5)
R-factor (Rgt(F)) 0.0550.06830.039

Experimental Protocols: From Reaction Product to Validated Structure

Achieving a high-quality crystal structure is a multi-step process that demands careful execution and an understanding of the underlying principles.

Part 1: Crystallization of the Reaction Product

The first and often most challenging step is obtaining diffraction-quality single crystals.[1] The choice of crystallization method is dictated by the physicochemical properties of the compound.

Common Crystallization Techniques:

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a loosely covered vial. This is often the simplest and first method to try for air-stable compounds.

  • Vapor Diffusion: A concentrated solution of the compound in a small, open container is placed inside a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the compound's solution reduces its solubility, promoting crystallization.

  • Thermal Control (Slow Cooling): A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystal formation.[4]

Causality Behind Solvent Choice: The selection of a solvent or solvent system is critical. The ideal solvent should dissolve the compound moderately; if the compound is too soluble, it will be difficult to achieve supersaturation, and if it is poorly soluble, it will be challenging to prepare a concentrated solution. The polarity of the solvent can also influence crystal packing and morphology.

Part 2: Single-Crystal X-ray Diffraction Workflow

Once a suitable crystal is obtained, the following workflow is employed to determine its structure.

xray_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement cluster_output Final Output crystal Select & Mount Crystal diffractometer Mount on Diffractometer crystal->diffractometer Transfer data_collection X-ray Data Collection diffractometer->data_collection Expose to X-rays integration Data Integration & Scaling data_collection->integration solution Structure Solution (Direct/Patterson Methods) integration->solution refinement Structure Refinement solution->refinement validation Structure Validation (checkCIF) refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file Generate visualization 3D Visualization & Analysis cif_file->visualization

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.5 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K). It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Integration and Scaling: The collected diffraction images are processed to determine the position and intensity of each diffraction spot. These intensities are then scaled and corrected for various experimental factors.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined using a least-squares algorithm to improve the agreement between the observed diffraction data and the data calculated from the model.

  • Structure Validation: The final structural model is validated using software like checkCIF to ensure its geometric and crystallographic reasonability. The output is a Crystallographic Information File (CIF).

Part 3: The Crystallographic Information File (CIF) and Data Repositories

The culmination of a successful crystal structure determination is the CIF file. This standardized text file contains all the essential information about the crystallographic experiment and the resulting atomic model, including unit cell parameters, atomic coordinates, and bond distances and angles.

Trustworthiness through Public Deposition: A cornerstone of scientific integrity in crystallography is the deposition of structural data in public databases. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[3][6] By depositing data, researchers make their findings verifiable and available to the global scientific community, fostering transparency and collaboration.

Logical Framework for Structural Validation

The decision to pursue X-ray crystallography should be integrated into a logical workflow for structural validation, especially when dealing with novel or unexpected reaction products.

validation_logic start New Reaction Product spectroscopy Initial Spectroscopic Analysis (NMR, MS, IR) start->spectroscopy ambiguous Is the structure ambiguous or novel? spectroscopy->ambiguous crystallization Attempt Crystallization ambiguous->crystallization Yes structure_elucidated Structure Elucidated ambiguous->structure_elucidated No success Crystals Obtained? crystallization->success scxrd Single-Crystal X-ray Diffraction success->scxrd Yes failed_crystallization Failed to Obtain Crystals success->failed_crystallization No structure_confirmed Unambiguous Structure Confirmed scxrd->structure_confirmed further_spectroscopy Further Spectroscopic Studies / Derivatization further_spectroscopy->structure_elucidated failed_crystallization->further_spectroscopy

Sources

A Comparative Guide to LC-MS and GC-MS Methods for the Analysis of 2-Chloro-3,6-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-Chloro-3,6-difluorobenzyl bromide. It is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for this and structurally similar halogenated aromatic compounds.

Introduction to this compound

This compound (CAS No. 90292-67-4) is a halogenated aromatic compound with the molecular formula C₇H₄BrClF₂.[1][2] Its utility as a building block in organic synthesis necessitates precise analytical methods for its identification and quantification, whether as a reactant, product, or impurity. The selection of an appropriate analytical technique is paramount for achieving accurate and reliable results. This guide will explore the nuances of employing both LC-MS and GC-MS for the analysis of this compound.

Physicochemical Properties and Analytical Implications

The choice between GC-MS and LC-MS is fundamentally dictated by the physicochemical properties of the analyte. For this compound, the key properties are:

  • Molecular Weight: 241.46 g/mol [1][2]

  • Boiling Point: 221.3°C at 760 mmHg[1]

  • Volatility: The boiling point suggests that this compound is sufficiently volatile for GC analysis.

  • Thermal Stability: While the boiling point is within a range suitable for GC, the stability of benzyl halides at elevated temperatures can be a concern. Some benzyl bromide derivatives are known to be less thermally stable than their chloride counterparts.[3] However, many analytical methods for similar compounds utilize GC, suggesting that with proper method development, thermal degradation can be minimized.[4][5][6]

  • Polarity: The presence of halogens increases the molecule's polarity compared to a simple hydrocarbon, but it is still readily soluble in organic solvents.[5]

These properties indicate that both GC-MS and LC-MS are viable techniques, with the optimal choice depending on the specific analytical requirements, such as the sample matrix, required sensitivity, and available instrumentation.

GC-MS for the Analysis of this compound

Gas chromatography is a powerful separation technique for volatile and thermally stable compounds.[6] When coupled with mass spectrometry, it provides high sensitivity and specificity.

Principle of GC-MS

In GC-MS, a sample is vaporized and injected into a heated capillary column. An inert carrier gas (e.g., helium or hydrogen) transports the analyte through the column, where it is separated from other components based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z).

Suitability and Methodological Considerations

Given its volatility, this compound is an excellent candidate for GC-MS analysis. The key considerations for method development are:

  • Injection Technique: A split/splitless injector is commonly used. A split injection is suitable for higher concentrations to avoid column overload, while a splitless injection provides higher sensitivity for trace analysis.[7] The injector temperature should be high enough to ensure complete vaporization but low enough to prevent thermal degradation. A temperature of around 250°C is a good starting point.[4][6]

  • Chromatographic Column: A nonpolar or medium-polarity column, such as a DB-5MS or HP-1, is typically used for the analysis of halogenated aromatic compounds.[4][5] These columns provide good separation based on boiling points.

  • Oven Temperature Program: A temperature ramp is employed to ensure good separation and peak shape. An initial temperature of around 60°C, held for a minute or two, followed by a ramp to a final temperature of 280-300°C is a common strategy.[4][6]

  • Mass Spectrometry Detection: Electron Ionization (EI) at 70 eV is the standard ionization technique for GC-MS. It produces reproducible fragmentation patterns that are useful for structural elucidation and library matching.

Expected Mass Spectrum and Fragmentation

The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of chlorine and bromine.[8][9]

  • Chlorine Isotopes: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[8][10]

  • Bromine Isotopes: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[8][11]

This will result in a complex molecular ion region with peaks at M, M+2, and M+4, reflecting the different combinations of these isotopes. The base peak is often the result of the loss of the bromine atom, leading to a stable benzyl cation.[8]

LC-MS for the Analysis of this compound

Liquid chromatography is suitable for a wider range of compounds than GC, including those that are non-volatile or thermally labile.[12]

Principle of LC-MS

In LC-MS, the sample is dissolved in a solvent and injected into a column packed with a solid stationary phase. A liquid mobile phase is pumped through the column, and separation occurs based on the analyte's partitioning between the mobile and stationary phases. The eluent from the column is then introduced into the mass spectrometer. An interface, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is required to remove the solvent and ionize the analyte.

Suitability and Methodological Considerations

While GC-MS is often the first choice for volatile compounds, LC-MS can be a valuable alternative, particularly in complex matrices or when analyzing a mixture of compounds with a wide range of polarities and volatilities.

  • Chromatography: Reversed-phase HPLC using a C18 column is the most common mode for separating moderately polar organic compounds. A mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid, is typically used.[13]

  • Ionization: APCI is generally more suitable for less polar compounds like this compound, as it is a gas-phase ionization technique that is more efficient for such molecules than ESI.

  • Derivatization: For some benzyl halides, derivatization may be employed to improve chromatographic retention or ionization efficiency.[14][15] However, for direct analysis, this is often not necessary.

Advantages of LC-MS in Specific Scenarios
  • Analysis of Reaction Mixtures: If this compound is part of a reaction mixture containing non-volatile starting materials or products, LC-MS allows for the simultaneous analysis of all components in a single run.

  • Reduced Sample Preparation: For some sample types, "dilute-and-shoot" approaches can be used with LC-MS, simplifying the sample preparation workflow.[16]

Comparative Summary

FeatureGC-MSLC-MS
Analyte Suitability Volatile and thermally stable compoundsWide range of compounds, including non-volatile and thermally labile
Sensitivity High, especially for volatile compoundsHigh, dependent on ionization efficiency
Selectivity High, based on chromatographic separation and mass filteringHigh, based on chromatographic separation and mass filtering
Sample Preparation May require extraction and derivatizationCan sometimes be simpler ("dilute-and-shoot")
Chromatographic Resolution Generally higher for volatile compoundsCan be optimized with various column chemistries and mobile phases
Ionization Standardized (EI at 70 eV)Multiple options (ESI, APCI, etc.), requires method development
Library Matching Extensive EI libraries available for identificationLibraries are less comprehensive than for EI-GC-MS
Instrumentation Cost Generally lower than LC-MSGenerally higher than GC-MS
Throughput Can be very high with modern systemsCan be high, but may be limited by longer run times for complex mixtures

Experimental Protocols

GC-MS Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent, such as ethyl acetate or dichloromethane.

    • Perform serial dilutions as necessary to bring the concentration within the calibration range.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.[6]

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.[6]

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar.[4]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Split/splitless, 250°C, split ratio 20:1.

    • Injection Volume: 1 µL.

    • Oven Program: 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).[6]

    • MSD Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Quadrupole: 150°C.

    • Ionization: EI at 70 eV.

    • Scan Range: m/z 40-400.

LC-MS Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with acetonitrile or methanol.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or similar.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Ion Source: APCI, positive ion mode.

    • Gas Temperature: 350°C.

    • Vaporizer: 350°C.

    • Gas Flow: 10 L/min.

    • Nebulizer: 40 psi.

    • Capillary Voltage: 4000 V.

Visualization of Analytical Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Dissolution Dissolution in Organic Solvent Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Injection Vaporization & Injection (250°C) Dilution->Injection Separation GC Separation (DB-5MS Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection Data Data Analysis & Quantification Detection->Data

Caption: Experimental workflow for GC-MS analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Sample Dissolution Dissolution in Acetonitrile/Methanol Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Liquid Injection Filtration->Injection Separation LC Separation (C18 Column) Injection->Separation Ionization APCI Source (Positive Mode) Separation->Ionization Detection Mass Detection Ionization->Detection Data Data Analysis & Quantification Detection->Data

Caption: Experimental workflow for LC-MS analysis.

Conclusion and Recommendations

Both GC-MS and LC-MS are powerful techniques for the analysis of this compound. The choice between them should be guided by the specific analytical needs.

  • GC-MS is the recommended technique for routine quality control and purity assessment of this compound, given its volatility and the high resolution and sensitivity of modern GC systems. The availability of extensive spectral libraries for EI also aids in confident identification.

  • LC-MS is a superior choice when analyzing complex mixtures containing non-volatile components, such as in reaction monitoring or the analysis of formulated products. Its versatility in handling a wide range of analytes in a single run makes it a powerful tool in a research and development setting.

Ultimately, the expertise of the analyst and the available instrumentation will play a significant role in selecting and optimizing the most appropriate method.

References

  • Li, S., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Journal of Pharmaceutical and Biomedical Analysis, 174, 453-459.
  • ResearchGate. (2019). (PDF) A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.
  • JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation.
  • PubMed. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.
  • MDPI. (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. Molecules.
  • ResearchGate. (2023). (PDF) Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products.
  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography.
  • Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms.
  • ResearchGate. (1987). (PDF) Thermal stability of nitrobenzyl halogenides.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • National Institutes of Health. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Applied Biological Chemistry.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • Alachem Co., Ltd. (n.d.). 90292-67-4 | this compound.
  • Agilent Technologies. (n.d.). Analysis of Semivolatile Organic Compounds with Hydrogen Carrier Gas and the Agilent HydroInert Source by GC/MS/MS.

Sources

A Researcher's Guide to Spectroscopic Differentiation of 2-Chloro-3,6-difluorobenzyl Bromide and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science research, halogenated benzyl halides are pivotal building blocks. Their utility in introducing tailored aromatic moieties is invaluable for fine-tuning the steric and electronic properties of target molecules. 2-Chloro-3,6-difluorobenzyl bromide is one such reagent, but its synthesis can often yield a mixture of positional isomers. The precise arrangement of chloro- and fluoro- substituents on the aromatic ring is critical, as even minor structural deviations can drastically alter biological activity or material characteristics. Consequently, unambiguous structural verification is not merely a procedural step but a cornerstone of synthetic success.

This guide provides a comprehensive comparison of the key spectroscopic signatures of this compound and two of its challenging-to-distinguish isomers: 4-Chloro-2,5-difluorobenzyl bromide and 3-Chloro-2,6-difluorobenzyl bromide. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between substituent position and spectral output. The objective is to equip researchers with the expertise to confidently identify these compounds, ensuring the integrity of their synthetic pathways.

Analytical Workflow: A Self-Validating Approach

The robust identification of a specific isomer relies on a multi-technique analytical approach. Each spectroscopic method provides a unique piece of the structural puzzle. The workflow described below ensures that data from one technique corroborates the others, forming a self-validating system for structural elucidation.

Analytical_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Verification Prep Dissolve sample in CDCl3 for NMR Prepare neat sample for IR (ATR) Dissolve in volatile solvent for MS NMR ¹H & ¹³C NMR Spectroscopy Prep->NMR Acquire Data IR FTIR Spectroscopy Prep->IR Acquire Data MS Mass Spectrometry (EI-MS) Prep->MS Acquire Data Analysis Correlate Spectroscopic Data: - ¹H NMR: Proton environment & couplings - ¹³C NMR: Carbon skeleton & C-F couplings - IR: Functional groups & fingerprint region - MS: Molecular weight & fragmentation NMR->Analysis Interpret Spectra IR->Analysis Interpret Spectra MS->Analysis Interpret Spectra Conclusion Confirm Isomer Identity Analysis->Conclusion Validate Structure

Caption: A typical workflow for the spectroscopic identification of halogenated benzyl bromide isomers.

Isomer Structures Under Investigation

The distinct placement of the halogen atoms on the benzene ring is the primary driver of the differences in their spectroscopic profiles.

Caption: The chemical structures of the three compared benzyl bromide isomers.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers due to its sensitivity to the local electronic environment of each nucleus.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard as it is an excellent solvent for these compounds and provides a deuterium lock signal for the spectrometer.

  • Instrument: A 400 MHz (or higher) spectrometer is recommended to achieve good signal dispersion, especially for resolving complex aromatic multiplets.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program to ensure each unique carbon appears as a singlet (unless coupled to fluorine). A wider spectral width (~200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) is required.

Comparative ¹H NMR Data (Predicted)

The chemical shift and coupling patterns of the aromatic protons are highly diagnostic. Fluorine atoms introduce additional complexity and diagnostic power through heteronuclear coupling (J-coupling) to nearby protons.

IsomerProtonPredicted δ (ppm)MultiplicityJ (Hz)Rationale
1: 2-Cl, 3,6-diF -CH₂Br~4.55s-Flanked by two electron-withdrawing groups (Cl, F), but with no ortho protons to couple with.
H-4~7.15dddJ_HH ≈ 9.0, J_HF ≈ 9.0, J_HF ≈ 5.0Coupled to H-5, and both F atoms at positions 3 and 6.
H-5~7.00dddJ_HH ≈ 9.0, J_HF ≈ 9.0, J_HF ≈ 2.0Coupled to H-4 and the F atom at position 6.
2: 4-Cl, 2,5-diF -CH₂Br~4.60dJ_HF ≈ 2.0Slightly deshielded and shows a small coupling to the ortho F at C-2.
H-3~7.25dJ_HF ≈ 8.0Coupled only to the ortho F at C-2.
H-6~7.35dJ_HF ≈ 7.0Coupled only to the ortho F at C-5.
3: 3-Cl, 2,6-diF -CH₂Br~4.75tJ_HF ≈ 2.5Most deshielded due to being flanked by two ortho F atoms. Appears as a triplet due to coupling to two equivalent F atoms.
H-4~7.40dddJ_HH ≈ 9.0, J_HF ≈ 7.0, J_HF ≈ 2.0Coupled to H-5 and both F atoms.
H-5~7.10tJ_HH ≈ 9.0Appears as a triplet of doublets due to coupling with H-4 and the F at C-6.
Comparative ¹³C NMR Data (Predicted)

Carbon-fluorine coupling constants (¹J_CF, ²J_CF, etc.) are exceptionally informative for confirming the positions of fluorine substituents. The magnitude of ¹J_CF is typically very large (240-260 ppm).

IsomerCarbonPredicted δ (ppm)MultiplicityJ_CF (Hz)Rationale
1: 2-Cl, 3,6-diF -CH₂Br~25t~4Small coupling to the two fluorine atoms at C-3 and C-6.
C-F (C3, C6)~158, ~155d~250Two distinct carbons directly bonded to fluorine, showing large ¹J_CF couplings.
C-Cl (C2)~120dd~15, ~5Coupled to both F atoms (²J_CF and ³J_CF).
2: 4-Cl, 2,5-diF -CH₂Br~28d~5Coupled to the ortho F at C-2.
C-F (C2, C5)~160, ~157d~255Two distinct carbons directly bonded to fluorine.
C-Cl (C4)~125dd~20, ~20Coupled to two ortho F atoms.
3: 3-Cl, 2,6-diF -CH₂Br~22t~6Coupled to the two ortho F atoms at C-2 and C-6.
C-F (C2, C6)~162d~260Two equivalent carbons bonded to fluorine.
C-Cl (C3)~128d~18Coupled to the ortho F at C-2.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. While many absorptions are common to all three isomers, the "fingerprint region" (below 1500 cm⁻¹) contains patterns of C-H out-of-plane bending and C-X stretches that are unique to the substitution pattern.

Experimental Protocol: FTIR Spectroscopy
  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal. ATR requires minimal sample preparation and provides high-quality data.

  • Acquisition: Place a small amount of the neat sample directly on the ATR crystal.

  • Spectrum Recording: Record the spectrum over a range of 4000-600 cm⁻¹. Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.

Comparative IR Data
VibrationWavenumber (cm⁻¹)Isomer-Specific Notes
C-H Stretch (Aromatic)3100-3000Present in all isomers.
C-H Stretch (Alkyl, -CH₂Br)2980-2870Present in all isomers.
C=C Stretch (Aromatic)1600-1450The pattern and intensity of these bands can vary subtly with substitution.
C-F Stretch1350-1150Strong absorptions are expected for all isomers, but the exact position and shape can differ.
C-H Out-of-Plane Bending 900-700 Highly Diagnostic. The pattern of bands in this region is characteristic of the number of adjacent aromatic protons. This region will show the most significant differences between the isomers.
C-Cl Stretch850-550[1][2]Present in all isomers.
C-Br Stretch690-515[1][2]Present in all isomers.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique that induces reproducible fragmentation, creating a molecular fingerprint.

Experimental Protocol: EI-MS
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) via direct infusion or through a Gas Chromatography (GC) inlet, which also serves to separate any impurities.

  • Ionization: Use a standard electron ionization source (70 eV). This high energy ensures fragmentation and creates a detailed mass spectrum.

  • Analysis: Scan a mass range from m/z 40 to 300 to capture the molecular ion and all significant fragments.

Comparative Mass Spectrometry Data

The most critical diagnostic feature in the mass spectra of these compounds is the isotopic pattern of the molecular ion (M⁺) and bromine/chlorine-containing fragments. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), leading to an M⁺ and M+2 peak of nearly equal intensity. Chlorine has two isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), resulting in an M⁺ and M+2 peak with an approximate 3:1 intensity ratio. The combination of both halogens creates a complex and highly characteristic pattern.

The molecular formula for all isomers is C₇H₄BrClF₂. The exact mass is ~240.92 Da.

FeatureExpected m/zIsomer-Specific Notes
Molecular Ion Cluster [M]⁺ 240, 242, 244 The isotopic pattern will be nearly identical for all isomers and is a definitive indicator of the elemental composition (one Br, one Cl).
[M-Br]⁺ Fragment 161, 163 This corresponds to the loss of the bromine atom to form the stable chloro-difluorobenzyl cation. The remaining 3:1 isotopic pattern for chlorine will be evident. The relative intensity of this peak may vary slightly based on the stability of the resulting cation.
[M-CH₂Br]⁺ Fragment 147, 149 Loss of the entire bromomethyl group.
Tropylium Ion [C₇H₄F₂Cl]⁺ 161, 163 The [M-Br]⁺ fragment likely rearranges to the highly stable tropylium ion structure.

digraph "MS_Fragmentation" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style="rounded", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#EA4335"];

MolIon [label="[C₇H₄BrClF₂]⁺˙\nm/z 240, 242, 244", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; LossBr [label="[C₇H₄ClF₂]⁺\nm/z 161, 163", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; LossCH2Br [label="[C₆H₂ClF₂]⁺\nm/z 147, 149", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

MolIon -> LossBr [label="- •Br"]; MolIon -> LossCH2Br [label="- •CH₂Br"]; }

Caption: Key EI-MS fragmentation pathways for this compound.

While the primary fragmentation is often similar, the relative abundances of the fragment ions can sometimes provide clues to the isomer's identity, reflecting the relative stability of the precursor ion and its fragments.

Conclusion: A Synopsis of Distinguishing Features

While all three isomers share the same molecular formula and several spectroscopic features, they can be unambiguously distinguished by a careful, multi-faceted analysis.

  • For Isomer 1 (this compound): Look for two distinct aromatic proton signals, both complex multiplets due to extensive H-H and H-F coupling. The benzylic protons should appear as a singlet.

  • For Isomer 2 (4-Chloro-2,5-difluorobenzyl bromide): The key is two simple doublets in the aromatic region of the ¹H NMR, each coupled to a different fluorine atom. The benzylic protons will be a small doublet due to coupling with the ortho fluorine.

  • For Isomer 3 (3-Chloro-2,6-difluorobenzyl bromide): The most telling feature is the benzylic proton signal in the ¹H NMR, which will appear as a triplet due to coupling with the two equivalent ortho fluorine atoms. This is a unique signature among the three isomers.

By synergizing the detailed information from NMR coupling patterns, the unique fingerprint of IR absorptions, and the definitive mass and isotopic data from MS, researchers can confidently verify the specific positional isomer in their possession, ensuring the precision required for advanced research and development.

References

  • Díaz, E., et al. (2003). 2D 1H and 13C NMR from the adducts of the dichloro carbene addition to β-ionone. The role of the catalyst on the phase transfer. Rev. Soc. Quím. Méx., 47(2), 117-121.
  • LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Organic Chemistry at CU Boulder.
  • Prevedel, R., et al. (2021). Analyzing mechanisms in Co(i) redox catalysis using a pattern recognition platform. Chemical Science, 12(12), 4482-4490.
  • NIST. (n.d.). 2-Fluorobenzyl bromide. NIST Chemistry WebBook, SRD 69.

Sources

Evaluating the Biological Efficacy of Novel Compounds Derived from 2-Chloro-3,6-difluorobenzyl Bromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and medicinal chemists, the journey from a novel chemical entity to a potential therapeutic candidate is both systematic and challenging. The starting material, 2-Chloro-3,6-difluorobenzyl bromide, presents a versatile scaffold for generating a diverse library of compounds. Its halogenated phenyl ring and reactive benzyl bromide group allow for the introduction of various pharmacophores, paving the way for new molecular entities with potential therapeutic applications. This guide provides a comprehensive framework for evaluating the biological efficacy of such derivatives, focusing on three key areas of high therapeutic need: oncology, infectious diseases, and enzyme inhibition. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating assays, and present a logical workflow for identifying promising lead compounds.

The Strategic Importance of the 2-Chloro-3,6-difluorobenzyl Moiety

The 2-chloro-3,6-difluoro substitution pattern on the benzyl ring is not arbitrary. The presence of halogens, particularly fluorine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Increased metabolic stability, enhanced membrane permeability, and altered binding interactions are all potential benefits conferred by these substitutions. The reactive benzyl bromide allows for straightforward nucleophilic substitution reactions, enabling the attachment of a wide array of functional groups and heterocyclic systems, each with the potential to impart a specific biological activity. For instance, the synthesis of imidazolidine derivatives from similar halogenated benzyl chlorides has shown promise in developing schistosomicidal agents[1]. This precedent underscores the potential of this compound as a valuable starting material for novel drug candidates.

Experimental Workflow for Biological Efficacy Evaluation

A systematic and tiered approach is crucial for efficiently screening a library of newly synthesized compounds. The following workflow is designed to progress from broad initial screens to more focused mechanistic studies for the most promising candidates.

Experimental Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Potency Determination cluster_2 Phase 3: Mechanism of Action & Selectivity Initial Synthesis Synthesis of Compound Library (from this compound) Anticancer Screening Anticancer Screening (e.g., NCI-60 Cell Line Panel) Initial Synthesis->Anticancer Screening Antimicrobial Screening Antimicrobial Screening (e.g., Disk Diffusion Assay) Initial Synthesis->Antimicrobial Screening Enzyme Inhibition Screening Enzyme Inhibition Screening (e.g., Single-Point Assay) Initial Synthesis->Enzyme Inhibition Screening Dose-Response (Anticancer) Dose-Response & IC50 Determination (e.g., MTT/SRB Assay) Anticancer Screening->Dose-Response (Anticancer) Active 'Hits' MIC Determination MIC Determination (Broth Microdilution) Antimicrobial Screening->MIC Determination Active 'Hits' IC50 Determination (Enzyme) IC50 Determination (Kinetic Assays) Enzyme Inhibition Screening->IC50 Determination (Enzyme) Active 'Hits' Apoptosis & Cell Cycle Assays Mechanism of Action (e.g., Apoptosis, Cell Cycle Analysis) Dose-Response (Anticancer)->Apoptosis & Cell Cycle Assays Potent Compounds Bactericidal vs. Bacteriostatic Bactericidal/Bacteriostatic Determination MIC Determination->Bactericidal vs. Bacteriostatic Potent Compounds Enzyme Kinetics Enzyme Inhibition Kinetics (e.g., Lineweaver-Burk Plot) IC50 Determination (Enzyme)->Enzyme Kinetics Potent Compounds Selectivity Profiling Selectivity Profiling (e.g., Normal vs. Cancer Cell Lines, Kinase Panel) Apoptosis & Cell Cycle Assays->Selectivity Profiling Bactericidal vs. Bacteriostatic->Selectivity Profiling Enzyme Kinetics->Selectivity Profiling

Caption: A tiered approach to evaluating the biological efficacy of a new compound library.

I. Evaluation of Anticancer Activity

The development of novel anticancer agents is a primary focus of modern drug discovery. Many successful therapeutics are synthetic molecules, and a step-wise evaluation from in vitro to in vivo models is the standard procedure.[2] In vitro methods are cost-effective and allow for the high-throughput screening of large numbers of new compounds.[2]

A. Primary Screening: Multi-Cell Line Proliferation Assays

The initial assessment of anticancer potential should involve screening against a panel of diverse cancer cell lines. This approach provides a broad overview of the compounds' activity and can reveal patterns of selectivity.

Recommended Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein. It is a reliable and reproducible method for assessing cell viability.[3]

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds (typically from 0.01 to 100 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and air dry. Stain the fixed cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.

  • Wash and Solubilize: Remove the unbound dye by washing four times with 1% acetic acid and air dry. Solubilize the bound SRB with 10 mM Tris base solution.

  • Readout: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell death) values.

B. Comparative Data Analysis

The data from the SRB assay should be tabulated to facilitate comparison between the different derivatives of this compound.

Compound IDDerivative ClassMCF-7 GI50 (µM)A549 GI50 (µM)HCT116 GI50 (µM)
Ref-Doxo Anthracycline0.050.080.04
Cpd-1 e.g., Imidazolidinone5.28.14.5
Cpd-2 e.g., Triazine>100>100>100
Cpd-3 e.g., Benzimidazole1.82.51.2
C. Mechanism of Action Studies for Lead Compounds

For compounds demonstrating potent and selective anticancer activity, further investigation into their mechanism of action is warranted. This can include assays for apoptosis induction and cell cycle arrest.[4]

Apoptosis Induction Pathway Lead Compound Lead Compound Mitochondria Mitochondria Lead Compound->Mitochondria Stress Signal Caspase-9 Caspase-9 Mitochondria->Caspase-9 Cytochrome c release Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Simplified intrinsic apoptosis pathway often targeted by anticancer drugs.

II. Evaluation of Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Benzyl bromide derivatives have shown promise in this area.[5]

A. Primary Screening: Disk Diffusion Assay

This qualitative assay is a simple and rapid method to screen for antimicrobial activity.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[6]

  • Plate Inoculation: Uniformly streak the inoculum onto a Mueller-Hinton agar plate.

  • Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the test compounds onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: Measure the diameter of the zone of inhibition around each disk. A larger zone indicates greater antimicrobial activity.

B. Secondary Screening: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7] The broth microdilution method is a quantitative technique for determining the MIC.

Step-by-Step Methodology:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates under the same conditions as the disk diffusion assay.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Quality Control: Concurrently test a quality control organism with a known MIC to ensure the validity of the results, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9]

C. Comparative Data Analysis
Compound IDDerivative ClassS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Ref-Cipro Fluoroquinolone0.50.015N/A
Ref-Flucon TriazoleN/AN/A1
Cpd-1 e.g., Imidazolidinone16>6432
Cpd-4 e.g., Thiazole4816
Cpd-5 e.g., Pyrazole>64>64>64

III. Evaluation of Enzyme Inhibitory Activity

Many drugs exert their therapeutic effects by inhibiting specific enzymes.[10] Compounds derived from this compound could be designed to target enzymes involved in various diseases.

A. Initial Screening and IC50 Determination

A typical approach is to first screen for inhibition at a single high concentration of the compound and then determine the IC50 (concentration that inhibits 50% of the enzyme's activity) for the active compounds.

Step-by-Step Methodology (General Protocol):

  • Assay Setup: In a microplate, combine the buffer, the target enzyme, and the test compound at various concentrations.

  • Pre-incubation: Allow the enzyme and inhibitor to interact for a defined period.

  • Reaction Initiation: Add the substrate to start the enzymatic reaction.

  • Signal Detection: Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate (e.g., using a colorimetric or fluorescent readout).

  • Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Fit the data to a suitable equation to determine the IC50 value.[11]

B. Mechanism of Inhibition Studies

For potent inhibitors, it is crucial to understand how they inhibit the enzyme (e.g., competitive, non-competitive, uncompetitive).[11] This is typically done by measuring the initial reaction rates at various substrate and inhibitor concentrations.

Step-by-Step Methodology:

  • Experimental Design: Set up a matrix of experiments with varying concentrations of both the substrate and the inhibitor.

  • Kinetic Measurements: Determine the initial velocity for each combination of substrate and inhibitor concentration.

  • Data Visualization: Plot the data using a Lineweaver-Burk plot (double reciprocal plot) or other linear transformations.

  • Mechanism Determination: The pattern of the lines on the plot will indicate the mechanism of inhibition.

Enzyme Inhibition Kinetics cluster_0 Data Acquisition cluster_1 Data Analysis Vary [S] and [I] Measure Initial Velocity (v) at varying [Substrate] and [Inhibitor] Lineweaver-Burk Generate Lineweaver-Burk Plot (1/v vs. 1/[S]) Vary [S] and [I]->Lineweaver-Burk Determine Mechanism Determine Mechanism Lineweaver-Burk->Determine Mechanism Analyze line patterns

Caption: Workflow for determining the mechanism of enzyme inhibition.

C. Comparative Data Analysis
Compound IDDerivative ClassTarget EnzymeIC50 (µM)Inhibition Type
Ref-Inhib Known Inhibitore.g., Kinase X0.1Competitive
Cpd-3 e.g., BenzimidazoleKinase X0.8Competitive
Cpd-6 e.g., SulfonamideKinase X5.3Non-competitive
Cpd-7 e.g., AmideKinase X>50-

Conclusion

The systematic evaluation of biological efficacy is a cornerstone of successful drug discovery. By employing the tiered screening approach and detailed protocols outlined in this guide, researchers can effectively and efficiently assess the therapeutic potential of novel compounds derived from this compound. The journey from a promising starting material to a clinically viable drug is long, but a rigorous and logical evaluation strategy significantly increases the probability of identifying lead candidates with the desired biological activity and drug-like properties.

References

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]
  • Crowley, L. C., & Waterhouse, N. J. (2016). Detecting Apoptosis with the Annexin V-FITC Assay. Cold Spring Harbor Protocols, 2016(9), pdb.prot087209. [Link]
  • National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Lines Screen. Developmental Therapeutics Program. [Link]
  • Fiebig, H. H., & Burger, A. M. (2002). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Cancer Research (pp. 1-18). Karger Publishers. [Link]
  • Alfa Cytology. (n.d.).
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
  • Auld, D. S. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
  • World Organisation for Animal Health. (2012). Laboratory methodologies for bacterial antimicrobial susceptibility testing. OIE Terrestrial Manual. [Link]
  • Clinical and Laboratory Standards Institute. (2025). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]
  • A. Al-Ostoot, F. H., et al. (2021). Synthesis and biological evaluation of novel imidazolidine derivatives as candidates to schistosomicidal agents.
  • Al-Amiery, A. A., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Journal of Chemistry, 2016, 8173091. [Link]

Sources

A Comparative Guide to Regioselective Functionalization of 2-Chloro-3,6-difluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, halogenated aromatic compounds serve as pivotal building blocks. Among them, 2-Chloro-3,6-difluorobenzyl bromide is a substrate of increasing interest, offering a unique combination of steric and electronic properties. However, its synthetic utility is intrinsically linked to the challenge of regioselectivity. The molecule presents multiple reactive sites: a highly labile benzylic bromide and an electron-deficient aromatic ring adorned with three distinct halogen substituents. Achieving precise functionalization at a single desired position is paramount for controlling the final properties of the target molecule.

This guide provides a comparative analysis of synthetic strategies to control the site of reaction on this compound. We will delve into the mechanistic underpinnings of why certain reactions favor one position over another, supported by experimental data and established chemical principles. This document is intended for researchers and process chemists who seek to harness the full potential of this versatile synthetic intermediate.

The Reactivity Landscape: A Tale of Two Sites

The key to mastering the functionalization of this compound lies in understanding the dichotomy of its reactive centers: the benzylic C-Br bond and the aromatic C-X/C-H bonds.

  • The Benzylic Position (–CH₂Br): The benzylic bromide is the most conspicuous reactive site. This position is highly susceptible to nucleophilic substitution reactions (both SN1 and SN2 mechanisms) due to the stability of the resulting benzylic carbocation or the accessibility of the carbon for backside attack.[1][2][3][4] In most cases, this is the kinetically favored pathway for reactions with common nucleophiles.

  • The Aromatic Ring: The aromatic core offers a more complex and nuanced challenge. The three halogen atoms (Cl, F, F) create a push-pull electronic environment that allows for several distinct transformation pathways:

    • Palladium-Catalyzed Cross-Coupling: The C-Cl bond, while less reactive than C-Br or C-I bonds, is a viable handle for cross-coupling reactions like the Suzuki-Miyaura coupling.[5] Modern catalyst systems have been developed to activate these more robust bonds effectively.[6]

    • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine and chlorine atoms activates the ring for attack by strong nucleophiles. Generally, fluorine is a better leaving group than chlorine in SNAr reactions.[7] The regiochemical outcome is dictated by the position that can best stabilize the negative charge of the Meisenheimer complex intermediate.[7][8]

    • Directed ortho-Metalation (DoM): A halogen atom can act as a directing group, facilitating the deprotonation of an adjacent C-H bond by a strong organolithium base.[9][10][11] This generates a potent organometallic intermediate that can be trapped by various electrophiles.

Comparative Analysis of Functionalization Strategies

The choice of reagent and reaction conditions is the critical determinant of regioselectivity. Below, we compare the primary strategies for selective functionalization.

Strategy 1: Selective Functionalization at the Benzylic Position

This approach leverages the high electrophilicity of the benzylic carbon.

  • Reaction: Nucleophilic Substitution (SN2/SN1)

  • Rationale for Selectivity: The energy barrier for displacing the benzylic bromide is significantly lower than for any reaction on the aromatic ring under standard nucleophilic conditions.[3][4] The reaction proceeds rapidly at or below room temperature with a wide variety of nucleophiles.

  • Scope: This is the most straightforward method for introducing oxygen, nitrogen, sulfur, and carbon nucleophiles at the benzylic position.

Table 1: Representative Nucleophilic Substitutions at the Benzylic Position

Nucleophile (Source)Product TypeTypical Conditions
NaOH, K₂CO₃/H₂OBenzyl AlcoholTHF/H₂O, rt
NaORBenzyl EtherTHF or DMF, 0 °C to rt
NaCNBenzyl NitrileAcetone or DMSO, rt
NaN₃Benzyl AzideAcetone/H₂O, rt
KSCNBenzyl ThiocyanateEthanol, reflux
Experimental Protocol 1: General Procedure for Benzylic Etherification
  • To a solution of this compound (1.0 eq) in anhydrous THF (0.2 M) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

  • Add the desired alcohol (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Strategy 2: Selective Functionalization of the Aromatic Ring

Targeting the aromatic ring requires overcoming the reactivity of the benzylic bromide, typically by using reagents that are not strongly nucleophilic or by employing catalytic systems that selectively activate C-X bonds.

  • Reaction: Palladium-Catalyzed Suzuki-Miyaura Coupling

  • Rationale for Selectivity: This reaction selectively targets the C-Cl bond. While C-Br bonds can also participate in cross-coupling, the conditions optimized for the less reactive C-Cl bond (e.g., using specialized phosphine ligands) favor its activation over the benzylic C-Br bond.[6] C-F bond activation is significantly more difficult and does not occur under these conditions.

  • Scope: This is a powerful method for forming C-C bonds, connecting the aromatic core to other aryl or vinyl groups.

Table 2: Comparison of Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
Pd(OAc)₂ (2-4)SPhos (4-8)K₃PO₄Toluene/H₂O100-110
Pd₂(dba)₃ (1-2)XPhos (2-4)K₃PO₄Dioxane100
PdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O77

Data adapted from established protocols for aryl chlorides.[6][12]

Experimental Protocol 2: Suzuki-Miyaura Coupling at the C-Cl Position
  • To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).

  • Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.

  • Add anhydrous, degassed toluene and degassed water (e.g., 10:1 ratio, 0.1 M overall concentration).

  • Heat the mixture to 100-110 °C and stir vigorously for 12-24 hours, monitoring by GC-MS or LC-MS.

  • After cooling to room temperature, dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Decision-Making Process

The choice of reaction pathway is a logical process based on the desired final structure.

G start Desired Functionalization Site? benzylic Benzylic Position (-CH₂-Nu) start->benzylic Benzylic aromatic Aromatic Ring (C4, C5, or C-Cl) start->aromatic Aromatic sub_reagents Use Nucleophilic Substitution (e.g., NaOR, NaCN, NaN₃) benzylic->sub_reagents arom_type Desired Bond Type? aromatic->arom_type cc_bond C-C Bond arom_type->cc_bond ch_func C-H Functionalization arom_type->ch_func suzuki Use Suzuki Coupling (Targets C-Cl bond) cc_bond->suzuki dom Use Directed ortho-Metalation (Targets C-H ortho to F) ch_func->dom

Caption: Decision workflow for regioselective functionalization.

Confirming Regioselectivity: Essential Analytical Techniques

Unambiguous confirmation of the product's structure is a non-negotiable step. A combination of spectroscopic methods is required to definitively establish the position of the newly introduced functional group.

  • NMR Spectroscopy: This is the most powerful tool for isomer differentiation.

    • ¹H NMR: Functionalization at the benzylic position will cause a significant shift in the benzylic protons (–CH₂–) and the loss of their coupling to the bromide. Aromatic functionalization will alter the chemical shifts and coupling patterns of the remaining aromatic protons.

    • ¹⁹F NMR: This technique is exceptionally sensitive to changes in the electronic environment around the fluorine atoms.[13][14][15] Each fluorine atom (at C3 and C6) will have a distinct chemical shift. A substitution on the aromatic ring will cause a significant and predictable change in the chemical shift of the nearby fluorine nucleus, providing definitive proof of regiochemistry. Computational prediction of ¹⁹F NMR shifts can further aid in structural assignment.[16][17]

    • ¹³C NMR: Provides complementary information, with the chemical shift of each carbon atom being unique to its position and substitution pattern.

  • X-ray Crystallography: For solid products that form high-quality crystals, single-crystal X-ray diffraction provides the absolute, unambiguous structural proof, confirming connectivity and stereochemistry.[18][19]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product, verifying that the desired substitution has occurred. Fragmentation patterns can sometimes provide additional structural clues.

Illustrative Reaction Mechanisms and Products

Understanding the underlying mechanisms and potential outcomes is crucial for troubleshooting and optimization.

G cluster_start Starting Material cluster_products Potential Regioisomeric Products start This compound p1 Benzylic Substitution (C-Br → C-Nu) start->p1 Nucleophile (Nu⁻) p2 Aromatic Substitution (C-Cl → C-R via Suzuki) start->p2 R-B(OH)₂, Pd Catalyst p3 Aromatic Substitution (C-H → C-E via DoM) start->p3 1. n-BuLi 2. Electrophile (E⁺)

Caption: Possible functionalization pathways and products.

SuzukiCycle center Suzuki-Miyaura Cycle (C-Cl Activation) pd0 Pd(0)Lₙ oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)Lₙ-Cl oa->pd2 trans Transmetalation pd2->trans pd2_r Ar-Pd(II)Lₙ-R trans->pd2_r re Reductive Elimination pd2_r->re re->pd0 product Ar-R re->product aryl_halide Ar-Cl aryl_halide->oa boronic R-B(OH)₂ + Base boronic->trans

Sources

A Comparative Guide to Elucidating the Reaction Mechanism of 2-Chloro-3,6-difluorobenzyl bromide: A DFT and Experimental Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Predicting Reactivity in Poly-substituted Aromatics

2-Chloro-3,6-difluorobenzyl bromide is a highly functionalized aromatic compound, representing a class of building blocks crucial in the synthesis of novel pharmaceutical agents and agrochemicals. The reactivity of its benzylic bromide moiety is modulated by the electronic effects of three halogen substituents on the aromatic ring. Predicting the precise reaction mechanism—be it a concerted bimolecular nucleophilic substitution (SN2), a stepwise unimolecular (SN1) pathway, or another process—is critical for controlling reaction outcomes and optimizing synthetic routes.

To date, a specific, in-depth Density Functional Theory (DFT) study on the reaction mechanism of this compound has not been published in the peer-reviewed literature. This guide, therefore, serves a dual purpose. Firstly, it provides a comprehensive, best-practice protocol for conducting a rigorous DFT investigation into a representative reaction of this molecule. Secondly, it offers an objective comparison of the insights obtainable from such computational studies versus those derived from traditional experimental techniques. This dual-pronged approach provides researchers with a holistic framework for mechanistic elucidation.

For the purpose of this guide, we will consider a foundational reaction: the nucleophilic substitution of this compound with a hydroxide ion (OH⁻) in a polar aprotic solvent, such as acetonitrile. The presence of multiple electron-withdrawing halogen substituents (one chlorine and two fluorine atoms) is expected to destabilize any potential benzylic carbocation intermediate, thereby making an SN1 pathway less favorable.[1] Conversely, these groups will render the benzylic carbon more electrophilic, suggesting a probable SN2 mechanism.[2][3]

Part 1: A DFT-Based Approach to Mechanistic Elucidation

Computational chemistry, particularly DFT, offers a powerful lens to visualize and quantify the energetic landscape of a chemical reaction. Unlike experimental methods that often infer mechanisms from macroscopic observables, DFT allows for the direct calculation of transient structures and their associated energies.

Core Principle: Mapping the Potential Energy Surface

The primary goal of a DFT study in this context is to map the potential energy surface (PES) for the proposed reaction. This involves locating the minimum energy structures of the reactants and products, as well as the highest energy point along the reaction coordinate—the transition state (TS). The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), a key determinant of the reaction rate.

cluster_reactants Reactants cluster_products Products r This compound + OH⁻ ts Transition State (TS) r->ts ΔG‡ (Activation Energy) p 2-Chloro-3,6-difluorobenzyl alcohol + Br⁻ ts->p ΔG_rxn (Reaction Energy)

Caption: Potential Energy Surface Diagram for a typical SN2 reaction.

Detailed Computational Protocol: SN2 Reaction of this compound with OH⁻

This protocol outlines a robust and widely accepted methodology for studying SN2 reactions using DFT.

1. Software Selection:

  • Gaussian 16 is the industry-standard software for such calculations, offering a wide array of functionals and basis sets.

2. Method Selection: Functional and Basis Set:

  • Functional: The B3LYP hybrid functional is a workhorse in computational organic chemistry, often providing a good balance between accuracy and computational cost for reaction energies.[3][4] For potentially higher accuracy, especially in transition state energies, a range--separated functional like ωB97X-D is an excellent alternative, as it includes empirical dispersion corrections.

  • Basis Set: A Pople-style basis set, 6-31+G(d,p) , is a suitable starting point.[3] The "+" indicates the inclusion of diffuse functions, which are crucial for accurately describing anions like the hydroxide nucleophile. The "(d,p)" denotes polarization functions on heavy atoms and hydrogens, respectively, which are necessary for describing the distorted geometries of transition states. For calculations involving halogens, using a basis set specifically designed for them, like DGDZVP , can offer improved accuracy at a reasonable computational cost.[5][6][7]

3. Solvent Modeling:

  • Reactions in solution are significantly influenced by the solvent. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that can effectively capture the bulk electrostatic effects of the solvent (e.g., acetonitrile).[3][4]

4. The Workflow: A Step-by-Step Guide

  • Step 1: Geometry Optimization of Reactants and Products.

    • Build the 3D structures of this compound, the hydroxide ion, the corresponding alcohol product, and the bromide ion.
    • Perform a full geometry optimization on each species using the chosen functional, basis set, and solvent model.
  • Step 2: Locating the Transition State (TS).

    • This is the most critical and challenging step. Start by constructing an initial guess for the TS geometry, with the nucleophile (OH⁻) approaching the benzylic carbon from the backside (180° relative to the C-Br bond) and an elongated C-Br bond.
    • Use a TS optimization algorithm (e.g., Opt=TS in Gaussian). This will search for a first-order saddle point on the PES.
  • Step 3: Frequency Calculations and Verification.

    • Perform frequency calculations on all optimized structures (reactants, products, and TS).
    • Verification Criteria:
    • Reactants and products must have zero imaginary frequencies .

    • A true transition state must have exactly one imaginary frequency . This imaginary frequency corresponds to the vibrational mode of the atoms along the reaction coordinate (i.e., the C-O bond forming and the C-Br bond breaking).

  • Step 4: Intrinsic Reaction Coordinate (IRC) Calculation.

    • To definitively confirm that the located TS connects the intended reactants and products, perform an IRC calculation. This calculation maps the reaction pathway downhill from the TS in both forward and reverse directions. A successful IRC will terminate at the optimized reactant and product structures.
  • Step 5: Energy Calculations.

    • Using the electronic energies from the frequency calculations (which include zero-point vibrational energy corrections), calculate the key thermodynamic parameters.

    • Activation Energy (ΔG‡): ΔG‡ = G(TS) - G(Reactants)

    • Reaction Energy (ΔG_rxn): ΔG_rxn = G(Products) - G(Reactants)

    G start Initial Structures (Reactants, Products, TS Guess) opt Geometry Optimization start->opt freq Frequency Calculation opt->freq verify Verify Stationary Points (0 or 1 Imaginary Frequency) freq->verify irc IRC Calculation (for TS only) verify->irc If TS (1 imag. freq) energy Calculate ΔG‡ and ΔG_rxn verify->energy If Minima (0 imag. freq) verify_irc Confirm TS Connectivity irc->verify_irc verify_irc->energy end Complete Energy Profile energy->end

    Caption: A typical DFT workflow for transition state analysis.

Data Presentation: Summarizing Computational Results

All quantitative data should be summarized in a clear, structured table for easy comparison.

SpeciesElectronic Energy (Hartree)Zero-Point Energy (Hartree)Gibbs Free Energy (Hartree)Relative Gibbs Free Energy (kcal/mol)
Reactants (Complex)0.0
Transition State (TS)ΔG‡
Products (Complex)ΔG_rxn

Part 2: A Comparative Analysis with Experimental Approaches

Kinetic Studies: The Macroscopic View of Reaction Rates

Experimental kinetics involves measuring reaction rates under various conditions to determine the rate law.[9]

  • Methodology: A series of experiments are conducted where the concentrations of the reactants (this compound and the nucleophile) are systematically varied, and the initial reaction rate is measured.

  • Data Generated: The rate law, expressed as Rate = k[Substrate]^x[Nucleophile]^y.

  • Mechanistic Insight:

    • If the reaction is found to be second-order overall (x=1 and y=1), it provides strong evidence for a bimolecular rate-determining step, consistent with an SN2 mechanism.[9]

    • If the reaction is first-order (x=1 and y=0), it suggests a unimolecular rate-determining step, characteristic of an SN1 mechanism.[10]

Product Analysis and Stereochemistry

The structure and stereochemistry of the final products offer crucial clues about the reaction pathway.

  • Methodology: The reaction is run to completion, and the products are isolated and characterized using techniques like NMR, Mass Spectrometry, and, if applicable, X-ray crystallography.

  • Data Generated: Identification of all major and minor products. If the starting material is chiral, the stereochemical outcome (inversion, retention, or racemization) is determined.

  • Mechanistic Insight: For an SN2 reaction, a complete inversion of stereochemistry at the reaction center is expected due to the requisite backside attack of the nucleophile.[9] An SN1 reaction, proceeding through a planar carbocation intermediate, would typically lead to a racemic mixture of products.[11]

Comparison Table: DFT vs. Experimental Methods
FeatureDFT Computational ApproachExperimental Approaches (Kinetics, Product Analysis)
Nature of Data Direct calculation of energies, structures, and vibrational frequencies of all species.Macroscopic observables: reaction rates, product yields, and stereochemical outcomes.
Key Insight Provides a complete energy profile, including the exact structure and energy of the transition state.Infers the mechanism from the rate law and product distribution.[8][9]
Strengths - Direct visualization of unobservable species (TS).- Can predict reactivity for hypothetical molecules.- Provides atomic-level detail of bonding changes.- Reflects real-world conditions and complexities.- Provides definitive, observable proof of the overall transformation.
Limitations - Accuracy is dependent on the chosen level of theory.- Can be computationally expensive.- Implicit solvent models are approximations.- Transition states are not directly observed.- Can be difficult to distinguish between borderline mechanisms.- Requires synthesis and purification of materials.
Example Output Calculated ΔG‡ = 22.5 kcal/mol.Rate = k[Substrate][Nucleophile]; Product shows 99% inversion of stereochemistry.

Conclusion: A Synergistic Approach to Mechanistic Chemistry

The elucidation of a reaction mechanism is not a matter of choosing between computational and experimental methods but rather of leveraging their complementary strengths. For a molecule like this compound, where no prior mechanistic data exists, DFT provides an invaluable predictive tool. It allows researchers to formulate a detailed, testable hypothesis about the reaction pathway, complete with a quantitative prediction of the activation barrier.

This computational model can then guide targeted experimental work. For instance, a high calculated SN2 barrier might prompt the exploration of more potent nucleophiles or different solvent systems. Conversely, experimental kinetic data provides the essential benchmark against which the accuracy of the DFT model is validated.[8] By integrating the detailed, "bottom-up" view of DFT with the definitive, "top-down" validation of experimental results, researchers can achieve a comprehensive and trustworthy understanding of the reaction mechanism, ultimately accelerating the process of drug discovery and development.

References

  • Australian Journal of Chemistry. Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory. [Link]
  • Bartleby.com. Nucleophilic Substitution Reaction Lab Report - 1293 Words. [Link]
  • Sciforum. the sn2 reaction: a theoretical-computational analysis of a simple and very interesting mechanism. [Link]
  • ACS Publications. Solvent Effects on the SN2 Reaction: Application of the Density Functional Theory-Based Effective Fragment Potential Method. [Link]
  • ResearchGate. Computational Study of Reactivity and Transition Structures in Nucleophilic Substitutions on Benzyl Bromides. [Link]
  • MDPI. Orbital Energy-Based Reaction Analysis of SN2 Reactions. [Link]
  • NIH.
  • UMass Boston. Experiment 7 — Nucleophilic Substitution. [Link]
  • Study.com. These are two questions from the Nucleophilic Substitution Lab in Organic Chemistry. [Link]
  • LibreTexts Chemistry. 8.2 REACTION MECHANISMS 8.3 BIMOLECULAR NUCLEOPHILIC SUBSTITUTION. [Link]
  • PubMed.
  • ResearchGate.
  • RSC Publishing. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of 2-Chloro-3,6-difluorobenzyl bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and other advanced chemical syntheses, the responsible management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of 2-Chloro-3,6-difluorobenzyl bromide (CAS No. 90292-67-4), a halogenated organic compound that requires careful handling due to its hazardous properties. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Understanding the Hazard Profile

This compound is classified as a hazardous substance with multiple risk factors. Safety Data Sheets (SDS) for this compound and structurally similar chemicals consistently highlight its corrosive nature, causing severe skin burns and eye damage.[1][2][3] Furthermore, it is a lachrymator, meaning it can cause tearing and irritation upon exposure to its vapors, and it is also a respiratory irritant.[2]

Hazard ClassificationDescription
Skin Corrosion/Irritation Causes severe skin burns.[1][2][3]
Serious Eye Damage Causes serious eye damage.[1][2][3]
Respiratory Irritation May cause respiratory irritation.[3]
Lachrymator Substance which increases the flow of tears.[2]

Given these hazards, all handling and disposal procedures must be conducted with strict adherence to safety protocols to minimize exposure risk.

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound for any purpose, including disposal, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE). All operations involving this chemical should be performed within a properly functioning chemical fume hood to mitigate the risk of inhalation.[4][5]

Essential PPE includes:

  • Eye Protection: Chemical safety goggles and a face shield.[6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber. It is advisable to consult the glove manufacturer's compatibility chart for specific breakthrough times.[4]

  • Body Protection: A fully buttoned lab coat and, where the risk of splashing exists, a chemical-resistant apron.[5]

  • Footwear: Closed-toe shoes are required at all times in the laboratory.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory trash.

Step 1: Waste Segregation

Proper segregation of chemical waste is a critical first step. This compound is a halogenated organic compound. It must be collected in a designated waste container separate from non-halogenated organic waste.[7] This is because the treatment and disposal methods for halogenated waste are distinct and often more costly.[7]

Step 2: Waste Collection

  • Use a dedicated, leak-proof, and chemically compatible container for collecting waste this compound. Polyethylene containers are generally suitable.[4]

  • The container must be clearly labeled with the full chemical name, "Waste this compound," and the appropriate hazard symbols (e.g., corrosive).[5]

  • Keep the waste container tightly closed when not in use and store it in a designated, well-ventilated satellite accumulation area away from incompatible materials such as acids, bases, and oxidizing agents.[4]

Step 3: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the halogenated waste container.[5]

  • Provide the EHS office or contractor with a complete list of the container's contents.

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow start Start: Have 2-Chloro-3,6-difluorobenzyl bromide for Disposal is_container_available Is a designated halogenated waste container available? start->is_container_available obtain_container Obtain a properly labeled, compatible waste container from EHS. is_container_available->obtain_container No transfer_waste In a fume hood with appropriate PPE, transfer waste to the container. is_container_available->transfer_waste Yes obtain_container->transfer_waste seal_and_label Securely seal the container and ensure it is clearly labeled with contents and hazards. transfer_waste->seal_and_label store_waste Store the container in a designated satellite accumulation area. seal_and_label->store_waste contact_ehs Contact EHS for waste pickup and provide a contents list. store_waste->contact_ehs

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

Spill Response:

  • Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, dry sand). Place the absorbent material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the immediate area and alert your laboratory supervisor and EHS office. Do not attempt to clean up a large spill without proper training and equipment.[8]

First Aid Measures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[2][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][9]

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Alachem Co., Ltd. (n.d.). This compound.
  • Washington State University. (n.d.). Halogenated Solvents.
  • Massachusetts Institute of Technology. (n.d.). PSFC Halogenated Solvents.
  • PubChem. (n.d.). 2-(Bromomethyl)-1,3-difluorobenzene.
  • University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.

Sources

Personal protective equipment for handling 2-Chloro-3,6-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-Chloro-3,6-difluorobenzyl bromide

As scientific professionals dedicated to advancing drug development, our work is predicated on a foundation of safety and precision. The handling of reactive chemical intermediates, such as this compound (CAS No. 90292-67-4), demands a meticulous approach that integrates a deep understanding of the molecule's properties with robust safety protocols.[1][2][3] This guide provides essential, field-tested procedures for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of our research.

Hazard Assessment: Understanding the Risks

This compound is a substituted aromatic halide. Like many benzyl bromides, it is a potent lachrymator, meaning it can cause immediate and severe irritation to the eyes, leading to tearing.[4] Its primary hazards, as identified in safety data sheets, are severe skin burns and eye damage.[4][5] Inhalation may also cause respiratory irritation.[6][7][8]

Key Chemical Properties:

  • Molecular Formula: C₇H₄BrClF₂[2][5]

  • Molecular Weight: 241.46 g/mol [5][9]

  • Appearance: Typically a colorless liquid or a white to light yellow crystalline powder.[10][11]

  • Reactivity: This compound is moisture-sensitive and can react with strong oxidizing agents and bases.[6]

Given its hazardous nature, a multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is non-negotiable.

Engineering and Administrative Controls: Your First Line of Defense

Before any personal protective equipment is worn, the work environment itself should be engineered for safety.

  • Chemical Fume Hood: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[12][13] The fume hood provides a physical barrier and active ventilation.

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[6] Familiarize yourself with their locations before beginning any work.

  • Restricted Access: The area where this chemical is handled should be clearly marked, and access should be limited to trained and authorized personnel.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are paramount, a comprehensive PPE plan is mandatory for all personnel handling this chemical.

PPE CategorySpecificationRationale and Best Practices
Eye and Face Protection Chemical safety goggles and a full-face shield.[6][14]Protects against splashes and vapors. Standard safety glasses are insufficient. Contact lenses should not be worn when handling this substance.[14]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[13]Inspect gloves for tears or degradation before each use. If contact occurs, remove gloves immediately, wash hands thoroughly, and dispose of the contaminated gloves as hazardous waste.
Body Protection A fully-fastened laboratory coat. An impervious apron is recommended for larger quantities.[13]Provides a primary barrier against accidental spills.
Foot Protection Closed-toe shoes made of a non-absorbent material.[13][15]Protects feet from spills and falling objects.
Respiratory Protection Typically not required when using a fume hood. An N95 or higher-rated respirator may be necessary for large spills or inadequate ventilation.[13][15]Use should be based on a risk assessment and in accordance with your institution's respiratory protection program.
Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is crucial to prevent accidents and ensure reproducible, safe laboratory practices.

4.1. Preparation

  • Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.[13]

  • Assemble all necessary equipment and reagents within the fume hood.

  • Don the appropriate PPE as outlined in the table above.

  • Have spill cleanup materials (e.g., absorbent pads, dry lime, sand, or soda ash) readily available.[14]

4.2. Handling

  • Keep the container of this compound tightly sealed when not in use.[5][13]

  • Avoid direct contact with skin, eyes, and clothing.[5][13]

  • Do not breathe in any dust or vapors.[13]

  • Use spark-proof tools and equipment to prevent ignition, as the compound can be combustible.[10][12]

4.3. Post-Handling

  • Decontaminate all work surfaces with an appropriate cleaning agent.

  • Carefully remove and dispose of contaminated PPE as hazardous waste.[13]

  • Wash hands and any exposed skin thoroughly with soap and water.[13][14]

Visualizing the Workflow: From Preparation to Disposal

The following diagram illustrates the critical steps and decision points in the safe handling of this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase cluster_emergency Emergency Response Prep1 Verify Fume Hood Operation Prep2 Assemble Materials Prep1->Prep2 Prep3 Don Full PPE Prep2->Prep3 Handling1 Work Within Fume Hood Prep3->Handling1 Handling2 Keep Container Sealed Handling1->Handling2 Spill Spill Occurs Handling1->Spill Potential Incident Handling3 Avoid Contact & Inhalation Handling2->Handling3 Post1 Decontaminate Work Area Handling3->Post1 Exposure Personnel Exposure Handling3->Exposure Potential Incident Post2 Dispose of Contaminated PPE Post1->Post2 Post3 Segregate Chemical Waste Post2->Post3 Post4 Wash Hands Thoroughly Post3->Post4 Spill->Post3 Cleanup & Segregate Waste Exposure->Post4 First Aid & Decontamination

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures: Immediate and Effective Response

In the event of an accidental exposure or spill, a swift and correct response is critical.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][12] Seek immediate medical attention.[4][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][16] Seek immediate medical attention.[4][12]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4][17] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][17]

  • Ingestion: Do NOT induce vomiting.[4][12][17] Rinse the mouth with water and seek immediate medical attention.[17]

  • Minor Spills: For small spills within a fume hood, cover with a non-combustible absorbent material like dry lime, sand, or soda ash.[14] Place the absorbed material into a suitable, sealed container for disposal.[12]

  • Major Spills: Evacuate the area immediately and prevent others from entering. Contact your institution's environmental health and safety department for assistance.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any contaminated materials is a critical final step.

  • Waste Segregation: All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.[13]

  • Containerization: Collect all waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted.

  • Disposal: Arrange for collection and disposal by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[10][17]

By adhering to these comprehensive guidelines, researchers can confidently and safely utilize this compound, fostering a laboratory environment that prioritizes both scientific advancement and the well-being of its personnel.

References

  • New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY.
  • Relevant Product Safety Data Sheets. (n.d.). The following PPE (Personal Protective Equipment) requirements have been obtained from the relevant product Safety Data Sheets.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2,6-Difluorobenzyl bromide.
  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals.
  • Oakwood Chemical. (n.d.). This compound.
  • Alachem Co., Ltd. (n.d.). This compound.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3,6-difluorobenzyl bromide
Reactant of Route 2
Reactant of Route 2
2-Chloro-3,6-difluorobenzyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.